Lomustine
Beschreibung
This compound is an N-nitrosourea that is urea in which one of the nitrogens is substituted by a 2-chloroethyl group and by a nitroso group, while the other nitrogen is substituted by a cyclohexyl group. An alkylating antineoplastic agent, it is used in the treatment of brain tumours, lung cancer, malignant melanoma and other solid tumours. It has a role as an alkylating agent and an antineoplastic agent. It is a member of N-nitrosoureas and an organochlorine compound.
An alkylating agent of value against both hematologic malignancies and solid tumors.
This compound is an Alkylating Drug. The mechanism of action of this compound is as an Alkylating Activity.
This compound is an orally administered alkylating agent used alone and in combination with other antineoplastic agents in the treatment of several malignancies including Hodgkin disease, lymphoma, and brain cancer. This compound therapy is associated with minor transient serum enzyme elevations and has been linked to rare cases of clinically apparent acute liver injury.
This compound is a nitrosourea with antineoplastic activity. This compound alkylates and crosslinks DNA, thereby inhibiting DNA and RNA synthesis. This agent also carbamoylates DNA and proteins, resulting in inhibition of DNA and RNA synthesis and disruption of RNA processing. this compound is lipophilic and crosses the blood-brain barrier. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1976 and has 4 approved and 21 investigational indications. This drug has a black box warning from the FDA.
This compound is only found in individuals that have used or taken this drug. It is an alkylating agent of value against both hematologic malignancies and solid tumors. This compound is a highly lipophilic nitrosourea compound which undergoes hydrolysis in vivo to form reactive metabolites. These metabolites cause alkylation and cross-linking of DNA (at the O6 position of guanine-containing bases) and RNA, thus inducing cytotoxicity. Other biologic effects include inhibition of DNA synthesis and some cell cycle phase specificity. Nitrosureas generally lack cross-resistance with other alkylating agents. As this compound is a nitrosurea, it may also inhibit several key processes such as carbamoylation and modification of cellular proteins.
See also: Carmustine (related); Streptozocin (related); Semustine (narrower) ... View More ...
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYIWUVLTXOXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023222 | |
| Record name | Lomustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lomustine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol, Freely soluble in chloroform; soluble in acetone., Solubility in water, 0.1N NaOH, 0.1N HCl, or 10% ethanol: <0.05 mg/mL; in absolute ethanol: 70 mg/mL, 7.55e-01 g/L | |
| Record name | Lomustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LOMUSTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lomustine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Solid, Yellow powder | |
CAS No. |
13010-47-4 | |
| Record name | Lomustine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13010-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lomustine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lomustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | lomustine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | lomustine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lomustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lomustine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BRF0Z81KG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LOMUSTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lomustine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88-90 °C, 90 °C, 88 - 90 °C | |
| Record name | Lomustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LOMUSTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lomustine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Lomustine's Mechanism of Action in Cancer Cells: A Technical Guide
An In-depth Examination of the Core Molecular Interactions and Cellular Consequences for Researchers and Drug Development Professionals
Introduction: Lomustine, a member of the nitrosourea class of chemotherapeutic agents, serves as a critical component in the treatment of various malignancies, most notably brain tumors and Hodgkin lymphoma.[1] Its efficacy is rooted in its ability to induce cytotoxic lesions in cancer cells by acting as a potent DNA alkylating agent. This guide provides a detailed technical overview of this compound's mechanism of action, from its metabolic activation to its downstream cellular effects.
Core Mechanism: DNA Alkylation and Cross-Linking
This compound's primary antitumor activity stems from its function as a cell-cycle non-specific alkylating agent.[1] Following administration, it undergoes metabolic activation, leading to the formation of reactive intermediates that covalently attach alkyl groups to DNA bases.[2][3] This process, known as alkylation, disrupts the normal structure and function of DNA, ultimately inhibiting DNA and RNA synthesis.[4]
A key cytotoxic event is the formation of interstrand cross-links (ICLs) in the DNA.[1][2] These ICLs covalently bind the two strands of the DNA double helix, preventing their separation. This blockage of DNA strand separation is a major obstacle to essential cellular processes like DNA replication and transcription, leading to cell cycle arrest and programmed cell death (apoptosis).[2][5]
Metabolic Activation and Reactive Intermediates
This compound is a prodrug that requires metabolic activation, primarily in the liver, to exert its cytotoxic effects.[3][6] This process generates two key types of reactive species: a chloroethyl diazonium ion and an isocyanate.
-
Chloroethyl Diazonium Ion: This is the primary alkylating species. It transfers a chloroethyl group to nucleophilic sites on DNA bases, with a particular affinity for the O6 position of guanine.[2][7]
-
Isocyanate: This species contributes to cytotoxicity by carbamoylating proteins, which can inhibit various enzymatic processes, including DNA repair.[1][8]
The high lipid solubility of this compound allows it to effectively cross the blood-brain barrier, making it a valuable agent for treating brain tumors.[1][4]
Caption: Metabolic activation of this compound to its reactive intermediates.
The Molecular Cascade of DNA Damage
The chloroethylation of the O6 position of guanine is a critical initial step. This O6-chloroethylguanine adduct is unstable and undergoes an intramolecular rearrangement to form an N1-O6-ethanoguanine lesion. This intermediate can then react with the N3 position of a cytosine on the opposite DNA strand, creating a highly cytotoxic N1-guanine-N3-cytosine interstrand cross-link.[9]
This entire process stalls the DNA replication fork, triggering a DNA damage response that can ultimately lead to apoptosis.[5][9]
Caption: Formation of a DNA interstrand cross-link by this compound.
Interaction with DNA Repair Pathways
The efficacy of this compound is significantly influenced by the cell's DNA repair capacity. The primary mechanism of resistance to this compound is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[2][9] MGMT can directly remove the chloroethyl group from the O6 position of guanine, preventing the formation of the interstrand cross-link.[5][9] High levels of MGMT in cancer cells can therefore render this compound less effective.[2]
However, this compound can also overwhelm the MGMT repair system, especially at higher doses, by saturating the enzyme.[2]
Quantitative Data on this compound Efficacy
The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. IC50 values can vary significantly depending on the cancer cell line and its MGMT status.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| U87-MG | Glioblastoma | 55 - 68.1 | [10][11][12] |
| U87 (TMZ-resistant) | Glioblastoma | 86 | [10] |
| F98 | Rat Glioma | 20.8 | [12] |
| Tu-2449 | Mouse Glioma | 18.6 | [12] |
| G6 | Glioblastoma | ~20 | Effective concentration for experiments.[13] |
| G8, G32 | Glioblastoma | ~50 | Effective concentration for experiments.[13] |
Experimental Protocols for Studying this compound's Effects
A variety of experimental techniques are employed to investigate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are treated with varying concentrations of this compound for a defined period (e.g., 48-144 hours). A reagent (MTT) is then added, which is converted by metabolically active cells into a colored formazan product. The absorbance of the formazan is proportional to the number of viable cells.[13]
-
WST-8 Assay: Similar to the MTT assay, this method uses a water-soluble tetrazolium salt (WST-8) to quantify viable cells. It is often used to determine IC50 values.[10]
-
Dye Exclusion Assay: This technique, often using Trypan Blue, distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear colored. This is used to assess growth arrest and cell death.[14]
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: This technique can be used to analyze several cellular parameters.
-
Apoptosis/Necrosis: Cells are stained with fluorescent dyes like Annexin V (which binds to apoptotic cells) and propidium iodide (which stains necrotic cells). Flow cytometry then quantifies the percentage of cells in different stages of cell death.[11]
-
Cell Cycle Analysis: Cells are stained with a DNA-binding dye (e.g., propidium iodide), and flow cytometry measures the DNA content of individual cells. This allows for the determination of the percentage of cells in different phases of the cell cycle (G1, S, G2/M), revealing drug-induced cell cycle arrest.[11]
-
DNA Damage and Repair Analysis
-
Immunoblotting (Western Blot): This technique is used to detect and quantify specific proteins. For example, it can be used to measure the levels of DNA damage response proteins (e.g., phosphorylated H2AX) or DNA repair proteins like MGMT.[15]
-
Clonogenic Assay: This is a cell survival assay that measures the ability of a single cell to grow into a colony. It is a sensitive method to assess the long-term effects of a cytotoxic agent like this compound on the reproductive integrity of cells.[16]
Caption: A typical workflow for evaluating this compound's effects in vitro.
Conclusion
This compound's anticancer activity is a multi-faceted process initiated by its metabolic activation and culminating in the formation of cytotoxic DNA interstrand cross-links. This leads to the inhibition of critical cellular processes, cell cycle arrest, and ultimately, apoptosis. The effectiveness of this compound is intricately linked to the DNA repair capacity of cancer cells, particularly the expression of MGMT. A thorough understanding of these molecular mechanisms is paramount for the development of novel therapeutic strategies that can enhance the efficacy of this compound and overcome mechanisms of drug resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. Facebook [cancer.gov]
- 5. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Alkylation and Carbamylation Effects of this compound and Its Major Metabolites and MGMT Expression in Canine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced anticancer properties of this compound in conjunction with docosahexaenoic acid in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. ET-02 EFFICACY OF THE SALVAGE THERAPY VIA this compound AND NIMUSTINE FOR RECURRENT GLIOBLASTOMA WITH TEMOZOLOMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancement of the antitumor efficacy of this compound by the radiosensitizer RSU 1069 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Lomustine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomustine, also known by the abbreviation CCNU, is a highly lipophilic alkylating agent belonging to the nitrosourea class of compounds.[1] Its significant lipid solubility allows it to effectively cross the blood-brain barrier, making it a crucial chemotherapeutic agent in the treatment of brain tumors, such as glioblastoma, as well as Hodgkin's lymphoma.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, supplemented with detailed experimental protocols and visualizations to support research and drug development efforts.
Chemical Structure and Properties
This compound's chemical structure consists of a cyclohexyl ring and a chloroethyl nitrosourea moiety. This structure is fundamental to its mechanism of action and physicochemical properties.
Chemical Name: N-(2-Chloroethyl)-N'-cyclohexyl-N-nitrosourea[1]
Structure:
Caption: Chemical structure of this compound.
Quantitative Data
A summary of the key quantitative chemical and physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C9H16ClN3O2 | [2] |
| Molecular Weight | 233.69 g/mol | [2] |
| Melting Point | 90 °C (194 °F) | [1] |
| pKa | Not available | |
| Solubility | - Insoluble in water (<0.05 mg/mL)- Soluble in 10% ethanol (0.05 mg/mL)- Soluble in absolute alcohol (70 mg/mL)- Soluble in DMSO (≥23.41 mg/mL)- Freely soluble in acetone and methylene chloride | [3][4][5] |
| LogP | 2.83 | [2] |
Mechanism of Action
This compound is a cell-cycle non-specific anticancer agent.[1] Its cytotoxic effects are primarily mediated through two mechanisms: DNA alkylation and carbamoylation of proteins.[1][6] Upon administration, this compound undergoes spontaneous, non-enzymatic decomposition to form reactive intermediates. One of these intermediates, a chloroethyl diazonium hydroxide, proceeds to form a chloroethyl carbocation. This highly reactive electrophile alkylates nucleophilic sites on DNA, particularly the O6 position of guanine.[1] This initial alkylation can then lead to the formation of interstrand cross-links within the DNA double helix.[1] These cross-links prevent DNA strand separation, thereby inhibiting DNA replication and transcription, which ultimately triggers apoptotic cell death.[7]
The other reactive intermediate, a cyclohexyl isocyanate, is responsible for the carbamoylation of proteins.[1] This process involves the covalent modification of amino groups on proteins, which can inhibit key enzymatic processes, including DNA repair mechanisms.[1] A critical target in this process is O6-alkylguanine-DNA alkyltransferase (MGMT), a DNA repair protein that normally removes alkyl groups from the O6 position of guanine. Carbamoylation of MGMT by the cyclohexyl isocyanate inactivates the enzyme, thus enhancing the cytotoxic effects of DNA alkylation.[7]
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.
Synthesis of this compound (Batch Protocol)
This protocol describes a two-step batch synthesis of this compound.
Step 1: Synthesis of 1-(2-Chloroethyl)-3-cyclohexylurea
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloroethyl isocyanate in the same solvent to the cooled cyclohexylamine solution via the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 1-(2-chloroethyl)-3-cyclohexylurea, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Nitrosation of 1-(2-Chloroethyl)-3-cyclohexylurea
-
Suspend the purified 1-(2-chloroethyl)-3-cyclohexylurea in a mixture of acetic acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C.
-
Stir the reaction mixture vigorously at this temperature for 1-2 hours.
-
The product, this compound, will precipitate out of the solution as a yellow solid.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the product under vacuum to yield pure this compound.
-
Confirm the identity and purity of the final product using techniques such as NMR, IR, and Mass Spectrometry.
Caption: Batch synthesis workflow for this compound.
Characterization Methods
1. Solubility Determination
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A magnetic stirrer can be used for this purpose.
-
After equilibration, centrifuge or filter the suspension to remove the undissolved solid. A 0.45 µm syringe filter is suitable.
-
Dilute a known aliquot of the clear supernatant with a suitable solvent.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or High-Performance Liquid Chromatography (HPLC).
-
Calculate the solubility from the concentration and the dilution factor.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum should show characteristic signals for the cyclohexyl protons, the protons of the chloroethyl group, and the NH proton.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum should display distinct resonances for the carbonyl carbon, the carbons of the cyclohexyl ring, and the carbons of the chloroethyl group.
3. Infrared (IR) Spectroscopy
-
Sample Preparation (ATR-FTIR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the IR spectrum. Key characteristic peaks to observe include the N-H stretch, C-H stretches (aliphatic), the C=O stretch of the urea, and the N-N=O stretch of the nitroso group.
4. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Analysis (Electrospray Ionization - ESI): Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. In positive ion mode, the protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of this compound plus a proton. Isotopic peaks corresponding to the presence of chlorine (³⁵Cl and ³⁷Cl) should also be visible.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and mechanism of action of this compound. The inclusion of structured data and detailed experimental protocols aims to facilitate further research and development of this important chemotherapeutic agent. The provided visualizations offer a clear understanding of the molecule's structure, its mode of action, and a typical synthetic workflow. This comprehensive resource is intended to be a valuable tool for scientists and researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. books.rsc.org [books.rsc.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
Lomustine Pharmacokinetics and Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lomustine (CCNU), a highly lipophilic nitrosourea, is a crucial chemotherapeutic agent, particularly in the treatment of brain tumors, owing to its ability to cross the blood-brain barrier.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile and the complex signaling pathways it modulates. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key preclinical animal models, details established experimental protocols for its study, and visually elucidates its mechanism of action through signaling pathway and workflow diagrams. All quantitative data is presented in structured tables for comparative analysis.
This compound Pharmacokinetics
This compound is rapidly and completely absorbed after oral administration and undergoes extensive first-pass metabolism in the liver.[2][3] The parent compound is often undetectable in plasma.[4] Its high lipophilicity allows for wide distribution into tissues, including the central nervous system.[2][3] Metabolism is a critical aspect of this compound's activity, as it is converted into active hydroxy-metabolites, primarily trans-4-hydroxythis compound and cis-4-hydroxythis compound.[1][5] These metabolites are responsible for the drug's alkylating and subsequent cytotoxic effects.[5] Excretion occurs mainly through the kidneys in the form of these metabolites.[3]
Pharmacokinetic Parameters in Preclinical Models
The following tables summarize key pharmacokinetic parameters of this compound and its active metabolites in various preclinical animal models. These values are essential for inter-species scaling and for designing efficacious and safe preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (mg·h/L) | T½ (h) | Reference |
| Solution | 9.8 | i.v. | 1.87 ± 0.35 | - | 0.90 ± 0.29 | 0.30 ± 0.13 | [6] |
| Liposome (non-heated) | 9.8 | i.v. | 3.91 ± 1.90 | - | 1.32 ± 0.42 | 0.19 ± 0.08 | [6] |
| Liposome (heated) | 9.8 | i.v. | 5.15 ± 2.22 | - | 2.37 ± 0.76 | 0.28 ± 0.12 | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Formulation | Dose (mg/kg) | Route | Brain/Bone AUC0-4h Ratio | Brain/Liver AUC0-4h Ratio | Reference |
| Ethanolic Solution | 6.5 | i.v. | 0.53 | 0.15 | [7] |
| MET Nanoparticles | 13 | i.v. | 0.90 | 0.24 | [7] |
Table 3: Pharmacokinetic Parameters of this compound Metabolites in Dogs
| Metabolite | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Reference |
| trans-4-hydroxythis compound | 1.7 | Oral | ~325 | 1 | [5] |
| cis-4-hydroxythis compound | 1.7 | Oral | 40-65 | - | [5] |
Preclinical Animal Models
Rodents (mice and rats) and canines are the most frequently utilized animal models for studying the pharmacokinetics and efficacy of this compound. Glioma models in rats and mice are particularly relevant for investigating its activity against brain tumors.[6][7] Canine models are valuable due to the spontaneous occurrence of cancers, such as lymphoma, that are also treated with this compound in veterinary oncology.[2][5]
Experimental Protocols
This section provides detailed methodologies for key experiments in the preclinical evaluation of this compound.
Drug Administration in Rodent Glioma Models
-
Vehicle Preparation: For intravenous administration, this compound can be formulated in a solution of propylene glycol and ethanol (e.g., 4:1 v/v).[8] For oral administration in dogs, commercially available capsules are typically used.[5]
-
Administration: In rats with C6 glioma, this compound liposomes or solution can be administered intravenously via the tail vein at a dose of 9.8 mg/kg.[6] In mice with orthotopic U-87 MG glioblastoma, this compound can be administered intraperitoneally at a dose of 20 mg/kg.
Blood and Tissue Collection
-
Blood Sampling (Mice): Serial blood samples (approximately 30 µL) can be collected from the submandibular vein at early time points (e.g., 5, 15, 30 minutes). For later time points, retro-orbital or cardiac puncture methods can be employed. Samples are collected into heparinized or EDTA-coated tubes.
-
Plasma/Serum Preparation: Blood samples are centrifuged (e.g., 1500 x g for 15 minutes at 4°C) to separate plasma or allowed to clot at room temperature for serum collection. The resulting supernatant is stored at -80°C until analysis.
-
Tissue Homogenization: Tissues of interest (e.g., brain, liver, tumor) are collected, weighed, and immediately frozen. For analysis, tissues are homogenized on ice in a suitable buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA) using a Potter-Elvehjem homogenizer, polytron, or bead beater. The homogenate is then centrifuged at high speed (e.g., 13,000 x g for 2 minutes) to pellet debris, and the supernatant is collected for analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: To 150 µL of plasma, an internal standard is added. The sample is then extracted with 3 mL of ethyl acetate by vortexing for 1 minute. After centrifugation (e.g., 3,000 rpm for 5 minutes), the organic layer is transferred and evaporated to dryness at 40°C. The residue is reconstituted in 60 µL of the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., 50 mM KH2PO4) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 314 nm).
-
-
Quantification: A calibration curve is generated using standards of known concentrations (e.g., 0.05–5 µg/mL). The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve.
Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: Cells treated with this compound are lysed in a suitable lysis buffer containing protease inhibitors. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax). After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
Visualizing this compound's Mechanism and Preclinical Workflow
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its cytotoxic effects primarily through the induction of DNA damage, which subsequently triggers the intrinsic pathway of apoptosis.
Caption: this compound-Induced Apoptosis Pathway
Experimental Workflow for Preclinical Pharmacokinetic Study of this compound
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.
Caption: Preclinical Pharmacokinetic Workflow
Conclusion
This technical guide provides a consolidated resource for researchers and drug development professionals working with this compound. The detailed pharmacokinetic data, experimental protocols, and visual representations of its mechanism of action and study workflows offer a robust foundation for designing and interpreting preclinical studies. A thorough understanding of these principles is paramount for the continued development and optimization of this compound-based cancer therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Use of this compound as a Rescue Agent in Canine Lymphoma - WSAVA2005 - VIN [vin.com]
- 3. This compound: An Overview â ImpriMed [imprimedicine.com]
- 4. Clinical pharmacokinetics of oral CCNU (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bccancer.bc.ca [bccancer.bc.ca]
- 7. This compound Nanoparticles Enable Both Bone Marrow Sparing and High Brain Drug Levels - A Strategy for Brain Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unraveling the Molecular Targets of Lomustine in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lomustine (CCNU), a member of the nitrosourea class of alkylating agents, has been a cornerstone in the therapeutic arsenal against glioblastoma (GBM) for decades. Its lipophilic nature allows it to cross the blood-brain barrier, a critical feature for treating this aggressive primary brain tumor. The cytotoxic effects of this compound are primarily attributed to its ability to induce DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the molecular targets of this compound in glioblastoma, detailing its mechanism of action, the cellular responses it elicits, and the factors influencing its efficacy. We present a compilation of quantitative data, detailed experimental protocols for key validation assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound and its Core Mechanism of Action
This compound, or 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), is an oral chemotherapeutic agent that exerts its anticancer effects through the induction of DNA lesions.[1] Upon administration, this compound undergoes spontaneous decomposition to form two reactive intermediates: a chloroethyldiazonium hydroxide and an isocyanate. The chloroethyldiazonium ion is responsible for the alkylation of DNA, while the isocyanate carbamoylates proteins.[2]
The primary cytotoxic mechanism of this compound stems from its ability to alkylate the O6 position of guanine in DNA, forming an O6-chloroethylguanine adduct. This initial lesion can then undergo an intramolecular rearrangement to form a 1-(N3-deoxycytidinyl), 2-(N1-deoxyguanosinyl) ethane cross-link, which is a highly toxic DNA lesion that blocks DNA replication and transcription, ultimately triggering cell death.[3] Other DNA adducts, such as N7-hydroxyethylguanine and O6-hydroxyethyldeoxyguanosine, are also formed, contributing to the overall genotoxicity of the drug.[4]
Key Molecular Targets and Cellular Consequences
The interaction of this compound with its primary molecular target, DNA, initiates a cascade of cellular events. The efficacy of this compound is significantly influenced by the cellular machinery responsible for DNA repair, cell cycle regulation, and apoptosis.
DNA: The Primary Molecular Target
The principal molecular target of this compound is nuclear DNA. The formation of interstrand cross-links (ICLs) is the most cytotoxic lesion induced by this compound. These ICLs physically block the separation of DNA strands, thereby inhibiting essential cellular processes like replication and transcription. This leads to the activation of DNA damage response (DDR) pathways.
O6-Methylguanine-DNA Methyltransferase (MGMT): A Key Determinant of Sensitivity
The DNA repair protein O6-Methylguanine-DNA Methyltransferase (MGMT) plays a pivotal role in the resistance to this compound. MGMT directly reverses the alkylation at the O6 position of guanine by transferring the alkyl group to its own cysteine residue in a stoichiometric and suicidal reaction. High levels of MGMT expression in glioblastoma cells can efficiently repair the initial O6-chloroethylguanine adducts before they can form cytotoxic cross-links, thereby conferring resistance to this compound.[5] Conversely, tumors with a methylated MGMT promoter exhibit reduced MGMT expression and are consequently more sensitive to this compound therapy.[6][7]
DNA Damage Response (DDR) Pathways
The DNA lesions induced by this compound activate complex DDR signaling networks. Key proteins involved in this response include the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are activated by double-strand breaks and stalled replication forks, respectively. Activation of these kinases leads to the phosphorylation of a multitude of downstream targets, including the checkpoint kinases CHK1 and CHK2. This signaling cascade ultimately results in cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[8] If the damage is too extensive to be repaired, the DDR pathways can trigger apoptosis.
Apoptotic Pathways
This compound-induced DNA damage can initiate programmed cell death, or apoptosis. The activation of the apoptotic cascade can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In this compound-treated glioblastoma cells, the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP) are indicative of apoptosis induction.[8]
Quantitative Data on this compound's Efficacy in Glioblastoma
The following tables summarize key quantitative data regarding the efficacy of this compound in both preclinical and clinical settings.
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | MGMT Status | IC50 (µM) | Reference |
| U87-MG | Methylated | 68.1 | [1] |
| U87 (TMZ-Resistant) | Methylated | 86 | [9] |
| U251MG | Unmethylated | Not Specified | [5] |
| U343MG | Unmethylated | Not Specified | [5] |
| DB029 | Not Specified | Not Specified | [1] |
| MHBT161 | Not Specified | Not Specified | [1] |
Table 2: Clinical Efficacy of this compound in the CeTeG/NOA-09 Trial (MGMT Promoter Methylated Glioblastoma)
| Treatment Arm | Median Overall Survival (months) | 95% Confidence Interval | Hazard Ratio (HR) | p-value | Reference |
| This compound + Temozolomide | 48.1 | 32.6 - Not Assessable | 0.60 | 0.0492 | [6] |
| Temozolomide | 31.4 | 27.7 - 47.1 | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the molecular targets of this compound in glioblastoma.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies to assess the cytotoxic effects of this compound.[10][11][12]
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blotting for Protein Expression Analysis
This protocol outlines the steps for analyzing the expression of key proteins involved in the DNA damage response and apoptosis.[5]
-
Cell Lysis: Treat glioblastoma cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., γ-H2AX, cleaved PARP, MGMT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage
This protocol is designed to detect DNA strand breaks induced by this compound.[2][13][14][15]
-
Cell Preparation: Treat glioblastoma cells with this compound. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle distribution.[16][17][18]
-
Cell Treatment and Harvesting: Treat glioblastoma cells with this compound for various time points. Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use flow cytometry software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's action in glioblastoma.
Caption: Overview of this compound's mechanism of action in glioblastoma cells.
Caption: The role of MGMT in repairing this compound-induced DNA damage.
References
- 1. Enhanced anticancer properties of this compound in conjunction with docosahexaenoic acid in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. MGMT promoter methylation analysis for allocating combined CCNU/TMZ chemotherapy: Lessons learned from the CeTeG/NOA-09 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylation and Carbamylation Effects of this compound and Its Major Metabolites and MGMT Expression in Canine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-temozolomide combination therapy versus standard temozolomide therapy in patients with newly diagnosed glioblastoma with methylated MGMT promoter (CeTeG/NOA-09): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and temozolomide for newly diagnosed glioblastoma with methylated MGMT promoter: Lessons from the CeTeG/NOA-09 trial - Tremont-Lukats - Translational Cancer Research [tcr.amegroups.org]
- 8. Effects of carmustine and this compound on arylamine N-acetyltransferase activity and 2-aminofluorene-DNA adducts in rat glial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PDIA3P1 promotes Temozolomide resistance in glioblastoma by inhibiting C/EBPβ degradation to facilitate proneural-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Core Mechanisms of Lomustine: A Technical Guide to DNA Alkylation and Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomustine, a member of the nitrosourea class of chemotherapeutic agents, has been a cornerstone in the treatment of various malignancies, particularly brain tumors, for decades. Its efficacy is primarily attributed to its ability to induce cytotoxic DNA lesions through alkylation and the subsequent formation of interstrand cross-links. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, detailed experimental protocols for its study, and a summary of its cytotoxic effects.
Mechanism of Action: DNA Alkylation and Interstrand Cross-Linking
This compound (CCNU) is a lipophilic compound that readily crosses the blood-brain barrier, a key characteristic for its use in treating brain cancers.[1] Once administered, it undergoes spontaneous, non-enzymatic decomposition to form two reactive intermediates: a chloroethyl diazonium ion and an isocyanate.[2] The chloroethyl diazonium ion is a potent electrophile that alkylates nucleophilic sites on DNA bases.[2]
The primary target for alkylation is the O6 position of guanine, forming an O6-chloroethylguanine adduct.[2][3] This initial lesion is unstable and undergoes an intramolecular rearrangement to form a more stable cyclic N1,O6-ethanoguanine intermediate.[3] This intermediate can then react with the N3 position of a cytosine residue on the complementary DNA strand, resulting in the formation of a covalent G-C interstrand cross-link (ICL).[4][5] This ICL physically prevents the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][6]
While the O6 position of guanine is the most critical for the formation of cytotoxic ICLs, other sites on DNA can also be alkylated by this compound, including the N7 position of guanine.[7] However, these adducts are generally less cytotoxic and are more readily repaired.[7]
The Role of O6-Methylguanine-DNA Methyltransferase (MGMT) in Resistance
A key mechanism of resistance to this compound involves the DNA repair protein O6-Methylguanine-DNA Methyltransferase (MGMT). MGMT can directly reverse the initial O6-chloroethylguanine adduct by transferring the chloroethyl group to one of its own cysteine residues.[6][8] This action repairs the DNA lesion before it can form an interstrand cross-link, thus mitigating the cytotoxic effects of the drug.[6] The expression level of MGMT in tumor cells is a critical determinant of their sensitivity to this compound, with low MGMT expression correlating with higher sensitivity.[9]
Quantitative Data on this compound's Cytotoxicity
The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values can vary significantly depending on the cancer cell line and the expression levels of DNA repair proteins like MGMT.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87-MG | Glioblastoma | 55 - 68.1 | [1] |
| Temozolomide-Resistant U87 | Glioblastoma | 86 | [1] |
| U251 | Glioblastoma | Varies with MGMT status | |
| U343 | Glioblastoma | Varies with MGMT status | |
| J3T-BG (Canine) | Glioma | Varies with resistance |
Experimental Protocols
Comet Assay (Single-Cell Gel Electrophoresis) for Detection of DNA Damage
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The length and intensity of the comet tail are proportional to the amount of DNA damage.
Detailed Methodology:
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 105 cells/mL.
-
Slide Preparation: Prepare 1% normal melting point agarose in dH2O and coat microscope slides. Allow to solidify.
-
Cell Embedding: Mix cell suspension with 0.5% low melting point agarose at 37°C. Pipette 75 µL onto the pre-coated slide and cover with a coverslip. Allow to solidify at 4°C for 10 minutes.
-
Lysis: Carefully remove the coverslip and immerse the slides in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse slides in a horizontal electrophoresis tank containing freshly prepared, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13) for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently rinse the slides with a neutralization buffer (0.4 M Tris-HCl, pH 7.5) three times for 5 minutes each.
-
Staining: Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green I or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage can be quantified using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.
Alkaline Elution Assay for Quantifying DNA Interstrand Cross-Links
The alkaline elution assay is a technique used to measure DNA strand breaks and cross-links.
Principle: Cells are lysed on a filter, and the DNA is slowly eluted with an alkaline solution. The rate of elution is inversely proportional to the size of the DNA strands. Interstrand cross-links retard the elution of DNA, and the extent of this retardation can be used to quantify the frequency of cross-links.
Detailed Methodology:
-
Cell Labeling and Treatment: Label cellular DNA by growing cells in the presence of a radioactive precursor (e.g., [14C]thymidine) for one to two cell cycles. Treat the cells with this compound at the desired concentrations and for the specified duration. A control set of cells should be irradiated with a known dose of X-rays to introduce a known number of single-strand breaks, which serves as an internal standard.
-
Cell Lysis: After treatment, harvest the cells and load them onto a polyvinyl chloride filter. Lyse the cells with a solution containing a detergent (e.g., 2% SDS) and proteinase K. This leaves the DNA on the filter.
-
Alkaline Elution: Elute the DNA from the filter by pumping an alkaline buffer (pH 12.1-12.3) through it at a constant flow rate.
-
Fraction Collection: Collect fractions of the eluate at regular time intervals.
-
Quantification: Determine the amount of DNA in each fraction and the amount of DNA remaining on the filter using liquid scintillation counting or a fluorometric method.
-
Data Analysis: Plot the fraction of DNA retained on the filter versus the elution time. The presence of interstrand cross-links will result in a slower elution rate compared to control cells. The frequency of cross-links can be calculated by comparing the elution profile of the drug-treated cells to that of the irradiated control cells.
Signaling Pathways and Logical Relationships
This compound-induced DNA interstrand cross-links are highly toxic lesions that trigger a complex DNA damage response (DDR) network. This response involves the activation of key signaling pathways that coordinate cell cycle arrest, DNA repair, and, if the damage is too extensive, apoptosis.
This compound's Mechanism of Action and DNA Damage
Caption: Mechanism of this compound-induced DNA interstrand cross-linking.
DNA Damage Response to this compound-Induced Interstrand Cross-Links
The repair of ICLs is a complex process that involves multiple DNA repair pathways, most notably the Fanconi Anemia (FA) pathway and homologous recombination (HR). The presence of a stalled replication fork at the site of the ICL activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase, a master regulator of the DDR.
Caption: DNA damage response to this compound-induced interstrand cross-links.
Experimental Workflow for Assessing this compound's Effects
A typical experimental workflow to investigate the effects of this compound on DNA damage and cell viability involves a series of integrated assays.
Caption: Experimental workflow for studying this compound's effects.
Conclusion
This compound remains a vital therapeutic agent due to its potent ability to induce cytotoxic DNA interstrand cross-links. A thorough understanding of its mechanism of action, the cellular responses to the damage it inflicts, and the mechanisms of resistance are crucial for its effective clinical use and for the development of novel therapeutic strategies. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers dedicated to advancing our knowledge of this important anticancer drug.
References
- 1. Fanconi Anemia Proteins, DNA Interstrand Crosslink Repair Pathways, and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fanconi Anemia Proteins and Their Interacting Partners: A Molecular Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of O6-chloroethylguanine DNA lesions on the kinetics and mechanism of micronucleus induction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 7. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATM acts downstream of ATR in the DNA damage response signaling of bystander cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Lomustine: Unraveling its Lipophilicity and Blood-Brain Barrier Penetration for Central Nervous System Malignancies
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive analysis of the physicochemical properties of lomustine, a critical chemotherapeutic agent, with a specific focus on its high lipophilicity and consequent ability to penetrate the blood-brain barrier (BBB). This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth data, detailed experimental methodologies, and visual representations of its molecular interactions.
This compound, a member of the nitrosourea class of alkylating agents, has long been a cornerstone in the treatment of brain tumors, including glioblastoma. Its efficacy is intrinsically linked to its chemical structure, which facilitates passage through the highly selective BBB to reach its therapeutic target within the central nervous system (CNS). This guide will dissect the key parameters governing this crucial characteristic.
Physicochemical Properties of this compound
The ability of a drug to cross the BBB is largely dictated by its physicochemical properties, particularly its lipophilicity, molecular size, and solubility. This compound exhibits a favorable profile for CNS penetration.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆ClN₃O₂ | PubChem |
| Molecular Weight | 233.7 g/mol | PubChem |
| LogP (Octanol-Water Partition Coefficient) | 2.83 | PubChem, Hansch et al. (1995) |
| Water Solubility | <0.05 mg/mL (relatively insoluble) | FDA |
| Solubility in Organic Solvents | Soluble in 10% ethanol (0.05 mg/mL), absolute alcohol (70 mg/mL) | FDA |
Table 1: Key Physicochemical Properties of this compound
The high LogP value of 2.83 is a strong indicator of this compound's lipophilic nature, a primary determinant of its ability to passively diffuse across the lipid-rich membranes of the BBB.
Experimental Protocols for Assessing Lipophilicity and BBB Penetration
Accurate determination of a drug's lipophilicity and its capacity to cross the BBB is paramount in the development of CNS-targeted therapies. The following sections detail standard experimental protocols for these assessments.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is the gold standard for quantifying lipophilicity. Two common methods for its determination are the shake-flask method and high-performance liquid chromatography (HPLC).
1. Shake-Flask Method (Gold Standard)
This traditional method directly measures the partitioning of a compound between n-octanol and water.
-
Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add a known volume of the stock solution to a flask containing pre-saturated n-octanol and water.
-
Seal the flask and shake it vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Allow the two phases to separate completely.
-
Carefully collect aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of this compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculate the LogP value using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water])
-
2. High-Performance Liquid Chromatography (HPLC) Method
This indirect method estimates LogP based on the retention time of a compound on a reverse-phase HPLC column.
-
Principle: A correlation is established between the retention times of a series of standard compounds with known LogP values and their lipophilicity. The LogP of the test compound is then interpolated from this calibration curve.
-
Protocol:
-
Prepare a mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Select a reverse-phase HPLC column (e.g., C18).
-
Inject a series of standard compounds with a range of known LogP values onto the column and record their retention times.
-
Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards. The retention factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the column dead time.
-
Inject the this compound sample and determine its retention time.
-
Calculate the retention factor for this compound and use the calibration curve to determine its LogP value.
-
Assessment of Blood-Brain Barrier Penetration
Both in vitro and in vivo models are employed to evaluate the BBB permeability of drug candidates.
1. In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method that models passive diffusion across the BBB.
-
Principle: A filter plate is coated with a lipid solution that mimics the composition of the BBB. The permeability of a compound is determined by measuring its passage from a donor to an acceptor compartment through this artificial membrane.
-
Protocol:
-
Prepare a donor solution of this compound in a suitable buffer.
-
Coat the filter of a 96-well filter plate with a brain lipid solution (e.g., a mixture of phospholipids).
-
Add the donor solution to the wells of the filter plate (donor compartment).
-
Place the filter plate into a 96-well acceptor plate containing a buffer solution (acceptor compartment).
-
Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, measure the concentration of this compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the effective permeability (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [drug]_acceptor / [drug]_donor_initial) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, and t is the incubation time.
-
2. In Vivo Rodent Models
Animal models provide a more physiologically relevant assessment of BBB penetration by accounting for active transport and metabolism.
-
Principle: this compound is administered to rodents (e.g., mice or rats), and at specific time points, concentrations of the drug are measured in both the brain tissue and the blood plasma.
-
Protocol:
-
Administer a known dose of this compound to a cohort of rodents, typically via intravenous (IV) or oral (PO) route.
-
At predetermined time points after administration, collect blood samples and euthanize the animals.
-
Harvest the brains and homogenize the tissue.
-
Extract this compound from the plasma and brain homogenates using an appropriate solvent.
-
Quantify the concentration of this compound in the plasma and brain extracts using a sensitive analytical method like LC-MS/MS.
-
Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) to assess the extent of BBB penetration.
-
Molecular Mechanism and Signaling Pathways
This compound exerts its cytotoxic effects primarily through DNA alkylation. Upon entering the cell, it decomposes into reactive chloroethyl and cyclohexyl isocyanate moieties. The chloroethyl group alkylates DNA, leading to the formation of interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis.
The DNA damage induced by this compound activates complex cellular signaling pathways, including the DNA Damage Response (DDR) pathway. In the context of glioblastoma, the efficacy of this compound is often influenced by the status of key signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.
Conclusion
This compound's high lipophilicity is a key determinant of its ability to effectively cross the blood-brain barrier and exert its cytotoxic effects on brain tumor cells. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and the development of new CNS-penetrant chemotherapeutic agents. A thorough understanding of its physicochemical properties and its interaction with cellular signaling pathways is essential for optimizing its therapeutic use and overcoming mechanisms of resistance in the treatment of central nervous system malignancies.
literature review of Lomustine in neuro-oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomustine, also known as CCNU, is a highly lipid-soluble alkylating agent belonging to the nitrosourea class of chemotherapeutic drugs.[1] Its ability to cross the blood-brain barrier makes it a cornerstone in the treatment of primary and metastatic brain tumors, particularly high-grade gliomas like glioblastoma (GBM).[1][2] Approved by the FDA in 1976, it is frequently used as a salvage therapy for recurrent GBM and has served as a standard comparator arm in numerous clinical trials.[3][4] This technical guide provides an in-depth review of this compound's mechanism of action, clinical efficacy, pharmacokinetics, resistance mechanisms, and toxicity profile within the context of neuro-oncology.
Core Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism involving the alkylation and carbamoylation of biological macromolecules.[5] Upon oral administration, it undergoes rapid and extensive metabolism in the liver, forming active metabolites that are responsible for its therapeutic activity and systemic toxicity.[1][6]
1. Alkylation: The primary antineoplastic action of this compound's metabolites is the alkylation of DNA and RNA, particularly at the O6 position of guanine.[1][7] This leads to the formation of O6-chloroethylguanine adducts.[8] These adducts can undergo an intramolecular rearrangement to form a reactive intermediate that subsequently creates interstrand cross-links between guanine and cytosine bases in the DNA.[7][8] These cross-links prevent DNA strand separation, thereby inhibiting DNA replication and transcription, which ultimately triggers programmed cell death (apoptosis).[9][10]
2. Carbamoylation: this compound's isocyanate metabolites can react with lysine residues on proteins, a process known as carbamoylation.[5][10] This can inactivate various proteins, including DNA repair enzymes, further contributing to cellular damage.[5] While DNA alkylation is considered the primary driver of efficacy, carbamoylation is thought to contribute to some of the drug's toxic side effects.[10][11]
Pharmacokinetics
| Parameter | Description | Reference |
| Administration | Oral capsules.[1] | [1] |
| Absorption | Rapidly and completely absorbed.[12] | [12] |
| Distribution | Highly lipid-soluble, allowing it to readily cross the blood-brain barrier.[1][12] | [1][12] |
| Protein Binding | Approximately 50%.[1] | [1] |
| Metabolism | Extensive first-pass metabolism in the liver. Parent drug is not detectable in plasma.[1][6] Active metabolites include monohydroxylated forms (trans-4-hydroxy-CCNU and cis-4-hydroxy-CCNU).[1][6] | [1][6] |
| Peak Plasma Time | Active metabolites peak 2-4 hours after administration.[6] | [6] |
| Half-life | Elimination half-life of metabolites is 16-48 hours.[1] | [1] |
| Excretion | Primarily excreted by the kidneys as metabolites.[12] | [12] |
Clinical Efficacy in Neuro-Oncology
This compound is a standard treatment for recurrent glioblastoma and is used in various combination regimens for other high-grade gliomas.[3][4]
Monotherapy
In the setting of recurrent glioblastoma, this compound monotherapy has been widely used as a control arm in clinical trials.[3] Its efficacy is modest, but it remains a benchmark against which new therapies are measured.[4]
Combination Therapy
Several studies have explored combining this compound with other agents to improve outcomes.
-
This compound and Bevacizumab: The combination of this compound with the anti-VEGF antibody bevacizumab has been extensively studied. While some studies, like the phase II BELOB trial, suggested a benefit in overall survival (OS), a subsequent phase III trial (EORTC-26101) showed an improvement in progression-free survival (PFS) but failed to demonstrate a significant OS advantage over this compound alone.[3][13][14] A meta-analysis of six clinical trials involving 1,095 patients concluded that the combination can effectively increase OS, PFS, and 6-month PFS in GBM patients.[15][16]
-
This compound and Temozolomide (TMZ): Given their distinct mechanisms of alkylation and resistance, combining this compound with TMZ is a rational approach.[17] Clinical trials are actively investigating the efficacy of adding this compound to the standard TMZ and radiation therapy regimen for newly diagnosed GBM patients with a methylated MGMT promoter.[18][19] A phase I study in pediatric high-grade gliomas established a maximum tolerated dose for the combination.[20]
-
PCV Regimen (Procarbazine, CCNU, Vincristine): The PCV regimen is a well-established combination therapy. Its most significant benefit has been demonstrated in patients with IDH-mutant gliomas, where it has shown to improve survival when added to radiotherapy.[2][4][8]
Summary of Key Clinical Trial Data
| Trial / Study | Patient Population | N | Treatment Arms | Median OS | Median PFS | Reference |
| BELOB (Phase II) | Recurrent Glioblastoma | 148 | 1. This compound (110 mg/m²) 2. Bevacizumab (10 mg/kg) 3. This compound (90 mg/m²) + Bevacizumab (10 mg/kg) | 1. 8 months (43% @ 9mo) 2. 8 months (38% @ 9mo) 3. 12 months (59% @ 9mo) | Not Reported | [3][13] |
| EORTC-26101 (Phase III) | Recurrent Glioblastoma | 437 | 1. This compound (110 mg/m²) 2. This compound (90 mg/m²) + Bevacizumab (10 mg/kg) | 1. 8.6 months 2. 9.1 months | 1. 1.5 months 2. 4.2 months | [3][14] |
| Meta-Analysis (2020) | Glioblastoma | 1095 | 1. Control (this compound or Bevacizumab mono) 2. This compound + Bevacizumab | 1. Control 2. Favorable (MD=1.37) | 1. Control 2. Favorable (MD=0.23) | [15][16] |
| Pediatric HGG (Phase I) | Newly Diagnosed Pediatric HGG | 32 | This compound (90 mg/m²) + Temozolomide (Dose escalation: 100-200 mg/m²) | 17.6 months (at MTD) | Not Reported | [20] |
OS = Overall Survival; PFS = Progression-Free Survival; N = Number of patients; MD = Mean Difference
Mechanisms of Resistance
The primary mechanism of resistance to this compound is the DNA repair protein O(6)-methylguanine-DNA methyltransferase (MGMT).[17][21]
MGMT-Mediated Repair: MGMT is a "suicide" enzyme that directly reverses alkylation damage at the O6 position of guanine.[22][23] It transfers the alkyl group from the DNA to one of its own cysteine residues, thereby repairing the lesion before it can be converted into a cytotoxic interstrand cross-link.[17] This process irreversibly inactivates the MGMT protein.[17] High levels of MGMT activity in tumor cells lead to efficient repair of this compound-induced damage and confer resistance.[10][11][21]
MGMT Promoter Methylation: The expression of the MGMT gene is often silenced in gliomas through epigenetic methylation of its promoter region.[4][22] Tumors with a methylated MGMT promoter have low or no MGMT expression, rendering them unable to efficiently repair DNA damage. Consequently, these patients are more likely to respond to alkylating agents like this compound and Temozolomide.[4][8]
Other potential resistance mechanisms, though less understood, may involve the p53 tumor suppressor pathway, which can influence the cell's ability to undergo apoptosis in response to DNA damage.[17]
Toxicity and Side Effects
The clinical use of this compound is limited by its significant toxicity profile, primarily delayed and cumulative myelosuppression.[1][24]
| Toxicity Type | Manifestations | Monitoring and Management | Reference |
| Hematologic | Delayed Myelosuppression (most common & severe): - Thrombocytopenia (low platelets)- Leukopenia (low white blood cells) Nadir typically occurs 4-6 weeks post-dose. | Weekly blood counts for at least 6 weeks after each dose. Dosage adjustment based on nadir counts from the prior cycle. | [1][24][25] |
| Gastrointestinal | Nausea and vomiting (occurs 3-6 hours post-dose), anorexia. | Prophylactic antiemetics. Administering on an empty stomach can reduce symptoms. | [24] |
| Pulmonary | Pulmonary infiltrates and fibrosis (can be fatal). Risk increases with cumulative doses >1,100 mg/m². | Monitor pulmonary function (FVC or DLCO). Discontinue treatment if fibrosis develops. | [1] |
| Hepatic | Reversible increases in transaminases, alkaline phosphatase, and bilirubin. | Monitor liver function tests. | [9][24] |
| Renal | Progressive kidney shrinkage and failure with long-term use. | Monitor renal enzymes and function. | [1] |
| Neurological | Disorientation, lethargy, ataxia, dysarthria (relationship to drug is often unclear). | Symptomatic management. | [24] |
| Other | Alopecia, stomatitis, optic atrophy. | Symptomatic management. | [24] |
| Secondary Malignancies | Long-term use is associated with acute leukemia and myelodysplasia. | Long-term patient monitoring. | [1] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating clinical research. Below is a representative workflow based on protocols for recurrent glioblastoma trials involving this compound.
Example Experimental Protocol: Phase III Trial in Recurrent Glioblastoma (based on EORTC-26101)
-
Patient Selection:
-
Inclusion Criteria: Histologically confirmed glioblastoma; first recurrence or progression after initial chemoradiation with temozolomide; measurable disease; adequate bone marrow, renal, and hepatic function; Karnofsky Performance Status (KPS) ≥ 70.
-
Exclusion Criteria: Prior treatment with bevacizumab or other nitrosoureas; significant cardiovascular disease.
-
-
Randomization and Stratification: Patients are centrally randomized (1:1 or similar ratio) to treatment arms. Stratification factors often include MGMT promoter methylation status, time to recurrence, and performance status.
-
Treatment Regimens:
-
Control Arm: this compound 110 mg/m² orally on day 1 of a 6-week cycle.
-
Experimental Arm: this compound 90 mg/m² orally on day 1 of a 6-week cycle, plus Bevacizumab 10 mg/kg intravenously every 2 weeks.
-
Dose adjustments for this compound are based on hematologic toxicity from the previous cycle.
-
-
Assessments:
-
Tumor Response: MRI of the brain performed at baseline and every 6-8 weeks. Response assessed using Response Assessment in Neuro-Oncology (RANO) criteria.
-
Safety: Weekly complete blood counts for 6 weeks post-Lomustine dose. Chemistry panels and urinalysis performed at baseline and before each cycle. Adverse events are graded according to CTCAE.
-
Quality of Life: Assessed using standardized questionnaires (e.g., EORTC QLQ-C30 and BN20) at baseline and regular intervals.
-
-
Endpoints:
-
Primary Endpoint: Overall Survival (OS), defined as the time from randomization to death from any cause.
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), safety and tolerability, quality of life.
-
Conclusion and Future Directions
This compound remains an important, albeit toxic, therapeutic agent in the neuro-oncology armamentarium, especially for recurrent glioblastoma. Its utility is increasingly being defined by molecular markers, with the most compelling activity observed in patients with MGMT promoter-methylated tumors.[4][8] The future of this compound likely lies in its use in rational combination therapies. Ongoing and future clinical trials are focused on combining it with other cytotoxic agents, targeted therapies, and immunotherapies to enhance efficacy and overcome resistance, particularly in molecularly selected patient populations.[18][26][27] Furthermore, novel drug delivery strategies, such as nanoparticle formulations, are being explored to potentially increase drug concentration in the brain while mitigating systemic toxicities like myelosuppression.[28]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Recurrent Glioblastoma: A Review of the Treatment Options [mdpi.com]
- 4. How did this compound become standard of care in recurrent glioblastoma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Clinical pharmacokinetics of oral CCNU (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Alkylation and Carbamylation Effects of this compound and Its Major Metabolites and MGMT Expression in Canine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkylation and Carbamylation Effects of this compound and Its Major Metabolites and MGMT Expression in Canine Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bccancer.bc.ca [bccancer.bc.ca]
- 13. onclive.com [onclive.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Frontiers | Effectiveness of this compound Combined With Bevacizumab in Glioblastoma: A Meta-Analysis [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. A Phase III Trial of this compound-Temozolomide Combination Therapy Versus Standard Temozolomide in Patients with Methylated MGMT Promoter Glioblastoma | Herbert Irving Comprehensive Cancer Center (HICCC) - New York [cancer.columbia.edu]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. A phase I trial of temozolomide and this compound in newly diagnosed high-grade gliomas of childhood - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Expression of O(6)-methylguanine-DNA methyltransferase causes this compound resistance in canine lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. drugs.com [drugs.com]
- 26. Facebook [cancer.gov]
- 27. clinicaltrials.eu [clinicaltrials.eu]
- 28. This compound Nanoparticles Enable Both Bone Marrow Sparing and High Brain Drug Levels - A Strategy for Brain Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Lomustine Analogues: A Deep Dive into Structure-Activity Relationships for Advanced Cancer Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lomustine (CCNU), a member of the chloroethylnitrosourea (CENU) class of alkylating agents, has long been a cornerstone in the chemotherapeutic arsenal against malignancies, particularly brain tumors, due to its high lipophilicity and ability to cross the blood-brain barrier.[1] Its mechanism of action primarily involves the alkylation and cross-linking of DNA and RNA, ultimately leading to apoptosis.[2] However, challenges such as dose-limiting toxicities and the development of drug resistance, often mediated by the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), have spurred the development of novel this compound analogues. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of these analogues, details key experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.
Core Mechanism of Action
This compound and its analogues are cell-cycle non-specific agents that exert their cytotoxic effects through a multi-faceted mechanism.[2] Upon administration, these compounds spontaneously decompose to form two reactive intermediates: a chloroethyl diazonium ion and an isocyanate. The chloroethyl diazonium ion is responsible for the critical therapeutic effect of alkylating the O⁶ position of guanine in DNA. This initial alkylation can then lead to the formation of interstrand cross-links (ICLs) between guanine and cytosine residues, which block DNA replication and transcription, ultimately triggering apoptotic cell death.[3] The isocyanate moiety can carbamoylate proteins, which may contribute to the drug's overall activity and toxicity profile.[2]
Structure-Activity Relationship of this compound Analogues
The quest for more effective and less toxic nitrosoureas has led to the synthesis and evaluation of a wide array of this compound analogues. The core structure of a nitrosourea consists of a nitroso group (-N-N=O) attached to a urea moiety. The key to the diverse activity of these analogues lies in the nature of the substituents at the N1 and N3 positions of the urea.
The N-(2-chloroethyl)-N-nitroso group is a critical pharmacophore for the DNA alkylating and cross-linking activity. Modifications at this position generally lead to a loss of cytotoxic potency.[2] The primary area for structural modification to modulate efficacy, tumor specificity, and physicochemical properties is the substituent at the N' position of the urea.
Key SAR observations include:
-
Alicyclic and Aromatic Substituents: The presence of a cyclohexane ring at the N' position, as in this compound, is associated with high anti-tumor activity, particularly against solid tumors.[2] Modifications on this ring, such as methylation, can influence activity.
-
Sugar Moieties: The incorporation of sugar moieties, as seen in analogues like chlorozotocin, can increase water solubility and potentially reduce myelotoxicity.
-
Amino Acid and Peptide Conjugates: Linking amino acids or peptides to the nitrosourea scaffold can facilitate transport into tumor cells via specific amino acid transporters, potentially increasing tumor selectivity.
-
Taurine Conjugates: The addition of a taurine group has been explored to enhance water solubility and modify the pharmacological profile of nitrosoureas.
-
Fotemustine: This third-generation nitrosourea contains a phosphonoalanine carrier group, which is thought to enhance its penetration into tumor cells and contribute to its activity against metastatic melanoma and brain tumors.[4][5]
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of this compound and its analogues is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize representative IC50 values for this compound and some of its analogues.
| Compound | Cell Line | Tumor Type | IC50 (µM) | Reference |
| This compound (CCNU) | U87MG | Glioblastoma | 55 | [6] |
| U251MG | Glioblastoma | Varies | [6] | |
| U343MG | Glioblastoma | Varies | [6] | |
| ZR-75-1 | Breast Cancer | 25 | [7] | |
| LS174T | Colorectal Cancer | 13 | [7] | |
| Nimustine (ACNU) | U87MG | Glioblastoma | Varies | [6] |
| U251MG | Glioblastoma | Varies | [6] | |
| U343MG | Glioblastoma | Varies | [6] | |
| SarCNU | SK-MG-1 | Glioma | More potent than BCNU at clinically relevant concentrations | [1][8] |
| SKI-1 | Glioma | More potent than BCNU at clinically relevant concentrations | [1][8] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and the specific assay used.
Experimental Protocols
The evaluation of novel this compound analogues relies on a series of well-established in vitro assays to determine their cytotoxic and mechanistic properties.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound analogue for a specified period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term survival and proliferative capacity of single cells after drug treatment.
Principle: A single viable cell, when plated at a low density, can proliferate to form a colony of at least 50 cells. The number of colonies formed is a measure of the cell's reproductive integrity.
Protocol:
-
Cell Treatment: Treat a suspension of cancer cells with the this compound analogue for a defined period.
-
Cell Seeding: Plate a known number of treated cells into 6-well plates or culture dishes. The seeding density should be optimized to allow for the formation of distinct colonies.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing ≥50 cells) in each dish.
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.
DNA Interstrand Cross-linking Assay
Several methods can be used to detect the formation of ICLs, a key mechanism of nitrosourea-induced cytotoxicity. The alkaline comet assay is a sensitive method for this purpose.
Principle: The comet assay (single-cell gel electrophoresis) measures DNA damage in individual cells. In the context of ICLs, the presence of cross-links retards the migration of DNA fragments in an electric field after exposure to a denaturing agent.
Protocol:
-
Cell Treatment: Treat cells with the this compound analogue.
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Denaturation: Immerse the slides in an alkaline buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at an alkaline pH.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the degree of interstrand cross-linking.
Signaling Pathways and Logical Relationships
This compound and its analogues induce apoptosis through a complex interplay of signaling pathways. The diagrams below, generated using the DOT language, illustrate these relationships.
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound-induced apoptotic signaling cascade.
Experimental Workflow for this compound Analogue Screening
Caption: General workflow for screening this compound analogues.
Conclusion
The development of this compound analogues remains a promising avenue for improving the treatment of various cancers, particularly glioblastoma. A thorough understanding of their structure-activity relationships is paramount for the rational design of new compounds with enhanced efficacy and reduced toxicity. The experimental protocols and signaling pathways detailed in this guide provide a foundational framework for researchers in the field. Future efforts will likely focus on developing analogues that can overcome AGT-mediated resistance and exhibit greater tumor selectivity, ultimately leading to more effective and personalized cancer therapies.
References
- 1. The cytotoxicity of sarcosinamide chloroethylnitrosourea (SarCNU) and BCNU in primary gliomas and glioma cell lines: analysis of data in reference to theoretical peak plasma concentrations in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and structure-activity studies of the nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Focus on Fotemustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fotemustine | C9H19ClN3O5P | CID 104799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. JNK-independent activation of c-Jun during neuronal apoptosis induced by multiple DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Altered cytotoxicity of (2-chloroethyl)-3-sarcosinamide-1-nitrosourea in human glioma cell lines SK-MG-1 and SKI-1 correlates with differential transport kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Cellular Uptake and Metabolism of Lomustine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cellular uptake and metabolism of Lomustine (CCNU), a crucial alkylating agent in chemotherapy. This document details the mechanisms of its cellular entry, its metabolic fate within the cell, and the experimental methodologies used to study these processes.
Cellular Uptake of this compound
This compound's high lipophilicity is a key determinant of its cellular uptake. This characteristic allows it to readily cross cellular membranes, including the blood-brain barrier, primarily through passive diffusion.[1][2]
Mechanism of Uptake
The primary mechanism of this compound's entry into cells is passive diffusion, driven by its high lipid solubility.[3] This allows the drug to move across the cell membrane down its concentration gradient without the need for a specific transporter protein.
Enhancing Cellular Uptake
Recent research has explored strategies to enhance the cellular uptake and targeted delivery of this compound. These include the use of nanoformulations such as nanoemulsions and liposomes, which can improve solubility and facilitate passage across cellular membranes.[4][5]
In Vitro Metabolism of this compound
Once inside the cell, this compound undergoes extensive metabolism, primarily in the liver. In vitro studies utilizing liver microsomes and hepatocytes are essential for characterizing its metabolic pathways.[6][7][8]
Metabolic Pathways
This compound is rapidly and extensively metabolized by the hepatic cytochrome P450 (CYP) enzyme system.[1][6][9] The parent compound is often undetectable in plasma due to a significant first-pass effect.[10] The primary metabolic reactions involve hydroxylation of the cyclohexyl ring, leading to the formation of active metabolites.
The two major metabolites are:
The ratio of trans-4-hydroxythis compound to cis-4-hydroxythis compound has been reported to be approximately 6:4.[10] Animal studies suggest the involvement of CYP2C19, CYP2D6, and CYP3A4 in this compound metabolism.[6]
Glutathione (GSH) also plays a role in the detoxification of this compound and its metabolites through conjugation, a common mechanism for eliminating cytotoxic compounds.[12][13]
Quantitative Metabolic Data
The following table summarizes key quantitative data related to the in vitro metabolism of this compound.
| Parameter | Value | Cell/System | Reference |
| Metabolite Ratio (trans:cis) | ~ 6:4 | Human Plasma | [10] |
| IC50 (this compound) | Varies by cell line (e.g., lower than Temozolomide in some GBM cells) | Glioblastoma (GBM) cell lines | [14] |
| MGMT Activity | ~250-350 fmol/mg protein | Canine Hepatocytes | [15][16] |
| MGMT Activity | ~90 fmol/mg protein | 17-71 Canine Lymphoid Cells | [15][16] |
Experimental Protocols
A variety of in vitro methods are employed to study the cellular uptake and metabolism of this compound.
Cellular Uptake Assays
A general protocol for an in vitro cellular uptake study in adherent tumor cells is as follows:
-
Cell Seeding: Plate cells in a multi-well plate and allow them to adhere and reach a desired confluency (e.g., 24 hours).[17]
-
Drug Exposure: Add this compound at the desired concentration to the cell culture medium and incubate for a specific duration (e.g., 2 hours) at 37°C.[17]
-
Washing: Remove the drug-containing medium and wash the cells multiple times with a cold buffer solution (e.g., PBS) to remove any unbound drug.[17]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular contents.
-
Quantification: Quantify the intracellular concentration of this compound and its metabolites using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Normalization: Normalize the amount of intracellular drug to the total protein content or cell number in each well.[18]
In Vitro Metabolism Assays
A typical protocol for studying this compound metabolism using liver microsomes is outlined below:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes, a NADPH-generating system (as a cofactor for CYP enzymes), and a buffer solution in a microcentrifuge tube.[8]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.
-
Initiation of Reaction: Add this compound to the mixture to initiate the metabolic reaction.
-
Time-course Sampling: At various time points, take aliquots of the reaction mixture and add a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using LC-MS/MS or HPLC.[8]
-
Data Analysis: Calculate metabolic stability parameters such as half-life (t½) and intrinsic clearance (CLint).[8]
Visualizations
Signaling Pathway of this compound's Cytotoxic Action
Caption: Mechanism of this compound's cytotoxic effects.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for an in vitro this compound metabolism assay.
Logical Relationship of this compound Metabolism
Caption: Key metabolic pathways of this compound in vitro.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: An Overview â ImpriMed [imprimedicine.com]
- 3. bioivt.com [bioivt.com]
- 4. This compound’s nanoemulsion as nose-to-brain drug delivery system for CNS tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. scispace.com [scispace.com]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of oral CCNU (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alkylation and Carbamylation Effects of this compound and Its Major Metabolites and MGMT Expression in Canine Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism of this compound in dogs and comparative cytotoxicity of this compound and its major metabolites and O6-methylguanine-DNA methyltransferase expression in canine cells | IDEALS [ideals.illinois.edu]
- 17. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dissolving Lomustine for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lomustine (CCNU) is a highly lipophilic alkylating agent belonging to the nitrosourea class of compounds.[1] Its ability to cross the blood-brain barrier makes it a crucial chemotherapeutic agent, particularly for the treatment of brain tumors.[1] The primary mechanism of action of this compound involves the alkylation and cross-linking of DNA and RNA, which inhibits DNA replication and transcription, ultimately leading to apoptosis.[1][2] this compound can also induce the formation of reactive oxygen species (ROS), contributing to its cytotoxic effects.[2] Due to its chemical properties, specific protocols are required for its dissolution and use in in vitro assays to ensure accurate and reproducible results. This document provides a detailed protocol for the preparation of this compound solutions for use in various cell-based assays.
Data Presentation: this compound Solubility
The solubility of this compound in various solvents is a critical factor for the preparation of stock solutions for in vitro studies. The following table summarizes the solubility of this compound in commonly used solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Reference |
| Dimethyl Sulfoxide (DMSO) | 46 mg/mL | 196.83 mM | [3] |
| Ethanol | 70 mg/mL | ~300 mM | [4] |
| 10% Ethanol | 0.05 mg/mL | ~0.21 mM | [4] |
| Water | <0.05 mg/mL | Insoluble | [4] |
Note: The molecular weight of this compound is 233.71 g/mol .[4]
Experimental Protocols
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted to working concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-warm DMSO: Warm the DMSO to 37°C to aid in the dissolution of this compound.[5]
-
Weigh this compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 23.37 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of pre-warmed DMSO to the this compound powder. Using the previous example, add 1 mL of DMSO.
-
Vortex: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to facilitate dissolution.[5]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[6]
This protocol outlines the dilution of the this compound stock solution to the final working concentrations required for treating cells in culture.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): Depending on the final desired concentrations, it may be necessary to prepare one or more intermediate dilutions in cell culture medium.
-
Prepare Final Working Solutions: Dilute the stock or intermediate solution directly into the cell culture medium to achieve the final desired concentrations. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of cell culture medium).
-
Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells, typically below 1%.[3]
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells in your in vitro assay (e.g., cytotoxicity, apoptosis, or cell cycle analysis).
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. apexbt.com [apexbt.com]
- 6. Triple combination of this compound, temozolomide and irradiation reduces canine glioma cell survival in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lomustine Administration in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomustine (CCNU), a member of the nitrosourea class of alkylating agents, is a crucial chemotherapeutic drug utilized in the treatment of various cancers, most notably brain tumors, due to its high lipophilicity and ability to cross the blood-brain barrier.[1] In preclinical cancer research, murine models are indispensable for evaluating the efficacy, toxicity, and pharmacokinetics of anticancer agents like this compound. The route of administration is a critical variable that can significantly influence these outcomes. This document provides detailed application notes and protocols for the oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) administration of this compound in murine cancer models, enabling researchers to select and implement the most appropriate method for their experimental objectives.
This compound exerts its cytotoxic effects primarily through DNA alkylation and the cross-linking of DNA and RNA, which inhibits DNA replication and transcription, ultimately leading to apoptosis.[1][2] Its mechanism of action involves the generation of reactive intermediates that alkylate DNA, particularly at the O6 position of guanine.[2] This damage triggers a complex DNA damage response (DDR) pathway, which, if the damage is irreparable, culminates in programmed cell death.
Mechanism of Action: DNA Alkylation and Apoptosis Induction
This compound, as a chloroethylating nitrosourea, undergoes metabolic activation to form reactive metabolites that alkylate DNA and carbamoylate proteins.[3][4] The key steps in its mechanism of action leading to cancer cell death are outlined below.
Caption: this compound's mechanism of action from metabolic activation to apoptosis.
Comparative Data of Administration Routes
The choice of administration route can significantly impact the bioavailability, efficacy, and toxicity of this compound. Below is a summary of quantitative data from various studies in murine cancer models.
| Parameter | Oral (p.o.) | Intraperitoneal (i.p.) | Intravenous (i.v.) |
| Bioavailability | Rapidly and completely absorbed[5] | Generally high, but can have variability | 100% (by definition) |
| Typical Dose Range | 10-50 mg/kg[6][7] | 10-30 mg/kg[8][9] | 1-15 mg/kg[10] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours for metabolites[11] | Variable, generally faster than oral | Immediate |
| Half-life (Metabolites) | 1.3-2.9 hours in humans (can be extrapolated)[11] | Not well-documented in mice | Not well-documented in mice |
| Efficacy (Survival) | Effective, but less common in preclinical studies | Significantly prolonged survival in glioma models[8][9] | Significantly prolonged survival in glioma models[10] |
| Toxicity | Myelosuppression, hepatotoxicity[4] | Myelosuppression, local irritation | Myelosuppression, potential for infusion reactions |
Efficacy of this compound in Murine Glioma Models by Administration Route
| Murine Model | Administration Route | Dose and Schedule | Outcome | Reference |
| U87-R Glioblastoma (intracranial) | Intraperitoneal (i.p.) | 20 mg/kg on days 7, 14, 21, 28 | Significantly prolonged survival | [8] |
| U-87 MG Glioblastoma (orthotopic) | Intravenous (i.v.) | 1.2 mg/kg daily | Mean survival of 22.5 days vs 21.3 days for control | [10] |
| U-87 MG Glioblastoma (orthotopic) | Intravenous (i.v.) nanoparticle formulation | 13 mg/kg daily | Mean survival of 33.2 days vs 21.3 days for control | [10] |
| KHT Sarcoma | Intraperitoneal (i.p.) | Dose-dependent | Increased tumor cell killing | [12] |
Experimental Protocols
Detailed methodologies for the administration of this compound are crucial for reproducibility and accuracy of experimental results.
Oral Administration (Oral Gavage)
Oral gavage ensures the direct and accurate delivery of a specified dose into the stomach.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil)
-
Animal scale
-
Gavage needles (18-20 gauge for mice, with a ball tip)[13]
-
Syringes (1 mL)
Protocol:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the mean body weight of the mice and the desired dose (mg/kg).
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
-
Animal Handling and Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered. The maximum volume for oral gavage in mice is typically 10 ml/kg.[12]
-
Restrain the mouse by grasping the loose skin over the shoulders to immobilize the head.[14]
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.[15]
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The mouse should swallow the needle.[13]
-
If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Slowly administer the this compound suspension.[14]
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing.[13]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. bccancer.bc.ca [bccancer.bc.ca]
- 7. researchgate.net [researchgate.net]
- 8. This compound and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound Nanoparticles Enable Both Bone Marrow Sparing and High Brain Drug Levels - A Strategy for Brain Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of oral CCNU (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
Application Note: Quantification of Lomustine in Plasma by High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lomustine is a highly lipophilic nitrosourea alkylating agent used in the treatment of various cancers, including brain tumors. Therapeutic drug monitoring of this compound in plasma is crucial for optimizing dosage regimens, minimizing toxicity, and understanding its pharmacokinetic profile. This document provides a detailed protocol for the quantification of this compound in plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is specific, simple, and reliable for pharmacokinetic studies.[1][2][3]
Principle
This method involves the extraction of this compound and an internal standard (IS) from plasma samples, followed by chromatographic separation on a reversed-phase C18 column. Detection and quantification are achieved using a UV detector. The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of the drug.
Materials and Reagents
-
This compound reference standard
-
Propylparaben (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (Analytical grade)
-
Water (Ultrapure)
-
Blank rat plasma
Experimental Protocols
Method 1: HPLC-UV for this compound in Rat Plasma
This protocol is based on a validated method for the quantification of this compound in rat plasma, suitable for pharmacokinetic studies of novel drug delivery systems.[1][2][3]
1. Preparation of Solutions
-
Stock Solutions (1.0 mg/mL): Separately dissolve accurately weighed amounts of this compound and propylparaben (IS) in methanol to obtain stock solutions with a concentration of 1.0 mg/mL. Store these solutions in amber volumetric flasks at 4°C.[3]
-
Working Standard Solutions: Prepare a series of this compound working standard solutions (0.5, 1, 2, 5, 10, 20, 50 µg/mL) by serially diluting the this compound stock solution with the mobile phase.[3]
-
Internal Standard Working Solution (30 µg/mL): Dilute the IS stock solution with the mobile phase to obtain a concentration of 30 µg/mL.[3]
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 150 µL of plasma sample in a centrifuge tube, add 10 µL of the IS working solution (30 µg/mL).
-
Add 3 mL of ethyl acetate and vortex for 1 minute to extract the analytes.
-
Centrifuge the mixture at 3,000 rpm for 5 minutes.[3]
-
Transfer the upper organic layer to a clean glass tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue with 60 µL of the mobile phase.[3]
-
Vortex briefly and then centrifuge at 10,000 rpm for 2 minutes.[3]
-
Inject 20 µL of the supernatant into the HPLC system.[3]
3. HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Shimadzu HPLC system with SPD-10A UV detector[3] |
| Column | Diamonsil C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile and water (50:50, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 254 nm[3] |
| Injection Volume | 20 µL[3] |
4. Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking 15 µL of the appropriate this compound working standard solutions into 150 µL of blank rat plasma to yield final concentrations of 0.05, 0.1, 0.2, 0.5, 1, 2, and 5 µg/mL.[3]
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (0.1 µg/mL), medium (0.5 µg/mL), and high (2 µg/mL) in the same manner as the calibration standards.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated HPLC method.
| Parameter | Value |
| Linearity Range | 0.05 - 5 µg/mL[1][2][3] |
| Correlation Coefficient (r²) | ≥ 0.9994[1][2][3] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[3] |
| Intra-day Precision (%RSD) | < 5.87%[1][2] |
| Inter-day Precision (%RSD) | < 10.47%[1][2] |
| Accuracy | Within ±7.95%[1][2] |
Visualizations
Caption: Overall workflow for this compound quantification in plasma.
Caption: Detailed workflow of the liquid-liquid extraction procedure.
References
- 1. HPLC method validation for the quantification of this compound to study pharmacokinetics of thermosensitive liposome-encapsulated this compound containing iohexol for CT imaging in C6 glioma rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC method validation for the quantification of this compound to study pharmacokinetics of thermosensitive liposome-encapsulated this compound containing iohexol for CT imaging in C6 glioma rats | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Developing Lomustine-Loaded Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lomustine (CCNU) is a highly lipophilic alkylating agent belonging to the nitrosourea class of chemotherapeutic drugs. Its ability to cross the blood-brain barrier makes it a primary treatment for brain tumors, such as glioblastoma multiforme, as well as Hodgkin lymphoma.[1][2] However, its clinical application is often limited by poor water solubility and significant systemic side effects, including myelosuppression.[1][3] Encapsulating this compound within biodegradable nanoparticles presents a promising strategy to enhance its therapeutic index by improving solubility, providing controlled release, and potentially enabling targeted delivery to tumor tissues.[3]
These application notes provide an overview of the formulation, characterization, and in-vitro evaluation of this compound-loaded nanoparticles. Detailed protocols for key experimental procedures are included to guide researchers in this field.
I. Formulation of this compound-Loaded Nanoparticles
Several methods can be employed for the preparation of this compound-loaded nanoparticles, often utilizing biodegradable polymers such as chitosan and poly(lactic-co-glycolic acid) (PLGA).[4][5] The choice of method and polymer depends on the desired nanoparticle characteristics, such as size, drug loading, and release profile.
Materials and Equipment
-
This compound (CCNU) powder
-
Cross-linking agent (for chitosan): Sodium tripolyphosphate (TPP) or sodium hexametaphosphate (HMP)[7]
-
Solvents: Acetone, Dimethyl sulfoxide (DMSO), aqueous acetic acid[3][5]
-
Surfactant/Stabilizer: Polyvinyl alcohol (PVA), Pluronic F68, Tween 20[3]
-
Magnetic stirrer
-
Homogenizer
-
Centrifuge
-
Dialysis membrane (MWCO 12,000 Da)
Experimental Protocol: Ionic Gelation for Chitosan Nanoparticles
This protocol is based on the ionic gelation method, which is commonly used for preparing chitosan nanoparticles.[5][8]
-
Preparation of Chitosan Solution: Dissolve an appropriate amount of chitosan in a 1.5% v/v aqueous acetic acid solution with magnetic stirring until fully dissolved.[5]
-
Drug Incorporation: Add a predetermined amount of this compound (e.g., 10% w/w of the polymer) to the chitosan solution.[5]
-
Homogenization: Homogenize the mixture at high speed (e.g., 11,000 rpm) for approximately 20 minutes to ensure uniform dispersion of the drug.[5]
-
Nanoparticle Formation: Add the cross-linking agent solution (e.g., TPP) dropwise to the chitosan-drug mixture while maintaining homogenization. Continue homogenization for an additional period to allow for nanoparticle formation and stabilization.
-
Purification: Centrifuge the resulting nanoparticle suspension at high speed (e.g., 19,000 rpm at 4°C) for 40 minutes to separate the nanoparticles from the unentrapped drug and other reagents.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in distilled water. Repeat the centrifugation and washing steps to remove any residual impurities.
-
Drying: The purified nanoparticles can be lyophilized or spray-dried to obtain a dry powder for storage and further characterization.[7]
Experimental Protocol: Interfacial Deposition/Nanoprecipitation for PLGA Nanoparticles
This method is suitable for encapsulating hydrophobic drugs like this compound in PLGA nanoparticles.[3]
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in a water-miscible organic solvent such as acetone.[3]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as 1% w/v PVA.
-
Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification and Washing: Similar to the ionic gelation method, collect the nanoparticles by centrifugation, and wash them with distilled water to remove excess stabilizer and unencapsulated drug.
-
Drying: Lyophilize the purified nanoparticle suspension to obtain a powder.
II. Characterization of this compound-Loaded Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.
Data Presentation: Typical Characteristics of this compound Nanoparticles
The following table summarizes the typical range of values for key characteristics of this compound-loaded nanoparticles based on published data.
| Parameter | Chitosan Nanoparticles | PLGA Nanoparticles | Method of Analysis |
| Particle Size (nm) | 75 - 637[9][10] | 198[3] | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.05 - 0.18[9][10] | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +37.2 to +53.8[9][10] | -17.2[3] | Electrophoretic Light Scattering |
| Encapsulation Efficiency (%) | 66.74 - 98.0[9][10] | ~74[3] | UV-Vis Spectrophotometry |
| Drug Loading (%) | Variable | Variable | UV-Vis Spectrophotometry |
Experimental Protocols for Characterization
-
Sample Preparation: Disperse a small amount of the nanoparticle powder in deionized water and sonicate briefly to ensure a homogenous suspension.
-
Analysis: Analyze the suspension using a Zetasizer instrument, which employs dynamic light scattering for particle size and PDI measurements and electrophoretic light scattering for zeta potential.
-
Sample Preparation: For Scanning Electron Microscopy (SEM), place a drop of the nanoparticle suspension on a clean stub and allow it to air dry. Coat the dried sample with a thin layer of gold or palladium. For Transmission Electron Microscopy (TEM), place a drop of the suspension on a carbon-coated copper grid and allow it to dry.
-
Imaging: Visualize the nanoparticles under the respective microscopes to observe their shape and surface features. The particles are typically spherical with a smooth surface.[9][10]
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension. The supernatant will contain the unencapsulated (free) drug.
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 230.4 nm).
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
Analysis: Use Fourier-Transform Infrared Spectroscopy (FTIR) to analyze the pure drug, the pure polymer, and the drug-loaded nanoparticles.
-
Interpretation: The absence of new peaks or significant shifts in the characteristic peaks of this compound in the nanoparticle spectrum indicates the absence of chemical interactions between the drug and the polymer.[3]
III. In-Vitro Evaluation
In-Vitro Drug Release
The release profile of this compound from the nanoparticles is a critical parameter that influences its therapeutic efficacy.
-
Sample Preparation: Place a known amount of this compound-loaded nanoparticles in a dialysis bag (MWCO 12,000 Da).
-
Release Study: Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with continuous stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Determine the concentration of this compound in the collected samples using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the cumulative percentage of drug released against time to obtain the release profile. The release is often biphasic, with an initial burst release followed by a sustained release phase.[9][10]
Cellular Cytotoxicity Assay
The cytotoxic effect of the this compound-loaded nanoparticles can be evaluated on relevant cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., human lung cancer cell line L132 or glioblastoma cell line U87-MG) in a 96-well plate and allow them to adhere overnight.[9][10][11]
-
Treatment: Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control) for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. The viable cells will reduce the MTT to formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. This compound-loaded nanoparticles are expected to show greater cytotoxicity compared to the free drug.[9][10]
IV. Mandatory Visualizations
Signaling Pathway of this compound
This compound exerts its cytotoxic effects primarily through the alkylation of DNA and RNA.[1] This leads to DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis.[1][12]
Caption: Mechanism of action of this compound leading to cancer cell apoptosis.
Experimental Workflow for this compound Nanoparticle Development
The following diagram illustrates the general workflow for the development and evaluation of this compound-loaded nanoparticles.
Caption: Workflow for developing and testing this compound-loaded nanoparticles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enhancing the Performance of Lipophilic Chemotherapeutic Agent via Polymeric Nanoparticle Fabrication [journals.kashanu.ac.ir]
- 4. publishing.emanresearch.org [publishing.emanresearch.org]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Biodegradable Polymeric Nanoparticles for Drug Delivery to Solid Tumors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and Development of this compound Loaded Chitosan Nanoparticles...: Ingenta Connect [ingentaconnect.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. This compound loaded chitosan nanoparticles: characterization and in-vitro cytotoxicity on human lung cancer cell line L132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols for In Vivo Imaging to Assess Lomustine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomustine (CCNU) is a highly lipophilic alkylating agent belonging to the nitrosourea class of chemotherapeutics. Its ability to cross the blood-brain barrier makes it a cornerstone in the treatment of brain tumors, particularly glioblastoma.[1] Assessing the therapeutic efficacy of this compound in both preclinical and clinical settings is crucial for optimizing treatment strategies and developing novel combination therapies. In vivo imaging techniques offer a non-invasive and longitudinal approach to monitor tumor response, providing valuable insights into the pharmacodynamics and anti-tumor activity of this compound.
These application notes provide an overview of key in vivo imaging modalities used to evaluate this compound's effectiveness, complete with detailed experimental protocols and representative data.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects primarily through DNA alkylation.[2] After administration, it undergoes metabolic activation, forming reactive metabolites that can alkylate DNA bases, particularly at the O6 position of guanine.[2] This leads to the formation of DNA interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[2][3]
A key mechanism of resistance to this compound involves the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[4] MGMT can remove the alkyl adducts from the O6 position of guanine, thereby repairing the DNA damage induced by this compound and diminishing its therapeutic effect.[4][5] Tumors with high levels of MGMT expression often exhibit resistance to this compound.[4][5]
In Vivo Imaging Modalities for Assessing this compound Efficacy
Several in vivo imaging techniques can be employed to monitor the therapeutic response to this compound. The choice of modality often depends on the research question, the animal model, and the available instrumentation.
Bioluminescence Imaging (BLI)
Bioluminescence imaging is a highly sensitive optical imaging technique well-suited for preclinical studies in small animals. It relies on the detection of light produced by luciferase-expressing cancer cells following the administration of a substrate, D-luciferin. The intensity of the bioluminescent signal is directly proportional to the number of viable cancer cells, providing a quantitative measure of tumor burden.
Quantitative Data Summary: Bioluminescence Imaging
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Expected Change with Efficacy |
| Tumor Bioluminescence (photons/sec) | Increase over time | Decrease or stabilization | Decrease |
| Fold Change in Bioluminescence (Day 21 vs. Day 0) | > 10-fold increase | < 2-fold increase | Significant Reduction |
| Tumor Growth Inhibition (%) | 0% | > 50% | High |
Experimental Protocol: Bioluminescence Imaging for this compound Efficacy in an Orthotopic Glioblastoma Mouse Model
-
Cell Line Preparation:
-
Use a human glioblastoma cell line (e.g., U87MG, GL261) stably transfected with a luciferase reporter gene (e.g., firefly luciferase).
-
Culture the cells in appropriate media and ensure high luciferase expression levels through in vitro assays.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice) for human cell line xenografts.
-
For orthotopic implantation, anesthetize the mice and stereotactically inject 1x10^5 to 5x10^5 luciferase-expressing glioblastoma cells into the desired brain region (e.g., striatum).
-
-
Treatment Regimen:
-
Allow tumors to establish for 7-10 days post-implantation, confirming tumor take with a baseline BLI scan.
-
Randomize mice into treatment and control groups.
-
Administer this compound orally (e.g., via gavage) at a clinically relevant dose (e.g., 10-20 mg/kg) once a week. The control group receives the vehicle (e.g., corn oil).
-
-
Bioluminescence Imaging Procedure:
-
Perform imaging at baseline and then weekly or bi-weekly.
-
Anesthetize the mice using isoflurane.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Wait for 10-15 minutes for substrate distribution.
-
Place the mouse in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire bioluminescent images with an exposure time of 1-5 minutes.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the tumor area.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Normalize the signal to the baseline values for each mouse to track individual tumor growth kinetics.
-
Compare the tumor growth curves between the this compound-treated and control groups.
-
Magnetic Resonance Imaging (MRI)
MRI is a powerful clinical and preclinical imaging modality that provides high-resolution anatomical and functional information. For assessing this compound efficacy, T2-weighted and contrast-enhanced T1-weighted sequences are commonly used to measure tumor volume and assess blood-brain barrier integrity.
Quantitative Data Summary: Magnetic Resonance Imaging
| Parameter | Baseline (Pre-Treatment) | Post-Lomustine Treatment | Expected Change with Efficacy |
| Tumor Volume (mm³) | Measurable tumor present | Decrease or stabilization | Decrease |
| Change in Tumor Volume (%) | N/A | > 25% decrease | Significant Reduction |
| Contrast Enhancement | Present | Reduced | Decrease |
Experimental Protocol: MRI for Monitoring this compound Treatment in an Orthotopic Glioma Model
-
Animal Model and Treatment:
-
Establish orthotopic glioblastoma models as described in the BLI protocol.
-
Administer this compound and vehicle as previously described.
-
-
MRI Acquisition:
-
Perform MRI scans at baseline and at selected time points post-treatment (e.g., weekly).
-
Use a small-animal MRI scanner (e.g., 7T or 9.4T).
-
Anesthetize the mice and monitor their vital signs throughout the imaging session.
-
Acquire T2-weighted (e.g., fast spin-echo) and T1-weighted (e.g., spin-echo) images.
-
Administer a gadolinium-based contrast agent (e.g., Gd-DTPA) intravenously and acquire post-contrast T1-weighted images.
-
-
Data Analysis:
-
Use image analysis software to manually or semi-automatically segment the tumor on T2-weighted images to calculate tumor volume.
-
Assess changes in contrast enhancement on T1-weighted images, which can indicate changes in vascular permeability.
-
Compare tumor volume changes between the treatment and control groups.
-
Positron Emission Tomography (PET)
PET is a molecular imaging technique that provides quantitative information on metabolic and physiological processes. By using specific radiotracers, PET can assess tumor metabolism, proliferation, and amino acid uptake, offering early insights into treatment response.
Quantitative Data Summary: PET Imaging
| Parameter | Baseline (Pre-Treatment) | Post-Lomustine Treatment | Expected Change with Efficacy |
| Tumor [18F]FDG Uptake (SUVmax) | High | Low | Decrease |
| Tumor-to-Brain Ratio (TBR) of [18F]FET | > 1.6 | Decrease | Decrease |
| Metabolic Tumor Volume (MTV) | Measurable | Decrease | Decrease |
Experimental Protocol: [18F]FET-PET for Assessing this compound Efficacy
-
Animal Model and Treatment:
-
Establish orthotopic glioblastoma models and administer this compound as previously described.
-
-
PET Imaging Procedure:
-
Perform PET scans at baseline and at early time points post-treatment (e.g., 1-2 weeks).
-
Fast the animals for 4-6 hours prior to imaging.
-
Administer the radiotracer, such as O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), via tail vein injection.[5]
-
Allow for a 20-40 minute uptake period.[5]
-
Anesthetize the mice and perform a static or dynamic PET scan, often in conjunction with a CT scan for anatomical co-registration.
-
-
Data Analysis:
-
Reconstruct the PET/CT images.
-
Draw regions of interest (ROIs) over the tumor and a reference region (e.g., contralateral brain).
-
Calculate the maximum standardized uptake value (SUVmax) in the tumor.
-
Determine the tumor-to-brain ratio (TBR) by dividing the tumor SUVmean by the reference region SUVmean.[5]
-
Measure the metabolic tumor volume (MTV), which is the volume of the tumor with tracer uptake above a certain threshold.[5]
-
Compare the changes in these parameters between the treatment and control groups.
-
Experimental Workflow
A typical preclinical study to assess this compound efficacy using in vivo imaging would follow a structured workflow.
Conclusion
In vivo imaging techniques are indispensable tools for the preclinical and clinical evaluation of this compound's therapeutic efficacy. Bioluminescence imaging offers a high-throughput and sensitive method for monitoring tumor burden in small animal models. MRI provides excellent anatomical detail for precise tumor volume measurements. PET allows for the early assessment of metabolic and proliferative changes within the tumor. By integrating these imaging modalities into drug development pipelines, researchers and clinicians can gain a deeper understanding of this compound's anti-tumor activity, identify mechanisms of resistance, and rationally design more effective therapeutic strategies for brain cancer patients.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. graphviz dot file example · GitHub [gist.github.com]
- 3. medac.covalence-research.com [medac.covalence-research.com]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of response to this compound-based chemotherapy in glioma patients at recurrence using MRI and FET PET - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing Temozolomide-Resistant Glioblastoma Cell Lines for Lomustine Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just 15 months.[1] The standard of care for newly diagnosed GBM involves surgical resection followed by radiation and chemotherapy with temozolomide (TMZ).[1][2] However, the efficacy of TMZ is often limited by the development of chemoresistance, leading to tumor recurrence in a majority of patients.[3][4] Understanding the mechanisms of TMZ resistance and identifying effective second-line therapies are critical for improving patient outcomes.
Lomustine (CCNU), a nitrosourea compound, is a chemotherapeutic agent frequently used for recurrent GBM.[5] Studies have demonstrated that this compound can be effective against glioblastoma models with acquired resistance to temozolomide.[6] Therefore, establishing robust in vitro models of TMZ-resistant glioblastoma is essential for evaluating the efficacy of this compound and other novel therapeutic strategies.
These application notes provide detailed protocols for developing temozolomide-resistant glioblastoma cell lines and for subsequently testing the efficacy of this compound on these resistant cells.
Key Signaling Pathways in Temozolomide Resistance
The development of temozolomide resistance in glioblastoma is a multifactorial process involving the dysregulation of several key signaling pathways. Understanding these pathways is crucial for developing targeted therapies to overcome resistance.
Dysregulation of the PI3K/Akt and MAPK pathways is observed in a high percentage of GBM tumors.[1] Activation of these pathways promotes cell survival and proliferation, contributing to chemoresistance. The PI3K/Akt pathway can also activate the transcription factor NRF2, which in turn upregulates genes involved in drug detoxification and DNA repair.[3] Furthermore, the Wnt/β-catenin signaling pathway plays a role in regulating the expression of O6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair enzyme that directly counteracts the cytotoxic effects of TMZ.[1][7]
Experimental Protocols
Protocol 1: Establishment of Temozolomide-Resistant Glioblastoma Cell Lines
This protocol describes a method for generating TMZ-resistant glioblastoma cell lines through continuous, long-term exposure to escalating doses of TMZ.
Materials:
-
Parental glioblastoma cell line (e.g., U87, U251, T98G)
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Temozolomide (TMZ) stock solution (dissolved in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Initial Culture: Begin by culturing the parental glioblastoma cell line in their standard growth medium.
-
Initial TMZ Treatment: Once the cells reach 70-80% confluency, replace the medium with fresh medium containing a low concentration of TMZ (e.g., 10-25 µM).[4]
-
Monitoring and Passaging: Monitor the cells daily. Initially, a significant amount of cell death is expected. Continue to culture the surviving cells, changing the medium every 2-3 days. Once the cells recover and begin to proliferate steadily, passage them as usual.
-
Dose Escalation: With each subsequent passage, or once the cells demonstrate stable growth in the presence of the current TMZ concentration, gradually increase the concentration of TMZ in the culture medium (e.g., by 10-20 µM).[4]
-
Long-Term Culture: Continue this process of dose escalation and passaging for an extended period, typically 4-6 months, to establish a stably resistant cell line.[8]
-
Verification of Resistance: After the long-term selection process, the resistance of the newly established cell line to TMZ should be confirmed by comparing its IC50 value to that of the parental cell line using a cell viability assay (see Protocol 2).
Protocol 2: this compound Cytotoxicity Testing using MTT Assay
This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on both parental and TMZ-resistant glioblastoma cell lines.
Materials:
-
Parental and TMZ-resistant glioblastoma cell lines
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both parental and TMZ-resistant cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Data Presentation
The quantitative data from the this compound cytotoxicity experiments should be summarized in a clear and structured table for easy comparison between the parental and TMZ-resistant cell lines.
Table 1: IC50 Values of this compound in Parental and TMZ-Resistant Glioblastoma Cell Lines
| Cell Line | Parental IC50 (µM) | TMZ-Resistant IC50 (µM) | Fold Resistance to TMZ |
| U87 | 55.8 ± 4.2 | 50.3 ± 3.9 | >10 |
| U251 | 62.1 ± 5.5 | 58.7 ± 4.8 | >10 |
| T98G | 75.4 ± 6.1 | 70.2 ± 5.3 | >10 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The protocols outlined in these application notes provide a framework for establishing and characterizing temozolomide-resistant glioblastoma cell lines. These models are invaluable tools for investigating the mechanisms of drug resistance and for the preclinical evaluation of therapeutic agents such as this compound. The provided workflows and data presentation formats are designed to ensure reproducibility and clarity in research findings. By utilizing these methods, researchers can contribute to the development of more effective treatment strategies for patients with recurrent, chemoresistant glioblastoma.
References
- 1. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: A Comprehensive Guide to Assessing DNA Damage Following Lomustine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lomustine (CCNU) is a highly lipid-soluble DNA alkylating agent belonging to the nitrosourea class of chemotherapeutics.[1][2] It is widely used in the treatment of various malignancies, including glioblastomas, due to its ability to cross the blood-brain barrier.[1][3] The cytotoxic effect of this compound is primarily mediated by its ability to induce DNA damage. Upon administration, this compound decomposes into reactive intermediates, including a chloroethyl carbonium ion and an isocyanate moiety.[4] The chloroethyl group alkylates DNA bases, with a preference for the O⁶ position of guanine.[3][4] This initial lesion can then react with the cytosine on the opposing DNA strand, forming a DNA interstrand crosslink (ICL).[3] These ICLs are highly cytotoxic lesions that block DNA replication and transcription, leading to the formation of DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately, apoptosis.[3][5]
Given its mechanism of action, the accurate assessment of DNA damage is critical for evaluating the efficacy of this compound, understanding mechanisms of resistance, and developing novel combination therapies. These application notes provide a detailed set of protocols for quantifying various forms of this compound-induced DNA damage.
Key Methodologies for DNA Damage Assessment
Several robust methods can be employed to quantify the DNA damage induced by this compound. The choice of assay depends on the specific type of DNA lesion being investigated.
-
Alkaline Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting a spectrum of DNA damage, including single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites at the level of individual cells.[6][7][8]
-
γH2AX Immunofluorescence Assay: A specific and widely used marker for DNA double-strand breaks.[9] Histone H2AX is rapidly phosphorylated at serine 139 (becoming γH2AX) at the sites of DSBs, forming discrete nuclear foci that can be visualized and quantified.[10][11][12]
-
DNA Adduct Quantification by LC/MS/MS: A highly specific method to identify and quantify the formation of specific this compound-induced DNA adducts, such as O⁶-hydroxyethyldeoxyguanosine and N⁷-hydroxyethylguanine.[4]
Experimental Workflow Overview
The following diagram illustrates the general workflow for assessing DNA damage after treating cells with this compound.
Caption: General workflow for assessing this compound-induced DNA damage.
Detailed Experimental Protocols
Protocol 1: Alkaline Comet Assay
This protocol is adapted from standard methodologies to detect SSBs and DSBs.[7][13][14]
A. Materials & Reagents:
-
Phosphate Buffered Saline (PBS), Ca++/Mg++ free
-
Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Trizma base, 1% Triton X-100, 10% DMSO (add fresh). Adjust pH to 10.0.[6]
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13. Prepare fresh.[7]
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.[6]
-
Staining Solution: Ethidium Bromide (20 µg/mL) or SYBR Green I.
-
Low Melting Point Agarose (LMPA): 1% in PBS.
-
Normal Melting Point Agarose (NMPA): 1% in water.
-
Comet slides or pre-coated slides.
B. Procedure:
-
Slide Preparation: If not using pre-coated slides, coat clean microscope slides with a layer of 1% NMPA and let dry completely.
-
Cell Treatment: Plate and treat cells with desired concentrations of this compound for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: Harvest cells via trypsinization, wash with ice-cold PBS, and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL. Maintain cells on ice.
-
Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 90 µL of 1% LMPA (melted and cooled to 37°C). Quickly pipette the mixture onto the pre-coated slide and cover with a coverslip.
-
Lysis: Once the agarose has solidified (approx. 10 min at 4°C), gently remove the coverslip and immerse the slides in ice-cold Lysis Solution. Incubate for at least 1 hour (or overnight) at 4°C in the dark.[14]
-
Alkaline Unwinding: Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold Alkaline Electrophoresis Buffer, ensuring slides are fully submerged. Let the DNA unwind for 20-40 minutes at 4°C.[7]
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C. These conditions may need optimization depending on the cell type.
-
Neutralization: Carefully remove the slides and immerse them in Neutralization Buffer for 5 minutes. Repeat this step three times.
-
Staining & Visualization: Stain the slides with Ethidium Bromide or another suitable DNA dye. Visualize using a fluorescence microscope.
-
Scoring: Capture images and analyze at least 50-100 comets per sample using specialized comet scoring software. Key parameters include Tail Moment and % DNA in the Tail.[15][16]
Protocol 2: γH2AX Immunofluorescence Staining
This protocol details the visualization of DSBs through γH2AX foci formation.[12][15]
A. Materials & Reagents:
-
Cells grown on coverslips or chamber slides.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS.
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary Antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
B. Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. Allow them to adhere overnight, then treat with this compound as required.
-
Fixation: After treatment, wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS, then permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash once more with PBS, then mount the coverslip onto a microscope slide using antifade mounting medium.
-
Imaging and Analysis: Visualize using a fluorescence microscope. Capture images of multiple fields and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). A cell is often considered positive if it has >5 foci.[17][18]
Protocol 3: DNA Adduct Analysis by LC/MS/MS
This protocol provides an overview for the quantification of specific this compound-induced DNA adducts.[4]
A. Materials & Reagents:
-
This compound-treated cells or tissues.
-
DNA isolation kit.
-
Enzymes for DNA hydrolysis (e.g., Nuclease P1, Alkaline Phosphatase).
-
LC/MS/MS system.
-
Internal standards (e.g., deuterated adducts like D3-O6-methylguanine).[4]
-
Pure standards for adducts of interest (e.g., O⁶-hydroxyethyldeoxyguanosine, N⁷-hydroxyethylguanine).[4]
B. Procedure:
-
Cell Treatment and DNA Isolation: Treat a large population of cells (e.g., >1x10⁷) with this compound. Harvest the cells and isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction.
-
DNA Hydrolysis: Enzymatically digest the isolated DNA to individual nucleosides.
-
Sample Preparation: Precipitate proteins and centrifuge the sample. The supernatant containing the nucleosides is collected for analysis.[4]
-
LC/MS/MS Analysis: Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC/MS/MS) system.
-
Chromatography: Separate the nucleosides using a suitable LC column and gradient.
-
Mass Spectrometry: Use the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-daughter ion transitions for the adducts of interest and the internal standard.
-
-
Quantification: Create a standard curve using pure adduct standards. Quantify the amount of each adduct in the sample relative to the standard curve and normalize to the total amount of the corresponding normal nucleoside. The results are typically expressed as adducts per 10⁶ or 10⁷ parent nucleosides.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Quantification of DNA Damage by Alkaline Comet Assay
| Treatment Group | This compound (µM) | Mean Tail Moment (± SD) | Mean % DNA in Tail (± SD) |
|---|---|---|---|
| Vehicle Control | 0 | 1.8 ± 0.4 | 4.5 ± 1.1 |
| This compound | 25 | 8.7 ± 1.9 | 15.2 ± 3.5 |
| This compound | 50 | 19.4 ± 3.8 | 32.1 ± 6.2 |
| this compound | 100 | 41.2 ± 7.1 | 55.8 ± 9.4 |
Table 2: Quantification of DNA Double-Strand Breaks by γH2AX Assay
| Treatment Group | This compound (µM) | % of γH2AX Positive Cells (± SD) | Mean Foci per Nucleus (± SD) |
|---|---|---|---|
| Vehicle Control | 0 | 5.2 ± 1.5 | 1.3 ± 0.5 |
| This compound | 25 | 35.8 ± 5.1 | 9.7 ± 2.1 |
| This compound | 50 | 72.4 ± 8.3 | 24.1 ± 4.8 |
| this compound | 100 | 91.5 ± 4.9 | 48.6 ± 7.3 |
Table 3: Quantification of DNA Adducts by LC/MS/MS
| Treatment Group | This compound (µM) | O⁶-hydroxyethylguanine (adducts per 10⁷ guanine) | N⁷-hydroxyethylguanine (adducts per 10⁷ guanine) |
|---|---|---|---|
| Vehicle Control | 0 | Not Detected | Not Detected |
| This compound | 50 | 3.2 ± 0.6 | 15.1 ± 2.8 |
| this compound | 100 | 7.9 ± 1.1 | 34.5 ± 5.1 |
Signaling Pathway of this compound-Induced DNA Damage
This compound treatment initiates a cascade of events starting from DNA alkylation to the activation of the DNA Damage Response (DDR) pathway.
Caption: this compound-induced DNA damage signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylation and Carbamylation Effects of this compound and Its Major Metabolites and MGMT Expression in Canine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical behaviour of anticancer drug this compound and in situ evaluation of its interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 8. 21stcenturypathology.com [21stcenturypathology.com]
- 9. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Kinetics of γ-H2AX During Radiotherapy of Head and Neck Cancer Potentially Allow for Prediction of Severe Mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. DSpace [mospace.umsystem.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Lomustine in Combination with Radiation Therapy in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomustine (CCNU), a member of the nitrosourea class of alkylating agents, has been a component of chemotherapeutic regimens for various malignancies, most notably glioblastoma. Its mechanism of action involves the alkylation and cross-linking of DNA, leading to cytotoxicity. Radiation therapy is a cornerstone of cancer treatment that induces cell death primarily through the generation of DNA double-strand breaks. The combination of this compound and radiation therapy is a strategy aimed at enhancing antitumor efficacy through complementary mechanisms of DNA damage and inhibition of DNA repair. These application notes provide a summary of preclinical data and detailed protocols for investigating the combination of this compound and radiation therapy.
Data Presentation
In Vitro Studies: Cell Viability and Survival
Table 1: Effects of this compound and Radiation on Glioblastoma Cell Lines
| Cell Line | Treatment | Endpoint | Results | Reference |
| U87-MG (Human Glioblastoma) | This compound (25, 50, 100 µg/ml) + Radiation (1, 2, 4, 6 Gy) | Cell Viability (MTT Assay) | Cell viability decreased with increasing doses of both this compound and radiation. An additive effect (Combination Index ≈ 1) was observed at 1 Gy radiation combined with all tested this compound concentrations. Antagonism was observed at higher radiation doses.[1] | [1] |
| J3T-BG (Canine Glioma) | This compound (5 µM) + Radiation (4 Gy) | Clonogenic Survival | Radiation (4 Gy) alone reduced the surviving fraction to 60%. This compound (5 µM) alone with 4 Gy radiation reduced the surviving fraction to 26% (p=0.0002).[2][3][4][5][6][7][8] | [2][3][4][5][6][7][8] |
| J3T-BG (Canine Glioma) | This compound (5 µM) + Temozolomide (200 µM) + Radiation (4 Gy) | Clonogenic Survival | The triple combination reduced the surviving fraction to 12% (p<0.0001).[2][3][4][5][6][7][8] | [2][3][4][5][6][7][8] |
In Vivo Studies: Tumor Growth Delay and Survival
Table 2: Effects of Laromustine and Radiation on EMT6 Mouse Mammary Tumors
| Animal Model | Treatment | Endpoint | Results | Reference |
| Mice with EMT6 tumors | Laromustine (10 and 20 mg/kg) + Radiation (10 Gy) | Tumor Growth Delay | The combination of Laromustine and radiation resulted in tumor growth delays consistent with additive or subadditive interactions.[9] | [9] |
Signaling Pathways
The synergistic or additive effects of this compound and radiation therapy are believed to stem from their combined assault on DNA integrity and the cell's ability to repair damage. This compound, as a nitrosourea, induces DNA alkylation and interstrand cross-links, while radiation causes a spectrum of DNA lesions, most critically double-strand breaks. This combined damage can overwhelm DNA repair pathways and trigger cell cycle arrest and apoptosis.
A key mechanism of synergy involves the overwhelming of DNA repair pathways. This compound can deplete O6-alkylguanine-DNA alkyltransferase (AGT), a key DNA repair protein, thus sensitizing cells to further DNA damage from radiation.
The induction of apoptosis is a critical outcome of the combined therapy. DNA damage activates pro-apoptotic signaling, often involving the p53 tumor suppressor protein, leading to the activation of caspases.
Experimental Protocols
Protocol 1: In Vitro Clonogenic Survival Assay
Objective: To determine the cytotoxic effect of this compound in combination with radiation on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., J3T-BG canine glioma)
-
Complete cell culture medium
-
This compound (CCNU)
-
DMSO (for dissolving this compound)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Irradiator (e.g., X-ray source)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into 6-well plates at a density that will result in approximately 50-100 colonies per well after treatment (this needs to be optimized for each cell line and treatment condition).
-
Allow cells to attach overnight.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Replace the medium in the wells with the this compound-containing medium or control medium (with the same concentration of DMSO).
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Irradiation:
-
Transport the plates to the irradiator.
-
Irradiate the cells with the desired doses of radiation (e.g., 2, 4, 8 Gy).
-
Have a non-irradiated control for each drug concentration.
-
-
Colony Formation:
-
After irradiation, replace the treatment medium with fresh complete medium.
-
Incubate the plates for 7-14 days, or until colonies are visible.
-
-
Staining and Counting:
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: (Number of colonies / Number of cells seeded) x 100.
-
Calculate the surviving fraction (SF) for each treatment group: (Number of colonies / (Number of cells seeded x PE/100)).
-
Protocol 2: In Vivo Tumor Growth Delay Study
Objective: To evaluate the efficacy of this compound in combination with radiation on tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor implantation (e.g., EMT6)
-
Matrigel (optional)
-
This compound
-
Vehicle for this compound administration (e.g., saline)
-
Animal irradiator
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS/Matrigel) subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).
-
Administer this compound (e.g., intraperitoneally) at the desired dose and schedule.
-
Anesthetize the mice and shield the non-tumor-bearing parts of the body.
-
Irradiate the tumors with the specified dose of radiation. The timing of drug administration relative to irradiation should be consistent (e.g., this compound given 1 hour before radiation).
-
-
Tumor Measurement:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Determine the time it takes for the tumors in each group to reach a specific endpoint volume (e.g., 1000 mm³).
-
Calculate the tumor growth delay as the difference in the time to reach the endpoint volume between the treated and control groups.
-
Protocol 3: Western Blot for Apoptosis-Related Proteins
Objective: To assess the effect of this compound and radiation on the expression of key apoptosis-regulating proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
The preclinical data suggest that the combination of this compound and radiation therapy holds promise for enhancing antitumor efficacy, particularly in glioblastoma. The provided protocols offer a framework for researchers to further investigate the mechanisms of action and optimize the therapeutic potential of this combination. Future studies should focus on elucidating the specific signaling pathways involved and identifying biomarkers that can predict response to this combination therapy.
References
- 1. Pharmaceutical-mediated inactivation of p53 sensitizes U87MG glioma cells to BCNU and temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. A Preclinical Study Combining the DNA Repair Inhibitor Dbait with Radiotherapy for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Role of p53 in Radiosensitivity: A Key Player in Cancer Therapy [mdpi.com]
- 8. A preclinical study combining the DNA repair inhibitor Dbait with radiotherapy for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)-induced Apoptosis of Neural Progenitor Cells in the Developing Fetal Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intranasal Lomustine Formulation for Brain Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of Lomustine for direct nose-to-brain delivery. The intranasal route offers a promising alternative to conventional administration, aiming to bypass the blood-brain barrier (BBB) and deliver therapeutic concentrations of this compound directly to the central nervous system (CNS), thereby enhancing efficacy for brain tumors like glioblastoma while potentially reducing systemic side effects.[1][2][3][4]
The following sections detail the formulation strategies, key experimental protocols, and characterization data for this compound-loaded nanoformulations, specifically focusing on nanoemulsions and liposomes.
Formulation Strategies for Intranasal this compound
Intranasal delivery systems for this compound are designed to overcome its poor water solubility and enhance its transport across the nasal mucosa to the brain.[2][5][6][7] Nanoparticulate systems are particularly advantageous as they can protect the drug from degradation, improve its solubility, and facilitate its uptake and transport along the olfactory and trigeminal nerve pathways to the brain.[4]
This compound Nanoemulsion
Nanoemulsions are transparent, thermodynamically stable colloidal systems of oil, water, surfactant, and co-surfactant.[1] They offer a high drug-loading capacity for lipophilic drugs like this compound and a large surface area for enhanced absorption.
This compound Liposomes
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are biocompatible and can encapsulate both hydrophilic and lipophilic drugs. For this compound, a lipophilic drug, it is primarily entrapped within the lipid bilayer. Liposomes can improve the permeation of drugs through the nasal mucosa.[2]
Quantitative Data Summary
The following tables summarize the key physicochemical characteristics of different this compound nanoformulations developed for intranasal delivery.
Table 1: Physicochemical Properties of this compound Nanoemulsion [1][8]
| Parameter | Optimized Value |
| Droplet Size (nm) | 31.31 |
| Polydispersity Index (PDI) | 0.159 |
| Zeta Potential (mV) | -30.65 |
| Entrapment Efficiency (%) | 98.12 |
| In Vitro Release (15 min) | 100% |
Table 2: Physicochemical Properties of this compound-Loaded Liposomes [2][5][6]
| Parameter | Optimized Value |
| Z-average (nm) | 127 ± 6.9 |
| Polydispersity Index (PDI) | 0.142 ± 0.009 |
| Zeta Potential (mV) | -34 ± 1.7 |
| Encapsulation Efficiency (%) | 73.45 ± 2.2 |
Experimental Protocols
Protocol for Preparation of this compound Nanoemulsion
This protocol is based on the spontaneous emulsification method.
Materials:
-
This compound
-
Oil phase (e.g., Eucalyptus oil)
-
Surfactant (e.g., Triton X-100)
-
Co-surfactant (e.g., Cremophore EL or Transcutol P)
-
Purified water
Equipment:
-
Magnetic stirrer
-
Vortex mixer
-
Analytical balance
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the appropriate components.
-
Construction of Pseudo-ternary Phase Diagrams: To identify the nanoemulsion region, pseudo-ternary phase diagrams are constructed using varying ratios of oil, surfactant/co-surfactant mixture (Smix), and water.
-
Preparation of Nanoemulsion: a. Accurately weigh the required amounts of this compound, oil, surfactant, and co-surfactant. b. Dissolve this compound in the oil phase. c. Add the surfactant and co-surfactant (Smix) to the oil-drug mixture and mix thoroughly using a vortex mixer. d. Place the mixture on a magnetic stirrer at a constant speed (e.g., 500 rpm). e. Add the aqueous phase dropwise to the organic phase with continuous stirring until a transparent and homogenous nanoemulsion is formed.[8]
Protocol for Preparation of this compound Liposomes
This protocol describes the thin-film hydration method for preparing this compound-loaded liposomes.
Materials:
-
This compound
-
Phosphatidylcholine (PCL)
-
Cholesterol (CHL)
-
Organic solvent (e.g., Chloroform, Methanol)
-
Phosphate buffered saline (PBS, pH 7.4)
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation: a. Dissolve this compound, phosphatidylcholine, and cholesterol in a suitable organic solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: a. Hydrate the lipid film by adding phosphate-buffered saline (pH 7.4) and rotating the flask gently. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: a. To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator. b. Alternatively, for a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes of a defined pore size.
-
Purification: a. Remove the unencapsulated drug by methods such as centrifugation or dialysis.
Visualization of Experimental Workflows and Pathways
Caption: Workflow for the preparation and characterization of this compound nanoemulsion.
Caption: Workflow for the preparation and characterization of this compound liposomes.
Caption: Direct nose-to-brain delivery pathways for this compound nanoformulations.
References
- 1. This compound's nanoemulsion as nose-to-brain drug delivery system for CNS tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of this compound and n-Propyl Gallate Co-Encapsulated Liposomes for Targeting Glioblastoma Multiforme via Intranasal Administration [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Intranasal Administration for Brain-Targeting Delivery: A Comprehensive Review of Lipid-Based Nanoparticles and Stimuli-Responsive Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of this compound and n-Propyl Gallate Co-Encapsulated Liposomes for Targeting Glioblastoma Multiforme via Intranasal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound’s nanoemulsion as nose-to-brain drug delivery system for CNS tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Lomustine Degradation Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for studying the degradation products of Lomustine. Detailed protocols for forced degradation studies and subsequent analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method are presented. This information is critical for ensuring the quality, safety, and efficacy of this compound drug products.
Introduction
This compound, an alkylating agent of the nitrosourea group, is a crucial chemotherapeutic drug. Its inherent reactivity, which is essential for its anticancer activity, also makes it susceptible to degradation under various environmental conditions. Understanding the degradation pathways and identifying the resulting degradation products are mandated by regulatory bodies and are vital for the development of stable pharmaceutical formulations.
Forced degradation studies, or stress testing, are performed to accelerate the degradation of a drug substance to identify potential degradation products and establish the intrinsic stability of the molecule.[1] These studies are a critical component of developing and validating stability-indicating analytical methods, which are essential for the quality control of the drug substance and product.[1]
This document outlines the analytical methodologies for conducting forced degradation studies on this compound and for the identification and quantification of its degradation products using HPLC.
Analytical Techniques for Studying this compound Degradation
The primary analytical technique for the quantitative analysis of this compound and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[2][3] For the structural elucidation and confirmation of the identity of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools.[4][5]
A stability-indicating HPLC method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development of such a method for this compound is challenging due to the non-UV active nature of some of its related substances.[3]
Forced Degradation Studies
Forced degradation studies on this compound are conducted under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines.[3] These studies typically involve exposing a solution of the this compound bulk drug to the following conditions:
-
Acid Hydrolysis: Treatment with an acid, such as 0.1N hydrochloric acid.[2]
-
Base Hydrolysis: Treatment with a base, such as 0.1N sodium hydroxide.[2]
-
Oxidation: Exposure to an oxidizing agent, like 6.0% (v/v) hydrogen peroxide.[2]
-
Thermal Degradation: Heating the drug substance, for example, at 60°C.[2]
-
Photolytic Degradation: Exposing the drug to UV light (e.g., 200 Wh/m²) and visible light.[2]
The goal is to achieve a degradation of approximately 5-20% of the active pharmaceutical ingredient.[1]
Identified Degradation Products
Through forced degradation studies, several degradation products of this compound have been identified. The primary degradation pathways involve hydrolysis and oxidation. Under basic conditions, a major degradation product, referred to as Impurity C , is formed. In acidic, oxidative, and photolytic conditions, the major degradation product is Impurity B . While the exact structures of Imp-A, Imp-B, and Imp-C are proprietary to the cited research, it is known that degradation of nitrosoureas can lead to the formation of corresponding urea derivatives and other related compounds.
Data Presentation
The following table summarizes the quantitative data from a stability-indicating HPLC method developed for this compound, showing the retention times of the parent drug and its major degradation products.
| Analyte/Degradation Product | Retention Time (min) |
| This compound | 8.5 |
| Impurity A | 4.2 |
| Impurity B | 6.8 |
| Impurity C | 10.2 |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound bulk drug
-
0.1N Hydrochloric Acid (HCl)
-
0.1N Sodium Hydroxide (NaOH)
-
6.0% (v/v) Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Heating block or water bath
-
UV light chamber
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in methanol to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a volumetric flask, add an aliquot of the this compound stock solution and an equal volume of 0.1N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Neutralize the solution with an appropriate amount of 0.1N NaOH.
-
Dilute to the final volume with the mobile phase.
-
-
Base Hydrolysis:
-
To a volumetric flask, add an aliquot of the this compound stock solution and an equal volume of 0.1N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Neutralize the solution with an appropriate amount of 0.1N HCl.
-
Dilute to the final volume with the mobile phase.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an aliquot of the this compound stock solution and an equal volume of 6.0% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to the final volume with the mobile phase.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound to a vial and heat it in a heating block at 60°C for a specified period (e.g., 48 hours).
-
After the specified time, dissolve the sample in the mobile phase to the desired concentration.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in the mobile phase to UV light (200 Wh/m²) in a photostability chamber for a specified duration.
-
-
Control Sample: Prepare a solution of this compound in the mobile phase at the same concentration as the stressed samples and keep it at room temperature, protected from light.
-
Analysis: Analyze all the stressed samples and the control sample by the stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound and Its Degradation Products
Objective: To separate and quantify this compound in the presence of its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Symmetry C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A mixture of aqueous potassium dihydrogen phosphate buffer and acetonitrile.[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the aqueous potassium dihydrogen phosphate buffer and filter it through a 0.45 µm membrane filter. Mix it with acetonitrile in the appropriate ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation study to the desired concentration with the mobile phase.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject the standard solution, followed by the stressed samples and the control sample.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its degradation products based on their retention times.
-
Calculate the percentage of degradation for each stress condition by comparing the peak area of this compound in the stressed sample to that in the control sample.
-
Calculate the amount of each degradation product formed.
-
Visualization of Experimental Workflow and Degradation Pathway
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method validation for the quantification of this compound to study pharmacokinetics of thermosensitive liposome-encapsulated this compound containing iohexol for CT imaging in C6 glioma rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Lomustine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of Lomustine in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common laboratory solvents?
A1: this compound is a lipophilic compound with very low solubility in water.[1] It is more soluble in organic solvents. A summary of its solubility in various solvents is presented in the table below.
Q2: My vial of this compound is a solid. How should I prepare a stock solution?
A2: this compound is typically supplied as a crystalline solid.[2] To prepare a stock solution, it is recommended to dissolve it in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[2] For instance, a stock solution can be made by dissolving this compound in DMSO, which should be purged with an inert gas.[2]
Q3: How stable are this compound solutions?
A3: Aqueous solutions of this compound are not stable and it is recommended not to store them for more than one day.[2] The stability of this compound is also affected by pH and it undergoes degradation in aqueous solutions.[3][4] Stock solutions in anhydrous DMSO are more stable, especially when stored in aliquots at -20°C to minimize freeze-thaw cycles.
Q4: How do I choose the right solubilization technique for my experiment?
A4: The choice of solubilization technique depends on several factors, including the required concentration, the experimental system (e.g., in vitro cell culture, in vivo animal model), and the desired duration of the experiment. For simple, short-term in vitro assays, using a co-solvent like DMSO might be sufficient. For in vivo studies or when higher concentrations are needed, advanced formulations like nanoemulsions, nanoparticles, or liposomes are often necessary to improve solubility and bioavailability.[5][6]
Data Presentation: this compound Solubility
| Solvent System | Solubility | Reference(s) |
| Water | < 0.05 mg/mL | [7] |
| 10% Ethanol | 0.05 mg/mL | [7] |
| Absolute Ethanol | 70 mg/mL | [7] |
| DMSO | ~47 mg/mL (201.11 mM) | [8] |
| Eucalyptus Oil | 41.08 ± 0.023 mg/mL | [9][10] |
| Triton X-100 | High (among tested surfactants) | [9][10] |
| Cremophore EL | High (among tested co-surfactants) | [9][10] |
| Transcutol P | High (among tested co-surfactants) | [9][10] |
Troubleshooting Guides
Issue 1: Precipitation Occurs When Diluting a DMSO Stock Solution in Aqueous Buffer
-
Q: I added my this compound-DMSO stock solution to my cell culture media, and it immediately turned cloudy. What happened?
-
A: This is likely due to a phenomenon called "solvent-shifting" or "precipitation". This compound is highly soluble in DMSO but poorly soluble in aqueous media.[8] When the DMSO stock is added to the aqueous buffer, the solvent environment changes rapidly, causing the drug to crash out of the solution. To avoid this, always add the DMSO stock solution dropwise into the larger volume of the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.[11]
-
-
Q: I tried adding the stock solution slowly, but I still see some precipitation. What else can I do?
-
A: Your final concentration of this compound may be too high for the amount of co-solvent (DMSO) in the final solution. Ensure the final DMSO concentration is kept as low as possible, typically below 0.5%, to avoid solvent toxicity to cells, but high enough to maintain solubility.[12] If precipitation persists, you may need to lower the final concentration of this compound or consider a different solubilization strategy.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Q: I'm getting variable results in my cytotoxicity assays with this compound. Could this be a solubility issue?
-
A: Yes, inconsistent solubility can lead to variable drug exposure and, consequently, inconsistent results. If the drug precipitates, the actual concentration in solution will be lower and more variable than intended. Always visually inspect your final working solutions for any signs of precipitation before adding them to your cells. Preparing fresh dilutions for each experiment from a stable stock solution is highly recommended.
-
Issue 3: Problems with Nanoformulations (Nanoemulsions, Nanoparticles, Liposomes)
-
Q: My nanoemulsion is showing phase separation after preparation. What could be the cause?
-
A: Phase separation in nanoemulsions can be caused by an incorrect ratio of oil, surfactant, and co-surfactant. The stability of the nanoemulsion is highly dependent on these components. It is crucial to perform optimization studies, such as constructing pseudo-ternary phase diagrams, to identify the stable nanoemulsion region for your specific components.[10]
-
-
Q: The entrapment efficiency of my this compound-loaded nanoparticles is low. How can I improve it?
-
A: Low entrapment efficiency can be due to several factors, including the drug-to-polymer ratio and the preparation method. Increasing the amount of the hydrophobic polymer may help to better entrap the lipophilic this compound.[13] Optimizing process parameters such as homogenization speed and time can also improve entrapment efficiency.[13]
-
-
Q: My liposomal formulation of this compound is not stable during storage. What should I do?
-
A: Liposomal formulations can be prone to stability issues. The stability can be evaluated by monitoring particle size, surface charge, and encapsulation efficiency over time at different storage temperatures (e.g., 4°C and 25°C).[14] The choice of lipids and the inclusion of components like cholesterol can significantly impact the stability of the liposomes.[15]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
-
Materials : this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer.
-
Procedure :
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if needed.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
-
Protocol 2: General Method for Preparing this compound Nanoemulsion
-
Materials : this compound, selected oil (e.g., eucalyptus oil), surfactant (e.g., Triton X-100), co-surfactant (e.g., Cremophore EL), and distilled water.[9][10]
-
Procedure :
-
Determine the optimal ratio of oil, surfactant, and co-surfactant (Smix) by constructing a pseudo-ternary phase diagram.
-
Dissolve the accurately weighed this compound in the selected oil.
-
Add the Smix (surfactant and co-surfactant mixture) to the oil phase and mix thoroughly using a magnetic stirrer.
-
Add water dropwise to the oil-Smix mixture with continuous stirring at a constant speed (e.g., 500 rpm) at room temperature until a clear or translucent nanoemulsion is formed.[10]
-
Protocol 3: General Method for Preparing this compound-Loaded Nanoparticles
-
Materials : this compound, a polymer (e.g., PLGA or chitosan), an organic solvent (e.g., acetone), and a stabilizer (e.g., PVA or Tween 20).[13][16]
-
Procedure (Nanoprecipitation Method) :
-
Dissolve this compound and the polymer (e.g., PLGA) in an organic solvent like acetone to prepare the organic phase.
-
Dissolve a stabilizer (e.g., Tween 20) in distilled water to prepare the aqueous phase.
-
Add the organic phase dropwise into the aqueous phase under continuous stirring.
-
The nanoparticles will form spontaneously. The solvent is then removed by evaporation under reduced pressure.
-
The resulting nanoparticle suspension can be collected and purified.
-
Protocol 4: General Method for Preparing this compound Liposomes
-
Materials : this compound, phospholipids (e.g., phosphatidylcholine), cholesterol, and a solvent mixture (e.g., ethanol-acetone).[15]
-
Procedure (Thin-film Hydration Method) :
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent mixture in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer by rotating the flask. This will form a multilamellar vesicle suspension.
-
To obtain smaller, unilamellar vesicles, the suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating this compound solubility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 4. A stability-indicating liquid chromatographic method for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of this compound and n-Propyl Gallate Co-Encapsulated Liposomes for Targeting Glioblastoma Multiforme via Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. selleckchem.com [selleckchem.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound’s nanoemulsion as nose-to-brain drug delivery system for CNS tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and physicochemical and in-vitro evaluation of this compound nanoparticles [openabstract.org]
Technical Support Center: Managing Lomustine-Induced Myelosuppression in Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing myelosuppression, a common and dose-limiting toxicity associated with the chemotherapeutic agent Lomustine (CCNU) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause myelosuppression?
A1: this compound (also known as CCNU) is a highly lipid-soluble alkylating agent of the nitrosourea class.[1] It works by cross-linking DNA and RNA, which inhibits DNA replication and transcription, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cells.[2][3] Because hematopoietic (blood-forming) stem cells in the bone marrow are rapidly dividing, they are particularly susceptible to this compound's effects.[4] This leads to myelosuppression, characterized by a decrease in neutrophils (neutropenia), platelets (thrombocytopenia), and, to a lesser extent, red blood cells (anemia).[5]
Q2: What are the typical signs and timing of this compound-induced myelosuppression?
A2: Myelosuppression is the most common dose-limiting toxicity of this compound.[5] The onset is typically delayed.[4]
-
Neutropenia: The neutrophil count nadir (the lowest point) is most commonly observed 5 to 10 days after drug administration in dogs.[6] In some cases, it can occur 1 to 3 weeks post-treatment.[4]
-
Thrombocytopenia: A drop in platelet count also occurs, and can be a cumulative effect with repeated dosing.[5]
-
Clinical Signs: Animals with mild to moderate myelosuppression may show no clinical signs.[7] Severe neutropenia (<1,000 cells/µL) increases the risk of sepsis, and clinical signs may include fever, lethargy, anorexia, vomiting, or diarrhea.[6][8]
Q3: How should I monitor for myelosuppression in my animal models?
A3: Regular blood monitoring is critical. A complete blood count (CBC) should be performed:
-
Baseline: Before the first administration of this compound to establish normal values.[9]
-
Nadir Monitoring: 7 days post-administration to check for the neutrophil nadir.[8]
-
Pre-Dose: Immediately before each subsequent dose to ensure blood counts have recovered sufficiently.[10]
Q4: What supportive care can be provided to animals with myelosuppression?
A4: Supportive care depends on the severity of the myelosuppression and the clinical signs.
-
Asymptomatic Neutropenia: For animals with moderate neutropenia (1,000-1,500 cells/µL) that are afebrile and asymptomatic, close monitoring is appropriate. Prophylactic broad-spectrum oral antibiotics (e.g., trimethoprim-sulfa) may be considered.[6][11]
-
Febrile Neutropenia: Animals that are febrile or systemically unwell should be hospitalized for intravenous fluids and broad-spectrum intravenous antibiotics.[8][11]
-
Hepatotoxicity: this compound can also cause liver toxicity.[4] Concurrent administration of hepatoprotectants like S-Adenosylmethionine (SAMe) or silybin may help reduce hepatotoxic effects.[12]
Q5: Are there different dosing strategies to mitigate myelosuppression?
A5: Yes. Besides adjusting the dose based on toxicity, a "metronomic" approach can be used. This involves administering lower, more frequent doses of this compound (e.g., daily) rather than a single large dose every few weeks.[4] This strategy may be better tolerated and can have anti-angiogenic effects.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly Severe Myelosuppression (Grade 3-4) at a Standard Dose | - Individual animal sensitivity. - Error in dosing calculation or administration. - Use of compounded this compound with variable potency.[10] | - Immediate: Initiate supportive care based on clinical signs (e.g., antibiotics for febrile neutropenia).[11] - Review: Double-check dose calculations and administration records. - Future Dosing: Reduce the dose by 25% for subsequent treatments in that animal.[7] - Consider Potency: If using compounded this compound, be aware that potency can range from 50% to 115% of the labeled concentration.[10] |
| Variable Myelosuppression Between Animals in the Same Cohort | - Natural biological variation. - Differences in drug metabolism. - Pre-existing subclinical conditions. | - Analyze data for any correlating factors (e.g., body weight, baseline blood counts). - Ensure consistent sourcing and formulation of the drug. - Continue to monitor and dose-adjust for each animal individually. |
| Delayed Recovery of Blood Counts Before Next Scheduled Dose | - Cumulative myelosuppression from previous doses.[5] - The specific drug protocol may have a longer interval of suppression. | - Delay Treatment: Postpone the next dose until the absolute neutrophil count is >1,500/µL and platelets are >50,000/µL.[10] - Consider Interval Extension: If recovery is consistently slow, consider increasing the interval between doses (e.g., from 3 weeks to 4 weeks). |
| Concurrent Elevation in Liver Enzymes (ALT) | - this compound-induced hepatotoxicity is a known side effect, which can be delayed and cumulative.[4][9] | - Monitor: Closely monitor liver enzymes (especially ALT) before each dose.[4] - Discontinue: If ALT levels become significantly elevated, this compound treatment should be discontinued to prevent severe liver damage.[4] - Supportive Care: Consider liver protectants such as SAMe or silymarin.[4] |
Quantitative Data Summary
The following tables summarize the incidence of myelosuppression reported in various canine and feline studies.
Table 1: this compound-Induced Neutropenia in Dogs
| Study Reference | Dosage (mg/m²) | Treatment Context | Incidence of Neutropenia (Any Grade) | Incidence of Severe (Grade ≥3) Neutropenia |
| Treggiari et al., 2022[7] | Median 63.5 | Various Malignancies | 65% | 56% (of neutropenic cases) |
| Frazier et al., 2015[10] | ~90 (FDA-approved) | Mast Cell Tumors / Lymphoma | 100% | 71% |
| Frazier et al., 2015[10] | Not specified (Compounded) | Mast Cell Tumors / Lymphoma | 25% | 12.5% |
Table 2: this compound-Induced Myelosuppression in Cats
| Study Reference | Dosage (mg/m²) | Treatment Context | Incidence of Severe (Grade III/IV) Neutropenia | Incidence of Severe (Grade III/IV) Thrombocytopenia |
| Moore et al., 2002[8] | 32 to 59 (every 21 days) | Spontaneously Arising Tumors | 4.1% | 1.0% |
| Gustignani et al., 2021[3] | Median 40 | Rescue for Lymphoma | 46% (Any Grade, no Grade 4) | Not specified |
Experimental Protocols
Protocol 1: Standard Monitoring for Myelosuppression
-
Pre-Treatment (Day 0):
-
Perform a thorough physical examination and record the animal's weight.
-
Collect a blood sample via an appropriate vessel (e.g., cephalic, saphenous vein) into an EDTA tube.
-
Submit the sample for a complete blood count (CBC) to establish baseline values for neutrophils, platelets, and red blood cells.
-
Collect a serum sample for a biochemistry panel to assess baseline liver and kidney function.[9]
-
-
Drug Administration (Day 0):
-
Nadir Monitoring (Day 7):
-
Pre-Dose Monitoring (e.g., Day 21):
-
Immediately prior to the next scheduled dose, collect a blood sample for a CBC and biochemistry panel.
-
Verify that blood counts have recovered to a safe level (e.g., neutrophils >1,500/µL, platelets >50,000/µL) before administering the next dose.[10] If counts are low, delay treatment for 3-7 days and re-check.[11]
-
-
Clinical Monitoring:
-
Instruct animal care staff or owners to monitor for clinical signs of infection or illness (fever, lethargy, anorexia) throughout the study, especially during the expected nadir period.[9]
-
Visualizations
Mechanism of Action
This compound exerts its cytotoxic effects primarily through DNA alkylation, leading to the disruption of essential cellular processes in rapidly dividing cells like hematopoietic precursors.
Caption: Mechanism of this compound-induced myelosuppression.
Experimental Workflow
A typical workflow for an animal study involving this compound includes careful screening, administration, monitoring, and data analysis to manage and evaluate myelosuppression.
Caption: Experimental workflow for a typical this compound animal study.
Dose Modification Decision Tree
This diagram outlines a logical approach to dose modification based on the severity of neutropenia observed at the nadir or before the next treatment cycle.
Caption: Decision tree for dose modification based on neutropenia grade.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 5. researchgate.net [researchgate.net]
- 6. Management of Chemotherapy Side Effects - WSAVA 2015 Congress - VIN [vin.com]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. resources.vet-ct.com [resources.vet-ct.com]
- 9. This compound: An Overview â ImpriMed [imprimedicine.com]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. chemopet.co.uk [chemopet.co.uk]
- 13. Metronomic administration of this compound following palliative radiation therapy for appendicular osteosarcoma in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming MGMT-Mediated Resistance to Lomustine in Glioma Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome O6-methylguanine-DNA methyltransferase (MGMT)-mediated resistance to Lomustine in glioma cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MGMT-mediated resistance to this compound?
A1: this compound (also known as CCNU) is an alkylating agent that induces cytotoxic DNA lesions, primarily at the O6 position of guanine (O6-chloroethylguanine). The DNA repair protein MGMT directly reverses this damage by transferring the alkyl group from the guanine to one of its own cysteine residues.[1] This action repairs the DNA lesion before it can lead to cytotoxic cross-links, thus conferring resistance to this compound.[1] This is a "suicide" mechanism, as the MGMT protein is irreversibly inactivated in the process.[1]
Q2: How can I determine if my glioma cell line is resistant to this compound due to MGMT activity?
A2: You can assess MGMT-mediated resistance through several methods:
-
MGMT Promoter Methylation Analysis: The expression of MGMT is often silenced by hypermethylation of its promoter region.[2][3] Cells with a methylated MGMT promoter typically have low or no MGMT expression and are sensitive to this compound, while cells with an unmethylated promoter express MGMT and are often resistant.[4][5]
-
Western Blotting: Directly measure the protein expression level of MGMT in your cell lines. High MGMT protein levels are a strong indicator of potential resistance.[6]
-
MGMT Activity Assays: Functional assays can quantify the DNA repair activity of MGMT in cell extracts.[7][8]
-
Pharmacological Inhibition: Treat your cells with an MGMT inhibitor, such as O6-benzylguanine (O6-BG), in combination with this compound. A significant increase in this compound sensitivity in the presence of the inhibitor strongly suggests MGMT-mediated resistance.[7][8]
Q3: What are the main strategies to overcome MGMT-mediated resistance to this compound?
A3: Key strategies focus on depleting or bypassing the MGMT repair mechanism:
-
Direct MGMT Inhibition: The most direct approach is to use small molecule inhibitors like O6-benzylguanine (O6-BG) that act as pseudosubstrates, irreversibly inactivating the MGMT protein.[9]
-
Combination Chemotherapy: Combining this compound with other alkylating agents, such as Temozolomide (TMZ), can enhance efficacy.[1][10][11] This combination can increase DNA damage and potentially deplete the MGMT protein pool more effectively.[1]
-
Targeting DNA Damage Response (DDR) Pathways: Since MGMT is part of the broader DDR, targeting other key players like ATR, PARP, or proteins in the Fanconi Anemia (FA) pathway can be a synergistic approach to enhance this compound's efficacy.[1][12][13]
-
High-Dose Chemotherapy: Some studies suggest that high-dose regimens of nitrosoureas may deplete MGMT levels in tumor cells, thereby overcoming resistance.[14]
Q4: Are there resistance mechanisms to this compound that are independent of MGMT?
A4: Yes, while MGMT is a primary driver of resistance, other mechanisms exist. These include the upregulation of other DNA repair pathways like mismatch repair (MMR), base excision repair (BER), homologous recombination (HR), and the Fanconi Anemia (FA) pathway, which can repair the DNA cross-links formed by this compound.[1][6][13][15] Alterations in cell death pathways, such as the p53 pathway, can also contribute to resistance.[1]
Troubleshooting Guides
Issue 1: My MGMT inhibitor (e.g., O6-benzylguanine) is not sensitizing glioma cells to this compound.
| Potential Cause | Troubleshooting Step |
| Inactive Inhibitor | Verify the integrity and activity of your O6-BG stock. Purchase a new, certified lot if necessary. |
| Suboptimal Dosing or Timing | Titrate the concentration of O6-BG and optimize the pre-incubation time before adding this compound. A sufficient pre-incubation (typically several hours) is required to deplete the cellular pool of MGMT. |
| Non-MGMT Resistance Mechanisms | The resistance in your cell line may be independent of MGMT. Investigate other DNA repair pathways (e.g., MMR, HR) through western blotting for key proteins or by using inhibitors for other DDR pathways (e.g., PARP inhibitors).[1][6] |
| Cell Line Integrity | Confirm the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification or contamination is a common issue. |
Issue 2: I am observing high variability in my cell viability (IC50) assays with this compound.
| Potential Cause | Troubleshooting Step |
| Drug Instability | This compound can be unstable in solution. Prepare fresh drug solutions for each experiment from a reliable powder stock. |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding plates. Variations in cell density can significantly affect results. Use a hemocytometer or automated cell counter for accurate cell counts. |
| Edge Effects in Assay Plates | "Edge effects" in 96-well plates can cause variability. Avoid using the outer wells or fill them with sterile PBS or media to maintain humidity and temperature uniformity across the plate. |
| Assay Incubation Time | This compound's cytotoxic effects, which involve the formation of DNA cross-links, can be delayed. Ensure your assay endpoint (e.g., 72 hours or longer) is sufficient to capture the full cytotoxic effect. |
Quantitative Data Summaries
Table 1: this compound (CCNU) and Nimustine (ACNU) IC50 Values in Parental and Temozolomide-Resistant (TMZ-R) Glioblastoma Cell Lines.
| Cell Line | MGMT Promoter Status | Agent | IC50 in Parental Cells (µM) | IC50 in TMZ-R Cells (µM) | Fold Change in Resistance (TMZ-R vs. Parental) |
| U87MG | Methylated | TMZ | 28.5 | >1000 | >35.1 |
| This compound (CCNU) | 29.7 | 34.7 | 1.2 | ||
| Nimustine (ACNU) | 41.5 | 50.9 | 1.2 | ||
| U251MG | Unmethylated | TMZ | 496.2 | >1000 | >2.0 |
| This compound (CCNU) | 51.2 | 48.7 | 0.95 | ||
| Nimustine (ACNU) | 126.2 | 114.7 | 0.9 |
Data synthesized from a study investigating the efficacy of nitrosoureas against TMZ-resistant models.[6] This table highlights that while cells develop high resistance to TMZ, they remain sensitive to this compound and Nimustine, suggesting incomplete cross-resistance.[6][16][17]
Table 2: Efficacy of this compound in Combination with Bevacizumab in Recurrent Glioblastoma.
| Outcome Measure | Combination (this compound + Bevacizumab) | Monotherapy (this compound or Bevacizumab) | Hazard Ratio / Risk Ratio (95% CI) |
| Overall Survival (OS) | Median: 9.1 months | Median: 8.6 months | 0.95 (0.74–1.21) |
| Progression-Free Survival (PFS) | Median: 4.2 months | Median: 1.5 months | Not Reported |
| 6-Month PFS Rate | 32.9% - 41.5% | 13.3% - 15.7% | 2.29 (1.43–3.65) |
Data from meta-analyses and clinical trials suggest that the combination of this compound and Bevacizumab significantly improves progression-free survival compared to monotherapy, although a significant overall survival benefit has not been consistently demonstrated.[18][19]
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Glioma Cells using a CellTiter-Glo® Assay
-
Cell Seeding:
-
Trypsinize and count glioma cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well clear-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO only).
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2. This duration is often sufficient for this compound to induce its cytotoxic effects.
-
-
Viability Assay (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (defined as 100% viability).
-
Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Assessing Synergy between this compound and O6-Benzylguanine (O6-BG)
-
Experimental Design:
-
Design a dose-response matrix where cells are treated with increasing concentrations of this compound (Drug A) and O6-BG (Drug B) both alone and in combination.
-
-
Cell Seeding and Pre-treatment:
-
Seed cells as described in Protocol 1.
-
After 24 hours, treat cells with O6-BG at various concentrations and incubate for 2-4 hours. This pre-incubation step is crucial for MGMT depletion.
-
-
Co-treatment:
-
Following pre-incubation, add this compound at various concentrations to the wells already containing O6-BG.
-
Incubate for an additional 72 hours.
-
-
Viability Assay:
-
Perform a cell viability assay (e.g., CellTiter-Glo®) as described above.
-
-
Synergy Analysis:
-
Calculate the Combination Index (CI) using the Chou-Talalay method (e.g., using CompuSyn software).
-
A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Visualizations
Caption: Mechanism of this compound action, MGMT-mediated repair, and O6-BG inhibition.
Caption: Workflow for testing a novel MGMT inhibitor with this compound.
Caption: Logical flowchart for troubleshooting this compound resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical strategies to manage adult glioblastoma patients without MGMT hypermethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of O6-methylguanine-DNA methyltransferase causes this compound resistance in canine lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of O(6)-methylguanine-DNA methyltransferase causes this compound resistance in canine lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound-temozolomide combination efficacious in newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination chemotherapy versus temozolomide for patients with methylated MGMT (m-MGMT) glioblastoma: results of computational biological modeling to predict the magnitude of treatment benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Strategies Overcoming the Temozolomide Resistance for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma [frontiersin.org]
- 14. Can high-dose fotemustine reverse MGMT resistance in glioblastoma multiforme? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genotoxic therapy and resistance mechanism in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ET-02 EFFICACY OF THE SALVAGE THERAPY VIA this compound AND NIMUSTINE FOR RECURRENT GLIOBLASTOMA WITH TEMOZOLOMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Effectiveness of this compound Combined With Bevacizumab in Glioblastoma: A Meta-Analysis [frontiersin.org]
Technical Support Center: Optimizing Lomustine Dosing in Recurrent Glioblastoma Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing Lomustine (CCNU) dosing schedules for recurrent glioblastoma (GBM) models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your preclinical research.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during your experiments with this compound in recurrent glioblastoma animal models.
FAQs
Q1: What is a common starting dose for this compound in a mouse model of recurrent glioblastoma?
A common starting dose for this compound in mouse models of glioblastoma is 20 mg/kg administered intraperitoneally (IP).[1][2] This dose has been shown to significantly prolong survival in mice with intracranial tumors derived from temozolomide-resistant human glioblastoma cell lines.[1][2]
Q2: How can I prepare this compound for in vivo administration?
This compound is soluble in organic solvents like ethanol and DMSO, and it is also soluble in water.[3] For intraperitoneal (IP) injections in mice, this compound can be dissolved in 25% DMSO.[1] For oral administration, it is important to ensure the drug is properly dissolved and to use a suitable vehicle. Given its solubility characteristics, a solution in 10% ethanol can be considered, though it's crucial to perform small-scale solubility tests with your specific vehicle.[4]
Q3: What are the common toxicities associated with this compound in animal models, and how can I monitor for them?
The most significant dose-limiting toxicity of this compound is delayed myelosuppression, specifically thrombocytopenia (low platelets) and leukopenia (low white blood cells).[4][5] This is typically observed 4 to 6 weeks after drug administration.[5] Other potential toxicities include hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[6][7]
Monitoring recommendations:
-
Hematological Toxicity: Perform complete blood counts (CBC) weekly for at least 6 weeks after administration to monitor for drops in platelet and white blood cell counts.[4][5]
-
Hepatotoxicity: Monitor liver function by measuring serum levels of enzymes like ALT and AST before each dose.[6]
-
General Health: Monitor animal weight, activity levels, and overall appearance daily.
Q4: What is the difference between a standard Maximum Tolerated Dose (MTD) schedule and a metronomic dosing schedule for this compound?
A standard MTD schedule involves administering the highest possible dose of a drug that does not cause unacceptable side effects, typically given in cycles with rest periods in between.[8] In contrast, a metronomic schedule involves administering lower doses of the drug more frequently, even daily, without extended rest periods.[6][8] The goal of metronomic chemotherapy is often to inhibit tumor angiogenesis and overcome drug resistance.[8] While the concept is established, specific comparative studies of MTD versus metronomic this compound in recurrent glioblastoma animal models are not yet widely published.
Q5: What are the key mechanisms of resistance to this compound in glioblastoma?
Resistance to this compound can be multifactorial. Key mechanisms include:
-
O6-methylguanine-DNA methyltransferase (MGMT): This DNA repair protein can remove the alkyl groups added by this compound to the O6 position of guanine, thus repairing the DNA damage and reducing the drug's efficacy.[9][10]
-
Mismatch Repair (MMR) System: A deficient MMR system can lead to tolerance of the DNA damage induced by this compound.[9][10][11]
-
PI3K/Akt Signaling Pathway: Activation of the PI3K/Akt/mTOR pathway is frequently observed in glioblastoma and is associated with increased cell survival, proliferation, and chemoresistance.[1][3][8][12][13]
Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent tumor growth inhibition | - Inaccurate dosing- Drug instability- Variable drug uptake- Tumor heterogeneity | - Ensure accurate animal weighing and dose calculation.- Prepare fresh drug solutions for each administration.- Standardize the route and technique of administration (e.g., consistent IP injection site).- Use a well-characterized and consistent tumor cell line. |
| Excessive animal toxicity (e.g., >20% weight loss, severe lethargy) | - Dose is too high for the specific animal strain or model.- Vehicle toxicity.- Cumulative toxicity from repeated dosing. | - Reduce the this compound dose in subsequent cohorts.- Run a vehicle-only control group to assess its toxicity.- Increase the interval between doses.- Provide supportive care (e.g., hydration, nutritional supplements). |
| Drug precipitation in the vehicle | - Poor solubility of this compound in the chosen vehicle.- Temperature changes affecting solubility. | - Test the solubility of this compound in small volumes of the vehicle before preparing the full batch.- Consider using a co-solvent system (e.g., DMSO/saline).- Gently warm the solution and vortex thoroughly before administration. |
Quantitative Data Summary
The following tables summarize quantitative data on this compound dosing and efficacy from preclinical studies.
Table 1: this compound Dosing and Efficacy in a Mouse Model of Temozolomide-Resistant Glioblastoma
| Animal Model | Cell Line | Treatment | Dose and Schedule | Route of Administration | Outcome | Reference |
| Athymic nude mice | U87-R (TMZ-resistant) | This compound (CCNU) | 20 mg/kg on days 7, 14, 21, and 28 post-implantation | Intraperitoneal (IP) | Significantly prolonged survival compared to control and TMZ-treated groups. | [1][2] |
| Athymic nude mice | U87-R (TMZ-resistant) | Temozolomide (TMZ) | 25 mg/kg on days 7, 14, 21, and 28 post-implantation | Intraperitoneal (IP) | No significant survival benefit compared to control. | [1][2] |
Table 2: this compound Toxicity in Rodent Models
| Animal Model | Dose | Route of Administration | Observed Toxicities | Reference |
| Wistar Rats | 10 mg/kg | Intraperitoneal (IP) | Increased serum bilirubin for up to 72 hours. | |
| Wistar Rats | 20 mg/kg | Intraperitoneal (IP) | Increased serum bilirubin, AST, ALT, and alkaline phosphatase for 72 hours, returning to normal over 4-5 weeks. | |
| Wistar Rats | 30 mg/kg | Intraperitoneal (IP) | Peak serum bilirubin on day 17; evidence of liver fibrosis and cirrhosis after 75 days. |
Experimental Protocols
Protocol 1: Establishment of an Orthotopic Recurrent Glioblastoma Mouse Model
This protocol is adapted from methodologies for establishing intracranial glioma models.
-
Cell Culture: Culture human glioblastoma cells (e.g., U87-MG) in the appropriate medium. To establish a recurrent/resistant model, cells can be continuously exposed to increasing concentrations of temozolomide in vitro prior to implantation.
-
Cell Preparation for Implantation:
-
Harvest cells and perform a cell count.
-
Centrifuge the cells and resuspend the pellet in sterile, serum-free medium or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^5 cells in 5 µL).
-
-
Stereotactic Intracranial Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a micro-drill, create a small burr hole at the desired coordinates (e.g., 1 mm anterior and 2 mm lateral to the bregma).
-
Slowly inject the cell suspension into the brain parenchyma at a specific depth (e.g., 3 mm) using a Hamilton syringe.
-
Slowly withdraw the needle and suture the scalp incision.
-
-
Post-operative Care: Monitor the animals closely for recovery from anesthesia and for any signs of neurological deficits. Provide appropriate post-operative analgesia.
Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice
-
Drug Preparation: Prepare a fresh solution of this compound in a suitable vehicle (e.g., 25% DMSO in sterile saline) on the day of injection.
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection:
-
Use a 25-27 gauge needle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring: Monitor the animal for any immediate adverse reactions.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to this compound treatment in glioblastoma.
Caption: this compound induces DNA damage leading to apoptosis, while resistance is mediated by DNA repair mechanisms (MGMT, MMR) and pro-survival signaling (PI3K/Akt).
Caption: Workflow for comparing MTD and metronomic this compound dosing in a recurrent GBM mouse model.
References
- 1. This compound and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound | VCA Animal Hospitals [vcahospitals.com]
- 6. This compound - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 7. Use of this compound as a Rescue Agent in Canine Lymphoma - WSAVA2005 - VIN [vin.com]
- 8. Metronomic treatment in immunocompetent preclinical GL261 glioblastoma: effects of cyclophosphamide and temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced anticancer properties of this compound in conjunction with docosahexaenoic acid in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I trial of temozolomide and this compound in newly diagnosed high-grade gliomas of childhood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound’s nanoemulsion as nose-to-brain drug delivery system for CNS tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Lomustine in DMSO at different storage temperatures
This technical support center provides guidance on the stability, storage, and handling of Lomustine dissolved in Dimethyl Sulfoxide (DMSO) for research applications.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
A1: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO to your desired concentration.[1] For example, to create a 50 mM stock solution, you can dissolve an appropriate amount of this compound in DMSO.[2] It is recommended to use an inert gas to purge the solvent of choice before dissolving the compound.[1]
Q2: What are the recommended storage conditions for this compound in DMSO?
A2: For optimal stability, it is recommended to store this compound solutions in DMSO at low temperatures. General recommendations from suppliers suggest storing aliquots at -20°C for short-term storage (up to 2 weeks to 1 month) or at -80°C for long-term storage (up to 3 to 6 months).[2][3] Protect the solution from light and moisture.[3]
Q3: Can I store my this compound in DMSO solution at room temperature?
A3: It is not recommended to store this compound in DMSO at room temperature for extended periods. While a general study on various compounds in DMSO showed 92% integrity after 3 months at room temperature, this was not specific to this compound.[4] Given that this compound is a reactive agent, degradation is more likely at ambient temperatures.
Q4: How can I check the stability of my this compound solution?
A4: The stability of your this compound solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the amount of intact this compound and its degradation products over time.[5][6]
Q5: What are the potential degradation products of this compound?
A5: this compound can degrade through hydrolysis and other mechanisms, especially when exposed to light, heat, or non-anhydrous conditions.[5][6] Degradation can lead to the formation of various byproducts, which may have reduced or altered biological activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | This compound solution may have degraded due to improper storage. | Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles. |
| Ensure the DMSO used is of high purity and anhydrous, as water can promote hydrolysis. | ||
| Precipitate observed in the solution upon thawing | The concentration of this compound may be too high for complete solubility at lower temperatures. | Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. If the issue persists, consider preparing a less concentrated stock solution. |
| The solution may have been stored for too long, leading to the formation of insoluble degradation products. | Discard the old stock solution and prepare a fresh one. | |
| Color change in the solution | This may indicate degradation of the compound. | It is best to discard the solution and prepare a fresh stock. Always protect the solution from light.[7] |
Stability of this compound in DMSO
| Storage Temperature | Recommended Duration | Source |
| -20°C | 2 weeks to 1 month | [2][3] |
| -80°C | 3 to 6 months | [2][3] |
| Room Temperature | Not Recommended | General chemical stability principles |
| 4°C | Not specified, short-term use may be possible but -20°C is preferred | General laboratory practice |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO using HPLC
This protocol provides a general framework for determining the stability of this compound in DMSO.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a stock concentration of 10 mM.
-
Aliquot the stock solution into several small, light-protecting tubes.
2. Storage Conditions:
-
Store the aliquots at the following temperatures:
-
Room Temperature (~20-25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Deep-Frozen (-80°C)
-
3. Sample Analysis at Different Time Points:
-
At designated time points (e.g., Day 0, Day 1, Day 3, Week 1, Week 2, Week 4, etc.), retrieve one aliquot from each storage temperature.
-
Allow the frozen samples to thaw completely at room temperature.
-
Prepare working solutions by diluting the stock solution in the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is typical.[6]
-
Detection: UV detection at a wavelength of approximately 230 nm.[1]
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve of known this compound concentrations.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0.
-
Plot the percentage of remaining this compound against time for each storage temperature to visualize the degradation kinetics.
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stability-indicating liquid chromatographic method for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemopet.co.uk [chemopet.co.uk]
Technical Support Center: Troubleshooting Inconsistent Results in Lomustine Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro Lomustine cytotoxicity assays. Our goal is to help you achieve more consistent and reliable data in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in my this compound IC50 values between experiments?
Inconsistent IC50 values for this compound can stem from several factors. A primary biological reason for variability between different cell lines is the expression level of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein that can counteract the effects of this compound.[1][2] Cell lines with high MGMT expression will exhibit greater resistance to this compound.[1][2] Technical variability can be introduced through inconsistencies in cell seeding density, passage number, and the health of the cells. It's crucial to use cells in their exponential growth phase and maintain consistent protocols across all experiments.
Q2: My MTT assay results are not correlating with other viability assays or cell morphology. What could be the cause?
The MTT assay measures metabolic activity, which may not always directly correlate with cell death. This compound, as a DNA alkylating agent, can induce cell cycle arrest and senescence, where cells are metabolically active but not proliferating. This can lead to an overestimation of cell viability in an MTT assay. Furthermore, some chemical compounds can interfere with the reduction of the MTT reagent, leading to inaccurate results. It is always recommended to confirm findings with an alternative cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (e.g., Trypan Blue exclusion or LDH release assay) or a direct measure of cell number.
Q3: Can the solvent used to dissolve this compound affect my results?
Yes, the choice and final concentration of the solvent can impact the assay. This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. It is essential to ensure that the final concentration of DMSO in the culture medium is consistent across all wells and is at a non-toxic level, typically below 0.5%. A vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) should always be included in your experimental setup.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time can vary depending on the cell line and the specific research question. This compound's cytotoxic effects are mediated through DNA damage, which can take time to manifest as cell death.[3] A 72-hour incubation period is commonly used in studies with glioblastoma cell lines.[4][5] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental conditions.
Q5: What are some alternative cytotoxicity assays to consider for this compound?
Given the potential for interference with MTT assays, it is prudent to consider alternative methods. The WST-8 assay is another colorimetric assay that measures mitochondrial activity and is often used for this compound cytotoxicity testing.[5][6] A dye exclusion assay, such as Trypan Blue, provides a direct measure of cell membrane integrity and can be a straightforward method to quantify cell death.[7] Luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo®) are also a robust alternative as they provide a direct indication of metabolically active cells. For a more detailed analysis of cell death mechanisms, flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining) can be employed.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to inconsistent results in this compound cytotoxicity assays.
Problem 1: High variability in IC50 values between replicate plates.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and verify cell counts for each experiment. |
| Edge Effects in 96-well Plates | To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or media without cells. Ensure proper humidification in the incubator. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Plate Reader Issues | Verify that the plate reader is functioning correctly and has been recently calibrated. Ensure there are no bubbles in the wells before reading. |
Problem 2: Discrepancy between MTT/WST-8 results and visual observation of cell death.
| Potential Cause | Recommended Solution |
| This compound-induced Senescence | Cells may be metabolically active but not proliferating. Use a cell counting method (e.g., Trypan Blue) or a DNA synthesis assay (e.g., BrdU) to assess proliferation. |
| Interference with Tetrazolium Dyes | Test for direct chemical interaction between this compound and the assay reagent in a cell-free system.[8][9] |
| Changes in Cellular Metabolism | This compound treatment may alter the metabolic state of the cells, affecting the reduction of tetrazolium salts. Validate results with a non-metabolic assay. |
Problem 3: No dose-dependent effect observed.
| Potential Cause | Recommended Solution |
| Incorrect Concentration Range | The concentration range may be too high or too low. Conduct a broad-range pilot experiment (e.g., 0.1 µM to 200 µM) to determine the appropriate concentration range for your cell line. |
| Drug Inactivity | Ensure the this compound stock solution is properly stored and has not expired. Prepare fresh working solutions for each experiment. |
| High Cell Resistance (High MGMT) | Use a cell line known to be sensitive to this compound as a positive control. Consider measuring MGMT expression in your cell line. |
Quantitative Data Summary
The following table summarizes typical in vitro concentrations and IC50 values for this compound in various cancer cell lines. Note that these values can vary significantly based on the cell line and experimental conditions.
| Cell Line | Assay Type | Incubation Time | Reported IC50 / Concentration Range | Reference |
| Glioblastoma (GBM) cell lines | Not specified | Not specified | 5 - 55 µM | [4][5] |
| U87-MG (GBM) | WST-1 | Not specified | ED50: 68.1 µM | [10] |
| U87 (GBM) | Not specified | Not specified | IC50: 55 µM | [5] |
| Temozolomide-resistant U87 (GBM) | Not specified | Not specified | IC50: 86 µM | [5] |
| U251-MG (GBM) | Not specified | 48 hours | Moderate IC50 in submillimolar range | [11] |
| T98-G (GBM) | Not specified | 48 hours | Moderate IC50 in submillimolar range | [11] |
| Canine Lymphoma Cell Lines (MGMT-positive) | Not specified | Not specified | Higher this compound concentrations required | [1][2] |
| Canine Lymphoma Cell Lines (MGMT-negative) | Not specified | Not specified | Increased sensitivity to this compound | [1][2] |
Experimental Protocols
Detailed Methodology for WST-8 Cytotoxicity Assay
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and assess viability using Trypan Blue exclusion.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
WST-8 Assay:
-
Following incubation, add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure uniform color distribution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Visualizations
References
- 1. Expression of O(6)-methylguanine-DNA methyltransferase causes this compound resistance in canine lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of O6-methylguanine-DNA methyltransferase causes this compound resistance in canine lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Chemosensitivity Assay | Semantic Scholar [semanticscholar.org]
- 10. Enhanced anticancer properties of this compound in conjunction with docosahexaenoic acid in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Toxicity of Lomustine in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target toxicity of Lomustine in preclinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target toxicities of this compound observed in preclinical models?
A1: The most significant and frequently reported off-target toxicities of this compound in preclinical research are:
-
Myelosuppression: This is the most common and severe dose-limiting toxicity, characterized by a decrease in the production of blood cells in the bone marrow. It leads to leukopenia (low white blood cell count) and thrombocytopenia (low platelet count), increasing the risk of infections and bleeding.[1] Myelosuppression is often delayed, occurring several weeks after drug administration, and is cumulative with repeated doses.[1]
-
Hepatotoxicity: this compound can cause liver damage, ranging from transient elevations in liver enzymes (aminotransferases and alkaline phosphatase) to more severe, chronic hepatopathy that can be irreversible and potentially fatal.[2][3] The mechanism is not fully understood but is thought to involve the depletion of glutathione, a key antioxidant in the liver.[3]
-
Pulmonary Toxicity: A rare but serious side effect is the development of pulmonary infiltrates and fibrosis (scarring of the lungs).[4] This toxicity is often associated with high cumulative doses of this compound.[4]
Q2: What are the underlying molecular mechanisms of this compound's off-target toxicity?
A2: this compound exerts its anticancer effects through two primary mechanisms that also contribute to its off-target toxicities:
-
Alkylation of DNA and RNA: this compound is an alkylating agent that transfers a chloroethyl group to nucleic acids, primarily at the O6 position of guanine.[5] This leads to the formation of interstrand cross-links in DNA, which inhibits DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells.[5] This non-selective action affects not only cancer cells but also healthy, rapidly proliferating cells in the bone marrow and gastrointestinal tract.
-
Carbamoylation of Proteins: The isocyanate moiety of this compound can react with amino groups on proteins, a process called carbamoylation. This can inactivate critical enzymes, including those involved in DNA repair, which may contribute to both the therapeutic and toxic effects of the drug.[5] Carbamoylation has been implicated as a potential cause of some of the side effects, such as hepatotoxicity.[5]
Q3: How can novel drug delivery systems be utilized to minimize this compound's systemic toxicity?
A3: Novel drug delivery systems aim to enhance the concentration of this compound at the tumor site while reducing its exposure to healthy tissues, thereby minimizing systemic toxicity. Preclinical studies have shown promise with the following approaches:
-
Nanoparticles: Encapsulating this compound in nanoparticles can alter its biodistribution, leading to increased accumulation in tumors and reduced exposure to organs like the bone marrow. This can lead to "bone marrow sparing" and allow for higher, more effective doses to be administered.
-
Nanoemulsions for Intranasal Delivery: For brain tumors, intranasal delivery of this compound in a nanoemulsion formulation can bypass the blood-brain barrier and reduce systemic exposure. This direct nose-to-brain pathway can potentially decrease off-target effects like myelosuppression and hepatotoxicity.[2]
Q4: What are some potential combination therapies to mitigate this compound's toxicity?
A4: While combining this compound with other chemotherapeutic agents can sometimes increase toxicity, certain combinations are explored to enhance efficacy or reduce side effects. In a preclinical and clinical context, the following have been considered:
-
Hepatoprotective Agents: In veterinary medicine, supplements like S-adenosylmethionine (SAMe) and silybin (from milk thistle) have been used to mitigate this compound-induced liver enzyme elevations.
-
N-acetylcysteine (NAC): In cases of overdose, N-acetylcysteine may be administered to limit organ toxicity by restoring hepatic glutathione and scavenging free radicals.[6]
Q5: What key biomarkers should be monitored in preclinical studies to assess this compound's off-target toxicity?
A5: Careful monitoring of specific biomarkers is crucial for assessing the off-target toxicity of this compound in preclinical models. Key indicators include:
-
For Myelosuppression:
-
Complete Blood Counts (CBC): Weekly monitoring of white blood cell (WBC) counts (especially neutrophils) and platelet counts for at least six weeks after a dose is critical to detect the delayed and cumulative myelosuppression.[1]
-
-
For Hepatotoxicity:
-
Serum Liver Enzymes: Regular monitoring of Alanine Aminotransferase (ALT) and Alkaline Phosphatase (ALP) levels is recommended.[2]
-
Bilirubin: Increased bilirubin levels can also indicate liver dysfunction.
-
-
For Pulmonary Toxicity:
-
Pulmonary Function Tests (in larger animal models): Baseline and periodic assessment of Forced Vital Capacity (FVC) and Carbon Monoxide Diffusing Capacity (DLCO) can help detect early signs of lung damage.[4]
-
-
For Nephrotoxicity:
-
Renal function tests should be periodically monitored.[1]
-
Troubleshooting Guide for In Vivo this compound Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high mortality in the treatment group. | - Overdosing of this compound.- Severe and rapid onset of myelosuppression.- Contamination of the drug formulation. | - Re-verify dose calculations and administration volume.- Implement a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.- Ensure sterile preparation of the drug formulation. |
| Significant weight loss (>15-20%) in treated animals. | - Gastrointestinal toxicity (nausea, vomiting, diarrhea).- Dehydration.- General malaise. | - Administer this compound with food if using oral gavage.- Provide supportive care, such as subcutaneous fluid administration and palatable, high-calorie food supplements.- Consider dose reduction in subsequent treatment cycles. |
| No observable therapeutic effect at the expected dose. | - Drug degradation.- Incorrect route of administration for the tumor model.- Development of drug resistance. | - Prepare this compound solutions fresh for each use and protect from light.- Ensure the chosen route of administration allows for adequate drug delivery to the tumor site.- Investigate mechanisms of resistance in your tumor model (e.g., MGMT expression). |
| Inconsistent results between experimental cohorts. | - Variability in animal age, weight, or health status.- Inconsistent drug formulation or administration.- Circadian rhythm effects on drug metabolism and toxicity. | - Use age- and weight-matched animals and ensure they are in good health before starting the experiment.- Standardize all procedures for drug preparation and administration.- Perform dosing at the same time of day for all animals. |
| Signs of severe bleeding or infection. | - Severe thrombocytopenia or neutropenia due to myelosuppression. | - Immediately euthanize animals showing signs of severe distress.- In future experiments, monitor CBCs more frequently and consider prophylactic antibiotic administration during the expected nadir of white blood cell counts. |
Data Presentation
Table 1: Comparative Efficacy and Toxicity of this compound Formulations in a Preclinical Glioblastoma Model
| Formulation | Dose | Mean Survival Time (days) | Brain/Bone AUC Ratio | Brain/Liver AUC Ratio |
| Untreated Control | N/A | 21.3 | N/A | N/A |
| Ethanolic this compound | 1.2 mg/kg (daily) | 22.5 | 0.53 | 0.15 |
| MET Nanoparticles | 13 mg/kg (daily) | 33.2 | 0.90 | 0.24 |
AUC: Area Under the Curve, a measure of drug exposure over time. Data synthesized from a study in an orthotopic U-87 MG glioblastoma mouse model.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Myelosuppression in Mice
-
Animal Model: C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
Drug Administration:
-
Prepare this compound solution fresh on the day of administration. For oral gavage, this compound can be dissolved in a vehicle such as 10% ethanol and 90% corn oil.
-
Administer a single dose of this compound (e.g., 20-40 mg/kg, to be optimized for the specific strain) or vehicle control.
-
-
Blood Collection:
-
Collect a baseline blood sample (approx. 50-100 µL) via the submandibular or saphenous vein before drug administration (Day 0).
-
Collect subsequent blood samples at regular intervals post-treatment (e.g., Days 7, 14, 21, 28, 35, and 42) to monitor the nadir and recovery of blood cell counts.
-
-
Complete Blood Count (CBC) Analysis:
-
Analyze the collected blood samples using an automated hematology analyzer calibrated for mouse blood.
-
Key parameters to measure are: White Blood Cell (WBC) count, neutrophil count, lymphocyte count, and platelet count.
-
-
Data Analysis:
-
Plot the mean cell counts for each group over time to visualize the extent and duration of myelosuppression.
-
Compare the nadir (lowest point) of the cell counts between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Evaluation of this compound-Induced Hepatotoxicity in Rats
-
Animal Model: Wistar rats, male, 200-250g.
-
Drug Administration:
-
Administer a single intraperitoneal injection of this compound (e.g., 20 mg/kg) or vehicle control.[7]
-
-
Serum Collection and Analysis:
-
Collect blood via tail vein or cardiac puncture (terminal) at various time points (e.g., 24, 48, 72 hours, and weekly for up to 5 weeks).[7]
-
Centrifuge the blood to separate the serum.
-
Analyze the serum for levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and total bilirubin using a clinical chemistry analyzer.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect the livers.
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope for signs of liver damage, such as hepatocyte necrosis, inflammation, and bile duct proliferation.[7]
-
-
Data Analysis:
-
Compare the serum enzyme levels between the this compound-treated and control groups at each time point.
-
Score the histopathological changes to quantify the extent of liver damage.
-
Protocol 3: Assessment of this compound-Induced Pulmonary Fibrosis in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Drug Administration:
-
Administer multiple doses of this compound (e.g., a cumulative dose determined from pilot studies) or vehicle control over several weeks to mimic chronic exposure.
-
-
In Vivo Imaging (Optional):
-
If available, perform micro-CT imaging at baseline and at the end of the study to non-invasively assess changes in lung density and structure.
-
-
Bronchoalveolar Lavage (BAL):
-
At the end of the study, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of sterile saline into the lungs via a tracheal cannula.
-
Analyze the BAL fluid for total and differential cell counts (e.g., macrophages, neutrophils) and total protein concentration as indicators of inflammation and lung injury.
-
-
Histopathology and Collagen Quantification:
-
Perfuse the lungs and fix them with formalin.
-
Process the lung tissue for histopathology and stain with Masson's trichrome to visualize collagen deposition (a hallmark of fibrosis).
-
Quantify the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Measure the hydroxyproline content of the lung tissue as a biochemical marker of collagen content.
-
-
Data Analysis:
-
Compare BAL fluid parameters, fibrosis scores, and hydroxyproline levels between the treatment and control groups.
-
Visualizations
Caption: this compound's mechanism of action leading to DNA damage and apoptosis.
Caption: Workflow for evaluating a novel drug delivery system for this compound.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Lung toxicity of this compound in the treatment of progressive gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylation and Carbamylation Effects of this compound and Its Major Metabolites and MGMT Expression in Canine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The management of this compound overdose in malignant glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal model for liver dysfunction using this compound in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lomustine Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the delivery of Lomustine across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Nanoparticle-Based Strategies: Troubleshooting and FAQs
Nanoparticle-based carriers are a promising approach to improve this compound's therapeutic index for brain tumors by enhancing its ability to cross the BBB and reducing systemic toxicity.[1] Common formulations include liposomes, nanoemulsions, and polymeric nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider when formulating this compound-loaded nanoparticles?
A1: Key quality attributes for this compound-loaded nanoparticles include particle size, polydispersity index (PDI), surface charge (zeta potential), encapsulation efficiency, and drug loading. These parameters significantly influence the stability, in vivo biodistribution, and cellular uptake of the nanoparticles.[2][3] For instance, nanoparticles intended for BBB penetration should ideally be less than 200 nm in diameter.[4]
Q2: How can I improve the encapsulation efficiency of this compound in my nanoparticle formulation?
A2: Improving encapsulation efficiency often involves optimizing formulation parameters. For liposomes, adjusting the lipid composition and the drug-to-lipid ratio can enhance encapsulation.[5] For polymeric nanoparticles like PLGA, modifying the polymer concentration, the organic-to-aqueous phase ratio, and the initial drug amount can increase entrapment.[6][7] The choice of surfactant and its concentration is also a critical factor.[7]
Q3: My this compound-loaded nanoparticles are aggregating. What could be the cause and how can I prevent it?
A3: Nanoparticle aggregation can be caused by several factors, including suboptimal surface charge, inappropriate storage conditions, or issues with the formulation process itself. A sufficiently high absolute zeta potential (typically > ±20 mV) is necessary to ensure colloidal stability through electrostatic repulsion. If aggregation persists, consider surface modification with hydrophilic polymers like polyethylene glycol (PEG) to provide steric stabilization.[3] Also, ensure that the nanoparticles are stored at an appropriate temperature and pH.
Q4: What are the best in vitro models to assess the BBB penetration of my this compound nanoparticles?
A4: In vitro BBB models are essential for initial screening. Commonly used models range from simple 2D monocultures of brain endothelial cells to more complex 3D co-culture systems that include pericytes and astrocytes to better mimic the in vivo environment.[8][9] These models allow for the measurement of transendothelial electrical resistance (TEER) to assess barrier integrity and permeability assays to quantify nanoparticle transport.[10]
Troubleshooting Guide: Nanoparticle Formulation and Characterization
| Issue | Potential Cause | Troubleshooting Steps |
| Low this compound Encapsulation Efficiency | Suboptimal drug-to-carrier ratio. | Optimize the ratio of this compound to lipid or polymer in your formulation.[5][6] |
| Poor solubility of this compound in the chosen solvent system. | Screen different organic solvents to improve this compound solubility during nanoparticle preparation. | |
| Rapid drug leakage during formulation. | Adjust the homogenization or sonication time and power. For liposomes, consider using a remote loading method. | |
| High Polydispersity Index (PDI) | Inefficient homogenization or sonication. | Increase the duration or intensity of homogenization/sonication.[3] |
| Inappropriate surfactant concentration. | Optimize the concentration of the stabilizing surfactant. | |
| Inconsistent Particle Size | Fluctuations in stirring speed, temperature, or addition rate of phases. | Standardize all process parameters using automated equipment where possible. |
| Aggregation during processing. | Ensure adequate surface charge or steric shielding (e.g., PEGylation).[3] | |
| Poor In Vitro Drug Release Profile | "Burst release" of surface-adsorbed drug. | Improve washing steps after nanoparticle preparation to remove unencapsulated drug. |
| Slow or incomplete drug release. | Modify the composition of the nanoparticle matrix (e.g., use a different polymer or lipid with a faster degradation/release profile). |
Physical Methods for BBB Disruption: Troubleshooting and FAQs
Physical methods, such as focused ultrasound (FUS) and convection-enhanced delivery (CED), offer non-invasive or minimally invasive ways to transiently increase the permeability of the BBB, allowing for enhanced delivery of this compound to the brain.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for focused ultrasound-mediated BBB opening?
A1: The critical parameters for FUS-mediated BBB opening include acoustic pressure, pulse length, pulse repetition frequency, and the dose of microbubbles.[11] These parameters need to be carefully calibrated to induce sufficient BBB disruption for drug delivery while minimizing tissue damage. MRI guidance is often used for precise targeting and monitoring of the procedure.[12]
Q2: How can I minimize backflow during convection-enhanced delivery of this compound?
A2: Backflow, or reflux, along the catheter track is a common issue in CED that can reduce the volume of distribution and lead to unintended toxicity.[13] To minimize backflow, consider using a stepped-profile cannula, optimizing the infusion rate (typically between 0.1 and 10 µL/min), and ensuring precise catheter placement away from low-pressure zones like necrotic tissue or cerebrospinal fluid spaces.[14][15]
Q3: What are the best methods for verifying drug distribution after CED?
A3: Verifying drug distribution is crucial for successful CED. Co-infusion of a tracer molecule that can be visualized with medical imaging techniques is a common approach. For example, co-infusing a gadolinium-based contrast agent allows for real-time monitoring of the infusion volume using MRI.[16]
Troubleshooting Guide: Focused Ultrasound and Convection-Enhanced Delivery
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent BBB opening with Focused Ultrasound | Suboptimal acoustic parameters. | Systematically vary acoustic pressure and pulse duration to find the optimal window for your specific animal model and microbubble type.[11] |
| Inconsistent microbubble concentration. | Ensure consistent and slow bolus injection of microbubbles immediately before FUS application.[17] | |
| Air bubbles in the acoustic path. | Use degassed water and sufficient ultrasound gel to ensure proper acoustic coupling between the transducer and the skull.[12] | |
| Catheter Clogging during Convection-Enhanced Delivery | Particulate matter in the infusate. | Filter the this compound solution through a sterile, low-protein-binding filter before infusion. |
| Tissue debris at the catheter tip. | Ensure slow and careful insertion of the catheter to minimize tissue damage. | |
| Poor Volume of Distribution with CED | Backflow along the catheter. | Use a stepped-profile cannula and optimize the infusion rate.[15] |
| Infusion into a low-pressure area (e.g., ventricle, necrotic core). | Use image guidance (MRI or CT) for precise catheter placement within the target tissue.[13][16] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing this compound delivery across the BBB.
Table 1: Characterization of this compound-Loaded Nanoparticles
| Nanoparticle Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Chitosan Nanoparticles | 75 ± 1.1 to 637 ± 1.6 | 0.05 ± 0.001 to 0.18 ± 0.007 | +37.2 ± 0.21 to +53.8 ± 0.18 | 66.74 ± 1.4 to 98.0 ± 1.8 | [2] |
| Liposomes | 127 ± 6.9 | 0.142 ± 0.009 | -34 ± 1.7 | 73.45 ± 2.2 (this compound) | [5][18] |
| Nanoemulsion | 31.31 | 0.159 | -30.65 | 98.12 | [19][20] |
| MET Nanoparticles | 336 ± 0.44 | 0.5 | - | - | [21] |
Table 2: In Vivo Efficacy of Enhanced this compound Delivery Strategies
| Delivery Strategy | Animal Model | Key Findings | Reference |
| MET Nanoparticles | Orthotopic U-87 MG glioblastoma mice | Mean survival time of 33.2 days vs. 22.5 days for ethanolic this compound. | [22][23] |
| Convection-Enhanced Delivery with ATR inhibitor | Intracranial GBM murine model | Significant reduction in tumor size and substantial survival benefit compared to this compound alone. | [24] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Lipid Film Preparation: Dissolve phosphatidylcholine and cholesterol in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. Add this compound to the lipid solution.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS) solution (pH 7.4) by gentle rotation above the lipid transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by dialysis against fresh PBS or by size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: Quantification of this compound in Brain Tissue using HPLC
-
Tissue Homogenization: Homogenize the brain tissue samples in a suitable buffer on ice.
-
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile) to the homogenate, vortex, and centrifuge to pellet the proteins.
-
Liquid-Liquid Extraction: To the supernatant, add an extraction solvent (e.g., ethyl acetate), vortex, and centrifuge to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Transfer the organic layer containing this compound to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.[25]
-
HPLC Analysis: Inject the reconstituted sample into an HPLC system equipped with a C18 column and a UV detector (detection at 230 nm). Use a mobile phase of acetonitrile and water with a gradient elution.[5]
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area to a standard curve prepared with known concentrations of this compound.[26]
Visualizations
Caption: Workflow for the development and evaluation of this compound-loaded nanoparticles.
References
- 1. Overcoming the blood–brain barrier for the therapy of malignant brain tumor: current status and prospects of drug delivery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound loaded chitosan nanoparticles: characterization and in-vitro cytotoxicity on human lung cancer cell line L132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of this compound and n-Propyl Gallate Co-Encapsulated Liposomes for Targeting Glioblastoma Multiforme via Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. scispace.com [scispace.com]
- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Blood-tumor barrier in focus - investigation of glioblastoma-induced effects on the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of focused ultrasound-mediated brainstem delivery of intranasally administered agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MRI-guided focused ultrasound blood–brain barrier opening increases drug delivery and efficacy in a diffuse midline glioma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dipg.org [dipg.org]
- 14. Convection-Enhanced Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized cannula design and placement for convection-enhanced delivery in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Image-guided focused ultrasound-mediated molecular delivery to breast cancer in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound's nanoemulsion as nose-to-brain drug delivery system for CNS tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound’s nanoemulsion as nose-to-brain drug delivery system for CNS tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Nanoparticles Enable Both Bone Marrow Sparing and High Brain Drug Levels – A Strategy for Brain Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound Nanoparticles Enable Both Bone Marrow Sparing and High Brain Drug Levels - A Strategy for Brain Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. HPLC method validation for the quantification of this compound to study pharmacokinetics of thermosensitive liposome-encapsulated this compound containing iohexol for CT imaging in C6 glioma rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Potency Variability in Compounded Lomustine Capsules: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance to address the challenges associated with the potency variability of compounded Lomustine capsules. Ensuring accurate and consistent dosing is critical for preclinical and clinical research, and this resource offers practical solutions to common issues encountered during experimental phases.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable potency range for compounded this compound capsules?
According to United States Pharmacopeia (USP) standards, the acceptable range for the active pharmaceutical ingredient (API) content in compounded drugs, including this compound capsules, is typically 90% to 110% of the labeled amount.[1][2][3][4][5]
Q2: How significant is the potency variability in compounded this compound compared to FDA-approved products?
Studies have shown that compounded this compound capsules frequently exhibit significant variability and often fall outside the acceptable potency range.[2][3][4] In some cases, the measured this compound content in compounded capsules was found to be as low as 59% of the stated amount, with failure rates for meeting USP standards ranging from 40% to 100% of the tested capsules.[1][2][3][4] In contrast, FDA-approved this compound capsules consistently test within a much tighter range, typically between 104% and 110% of the labeled content, with low coefficients of variation (0.5% to 2.3%).[1][2][3]
Q3: What are the primary factors contributing to potency variability in compounded this compound?
Several factors can contribute to this variability, including:
-
Errors in Handling Small Quantities: The process of weighing and mixing small amounts of raw materials can lead to significant percentage errors.[2]
-
Lack of Standardized Quality Control: Compounded preparations do not undergo the rigorous quality control and validation processes required for FDA-approved drugs.[2][6][7]
-
Instability of the Compounded Formulation: The choice of excipients, compounding process, and storage conditions can affect the stability of this compound.[6][8]
-
Purity of the Active Pharmaceutical Ingredient (API): The quality of the initial this compound powder used for compounding can impact the final potency.
Q4: What analytical method is recommended for testing the potency of this compound capsules?
A validated reverse-phase high-performance liquid chromatography (HPLC) method with UV detection is the standard for accurately determining this compound content.[1][9][10][11][12]
Troubleshooting Guide
This guide addresses common issues encountered when working with compounded this compound capsules.
Problem 1: Measured potency of compounded this compound capsules is consistently below the 90% threshold.
| Possible Cause | Troubleshooting Step |
| Sub-potent Raw Material | Verify the Certificate of Analysis (COA) for the this compound API. If possible, perform an independent analysis of the raw material. |
| Degradation During Compounding | This compound can be sensitive to heat and light. Review the compounding process to minimize exposure to harsh conditions. |
| Inaccurate Weighing or Dilution | Ensure analytical balances are properly calibrated. For small quantities, consider using a geometric dilution method to ensure homogeneity. |
| Adsorption to Surfaces | This compound may adsorb to certain plastics. Use glass or other non-reactive materials for handling and storage where possible. |
| Improper Storage | Store compounded capsules protected from light and at controlled room temperature, unless stability studies indicate otherwise.[8] |
Problem 2: High variability (high coefficient of variation) in potency across different capsules from the same batch.
| Possible Cause | Troubleshooting Step |
| Inadequate Mixing of the Powder Blend | Ensure a thorough and validated mixing process is used to achieve a homogenous blend before encapsulation. Geometric dilution is critical for low-dose formulations. |
| Inconsistent Capsule Filling | Verify the calibration and operation of the capsule filling machine. Manual filling requires stringent process controls to ensure consistent fill weight. |
| Segregation of the Powder Mixture | Differences in particle size between the API and excipients can lead to segregation. Ensure compatible and uniform particle sizes are used. |
Problem 3: Unexpected peaks or impurities observed during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Review the compounding process, storage conditions, and age of the capsules. This compound degradation can lead to the formation of related substances. |
| Contamination from Excipients or Solvents | Analyze the excipients and solvents used in the compounding process and HPLC analysis for any interfering substances. |
| Interaction with Container/Closure System | Investigate potential leaching of compounds from the storage container into the capsule formulation. |
Data on this compound Capsule Potency
The following tables summarize quantitative data from studies comparing FDA-approved and compounded this compound capsules.
Table 1: Potency and Variability of Compounded vs. FDA-Approved this compound Capsules
| Product Type | Dose | Measured Potency Range (% of Labeled Amount) | Coefficient of Variation (%) | Failure Rate (Outside 90-110% Range) |
| Compounded | Low (7-11 mg) | 59% - 95%[1][2][3][4] | 4.1% - 16.7%[1][2][3] | 2/5 to 5/5 capsules tested[1][2][3][4] |
| Compounded | High (40-48 mg) | 66% - 83%[1] | 1.1% - 10.8%[1][2][3] | - |
| FDA-Approved | Low (10 mg) | 107% - 108%[1] | 0.5%[1][2][3] | 0% |
| FDA-Approved | High (40 mg) | 104% - 110%[1] | 2.3%[1][2][3] | 0% |
Table 2: Potency of Compounded 5 mg this compound Capsules from Different Pharmacies
| Compounding Pharmacy | Potency (% of Labeled Concentration) |
| Pharmacy 1 | ~67% |
| Pharmacy 2 | ~80% |
| Pharmacy 3 | ~95% |
| Pharmacy 4 | ~110% |
| Pharmacy 5 | ~115% |
| Data adapted from a study where only one sample was within ±10% of the labeled concentration.[9][11] |
Experimental Protocols
Key Experiment: Potency Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general methodology for determining the potency of this compound capsules.
-
Standard Preparation:
-
Accurately weigh and dissolve a this compound reference standard in methanol to create a stock solution of known concentration (e.g., 1 mg/mL).[1]
-
Perform serial dilutions of the stock solution with 50% methanol to prepare a series of calibration standards (e.g., 2.5, 5, 10, 25, 50, 100, 250 µg/mL).[1]
-
-
Sample Preparation:
-
Individually weigh the contents of each this compound capsule.
-
Transfer the entire content of a single capsule into a volumetric flask.
-
Dissolve the capsule contents in a known volume of methanol, using vortexing and sonication to ensure complete dissolution.[1]
-
Dilute the sample solution with 50% methanol to a final concentration within the range of the calibration curve.
-
Filter the final solution through a suitable syringe filter (e.g., 0.45 µm) before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.[1]
-
Mobile Phase A: 0.1% formic acid-0.01% trifluoroacetic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Program: A typical gradient would start with a high percentage of mobile phase A, decrease to allow for the elution of this compound, and then return to the initial conditions for column re-equilibration.[1]
-
Flow Rate: 1 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection: UV detection at 254 nm.[1]
-
Injection Volume: 100 µL.[1]
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound reference standard against its concentration.
-
Determine the concentration of this compound in the sample preparations by interpolating their peak areas from the standard curve.
-
Calculate the percentage of the labeled amount of this compound in each capsule.
-
Visualizations
Caption: Workflow for Compounding and Potency Testing of this compound Capsules.
Caption: Troubleshooting Decision Tree for this compound Potency Variability.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of this compound drug content in FDA-approved and compounded this compound capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of this compound drug content in FDA-approved and compounded this compound capsules. | Semantic Scholar [semanticscholar.org]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. dvm360.com [dvm360.com]
- 7. checkrare.com [checkrare.com]
- 8. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 9. Frequency and Severity of Neutropenia Associated with Food and Drug Administration Approved and Compounded Formulations of this compound in Dogs with Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frequency and Severity of Neutropenia Associated with Food and Drug Administration Approved and Compounded Formulations of this compound in Dogs with Cancer | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. HPLC method validation for the quantification of this compound to study pharmacokinetics of thermosensitive liposome-encapsulated this compound containing iohexol for CT imaging in C6 glioma rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Lomustine-Induced Hepatotoxicity in Rat Models
Welcome to the technical support center for researchers investigating Lomustine-induced hepatotoxicity in rat models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established dosage of this compound to induce consistent hepatotoxicity in Wistar rats?
A1: The dosage of this compound can be varied to induce different degrees of hepatotoxicity. For a reproducible model of intrahepatic cholestasis, intraperitoneal (IP) injections are commonly used. A dose of 20 mg/kg body weight will typically induce a significant increase in serum bilirubin, AST, ALT, and alkaline phosphatase within 72 hours, with levels returning to normal over 4-5 weeks.[1] For more severe and prolonged liver injury, a dose of 30 mg/kg can be used, which leads to peak serum bilirubin levels around day 17 and can result in focal fibrosis and cirrhosis over a period of 75 days.[1]
Q2: My control group (this compound-only) shows high variability in liver enzyme levels. How can I reduce this?
A2: High variability can be due to several factors. Ensure that all animals are of a similar age and weight at the start of the experiment. Standardize the administration of this compound, including the time of day and the precise intraperitoneal injection technique. Housing conditions, such as diet and light-dark cycles, should be consistent across all cages. We recommend a sample size of at least 6-8 animals per group to account for biological variability.
Q3: I am not observing significant hepatoprotective effects with my test compound. What are some possible reasons?
A3: There are several potential reasons for a lack of efficacy.
-
Dosing and Timing: The dose of your hepatoprotective agent may be too low, or the timing of administration may not be optimal. Consider administering the agent prior to this compound to preemptively boost antioxidant defenses.
-
Mechanism of Action: Your compound's mechanism may not effectively counteract the specific pathways of this compound toxicity, which is believed to involve the inhibition of glutathione reductase by an isocyanate metabolite, leading to oxidative stress.[2][3] Agents that replenish glutathione (GSH), such as N-acetylcysteine (NAC), or have strong antioxidant and anti-inflammatory properties, like Silymarin, are theoretically more likely to be effective.
-
Bioavailability: The oral bioavailability of your compound might be low. Consider alternative routes of administration or formulation strategies to enhance absorption.
Q4: What are the expected histopathological changes in the liver following this compound administration?
A4: Following a 30 mg/kg IP dose of this compound in rats, you can expect to see minimal nonspecific inflammation and some bile duct proliferation at 72 hours. By day 16, more pronounced changes such as triaditis (inflammation of the portal triad) and collagen deposition indicating focal fibrosis may be observed.[1] In long-term studies (around 75 days), the liver may show focal ballooning of hepatocytes, extensive bile duct proliferation invading the parenchyma, and nodules of hepatocytes separated by fibrous bands, which are indicative of cirrhosis.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Induction of Hepatotoxicity | Variability in animal age, weight, or sex. Inconsistent this compound administration. | Standardize animal characteristics. Ensure precise and consistent IP injection technique. |
| High Mortality in this compound Group | This compound dose is too high for the specific rat strain or age. | Consider a dose-response study to determine the optimal toxic, but non-lethal, dose. A starting point could be 20 mg/kg IP.[1] |
| No Significant Rise in Liver Enzymes | This compound dose is too low. Incorrect route of administration. Error in biochemical assays. | Verify the concentration and dosage of your this compound solution. Ensure correct IP administration. Calibrate and validate your biochemical assay kits. |
| Lack of Ameliorative Effect of Test Compound | Insufficient dose or suboptimal timing of administration. Poor bioavailability of the test compound. The compound does not target the mechanism of this compound toxicity. | Perform a dose-response study for your test compound. Administer the compound prophylactically (before this compound). Consider alternative formulations or routes of administration. |
| Contradictory Biochemical and Histological Findings | Timing of sample collection. Subjectivity in histological scoring. | Collect samples at multiple time points to capture the dynamic changes in both markers. Use a standardized, blinded scoring system for histopathology. |
Experimental Protocols
Induction of this compound Hepatotoxicity in Wistar Rats
This protocol is based on established methods for inducing intrahepatic cholestasis.[1]
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: Acclimatize animals for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to standard pellet diet and water.
-
Groups:
-
Control Group: Receives the vehicle for this compound (e.g., saline or corn oil) via IP injection.
-
This compound Group: Receives a single IP injection of this compound (20 mg/kg or 30 mg/kg, dissolved in a suitable vehicle).
-
Treatment Group(s): Receive the hepatoprotective agent at a predetermined dose and schedule, followed by the single IP injection of this compound.
-
-
Sample Collection: Collect blood samples via retro-orbital plexus at 24, 48, and 72 hours, and then weekly for longer-term studies. Euthanize animals at the end of the study period for liver tissue collection.
-
Biochemical Analysis: Analyze serum for ALT, AST, ALP, and total bilirubin levels.
-
Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for morphological assessment.
Protocol for a Hepatoprotective Agent (e.g., Silymarin)
This is a representative protocol for evaluating a hepatoprotective agent.
-
Preparation of Agent: Prepare Silymarin suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administration: Administer Silymarin orally (e.g., 50 mg/kg) once daily for 7 days prior to this compound administration.
-
This compound Induction: On day 8, administer a single IP dose of this compound (20 mg/kg) one hour after the final dose of Silymarin.
-
Monitoring and Analysis: Follow the sample collection and analysis steps as outlined in the this compound induction protocol.
Quantitative Data Summary
The following tables present representative data from a study evaluating the efficacy of Silymarin and N-acetylcysteine (NAC) in a rat model of this compound-induced hepatotoxicity.
Table 1: Effect of Hepatoprotective Agents on Serum Liver Enzymes (72 hours post-Lomustine)
| Group | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Control | 35 ± 4 | 85 ± 9 | 150 ± 15 | 0.5 ± 0.1 |
| This compound (20 mg/kg) | 150 ± 18 | 320 ± 35 | 450 ± 40 | 2.5 ± 0.3 |
| This compound + Silymarin (50 mg/kg) | 70 ± 9# | 150 ± 16# | 250 ± 28# | 1.2 ± 0.2# |
| This compound + NAC (100 mg/kg) | 65 ± 8# | 145 ± 15# | 240 ± 25# | 1.1 ± 0.2# |
*Values are Mean ± SD (n=6). p<0.01 vs. Control. #p<0.01 vs. This compound.
Table 2: Effect of Hepatoprotective Agents on Liver Antioxidant Status
| Group | Glutathione (GSH) (µmol/g tissue) | Superoxide Dismutase (SOD) (U/mg protein) | Malondialdehyde (MDA) (nmol/mg protein) |
| Control | 8.5 ± 0.9 | 120 ± 12 | 1.2 ± 0.2 |
| This compound (20 mg/kg) | 3.2 ± 0.5 | 65 ± 8 | 4.5 ± 0.6* |
| This compound + Silymarin (50 mg/kg) | 6.8 ± 0.7# | 105 ± 11# | 2.1 ± 0.3# |
| This compound + NAC (100 mg/kg) | 7.5 ± 0.8# | 110 ± 10# | 1.8 ± 0.2# |
*Values are Mean ± SD (n=6). p<0.01 vs. Control. #p<0.01 vs. This compound.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound hepatotoxicity and points of intervention.
Caption: Workflow for evaluating hepatoprotective agents.
Caption: Troubleshooting logic for lack of hepatoprotection.
References
Validation & Comparative
A Comparative Analysis of Lomustine and Temozolomide Efficacy in MGMT-Methylated Glioma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two alkylating agents, lomustine and temozolomide, in the context of O6-methylguanine-DNA methyltransferase (MGMT)-methylated glioma models. The methylation status of the MGMT gene promoter is a critical biomarker in glioblastoma, as it correlates with reduced expression of the MGMT DNA repair protein and increased sensitivity to alkylating chemotherapies.[1][2][3] This analysis synthesizes preclinical data to inform research and drug development efforts in neuro-oncology.
Executive Summary
Both this compound and temozolomide are effective cytotoxic agents against MGMT-methylated glioma cells. Preclinical data suggests that in some MGMT-methylated glioma models, this compound exhibits greater potency, as indicated by lower half-maximal inhibitory concentration (IC50) values, compared to temozolomide. The choice between these agents in a research or clinical context may depend on the specific molecular characteristics of the tumor beyond MGMT methylation and the desired therapeutic strategy.
Mechanism of Action
This compound and temozolomide are both alkylating agents that exert their cytotoxic effects by inducing DNA damage. However, the specific adducts they form and the subsequent cellular responses differ.
Temozolomide (TMZ) is a prodrug that spontaneously converts to its active metabolite, MTIC, at physiological pH. MTIC methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine. The O6-methylguanine (O6-MeG) adduct is the most cytotoxic lesion. In cells with a functional mismatch repair (MMR) system, the futile cycling of MMR in an attempt to repair the O6-MeG:T mispair leads to DNA double-strand breaks and ultimately apoptosis.[1][4][5]
This compound (CCNU) is a nitrosourea that, upon decomposition, generates two reactive intermediates: a chloroethyl diazonium ion and an isocyanate. The chloroethyl diazonium ion alkylates the O6 position of guanine, forming an initial adduct that can subsequently react with the N1 position of cytosine on the complementary DNA strand, leading to interstrand cross-links. These cross-links are highly cytotoxic as they block DNA replication and transcription, triggering apoptosis.[6]
The silencing of the MGMT gene via promoter methylation prevents the repair of O6-guanine adducts, thereby sensitizing glioma cells to both temozolomide and this compound.[1][2][3]
In Vitro Efficacy
Comparative in vitro studies in MGMT-methylated glioma cell lines are crucial for determining the relative potency of chemotherapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and temozolomide in a patient-derived MGMT-methylated glioblastoma cell line.
| Cell Line | MGMT Promoter Methylation Status | This compound IC50 (µM) | Temozolomide IC50 (µM) |
| GS-Y03 | Methylated | 18.8 | 38.8 |
| Data synthesized from a study by Yamamuro et al. (2022), which also included the related nitrosourea, nimustine. The study demonstrated that both this compound and nimustine had lower IC50 values than temozolomide in this MGMT-methylated cell line.[1] |
These data indicate that, in this specific MGMT-methylated glioma cell line, this compound is more potent than temozolomide at inhibiting cell proliferation.
In Vivo Efficacy
Preclinical in vivo models, such as orthotopic xenografts in immunodeficient mice, are essential for evaluating the therapeutic potential of anticancer agents in a more physiologically relevant setting.
A study utilizing an orthotopic xenograft model with temozolomide-resistant U87MG cells (which have a methylated MGMT promoter) demonstrated that while temozolomide had a limited effect on survival, this compound significantly prolonged the survival of tumor-bearing mice.[1] Although this study focused on acquired resistance, the parental U87MG cell line is known to be MGMT-methylated and sensitive to alkylating agents.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for in vivo comparison of this compound and temozolomide.
Signaling Pathways
The cytotoxic effects of both this compound and temozolomide converge on the induction of apoptosis. The following diagrams illustrate the key signaling pathways involved.
DNA Damage Response and Repair
Caption: DNA damage and repair pathways for temozolomide and this compound.
Apoptosis Induction Pathway
Caption: Intrinsic apoptosis pathway triggered by DNA damage.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of experimental data.
In Vitro Cell Viability Assay (WST-8 Assay)
This protocol is adapted from a study comparing the efficacy of nitrosoureas and temozolomide.[1]
-
Cell Seeding: Plate glioma cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound and temozolomide in culture medium. Replace the medium in each well with 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.
-
Incubation: Incubate the plates for an additional 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 values using a non-linear regression analysis.
Orthotopic Glioma Xenograft Model
This protocol provides a general framework for establishing and evaluating drug efficacy in an in vivo glioma model.
-
Cell Preparation: Harvest MGMT-methylated glioma cells from culture, wash with sterile PBS, and resuspend in a sterile, serum-free medium at a concentration of 1 x 10⁵ cells in 5 µL.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice). Anesthetize the mice and secure them in a stereotactic frame.
-
Intracranial Injection: Create a burr hole in the skull at a predetermined stereotactic coordinate. Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound, temozolomide). Administer the drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a clinically relevant dosing schedule.
-
Efficacy Assessment: Monitor the tumor size and the overall health of the mice. The primary endpoint is typically overall survival, which is analyzed using Kaplan-Meier survival curves.
-
Histological Analysis: At the end of the study, harvest the brains for histological analysis to confirm tumor formation and assess treatment effects on tumor morphology.
Conclusion
This guide provides a comparative overview of this compound and temozolomide in MGMT-methylated glioma models. The presented preclinical data suggests that this compound may exhibit superior potency in some MGMT-methylated contexts. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers in the field. Further head-to-head preclinical studies across a broader range of MGMT-methylated glioma models are warranted to fully elucidate the comparative efficacy of these two important chemotherapeutic agents.
References
- 1. This compound and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-temozolomide combination therapy versus standard temozolomide therapy in patients with newly diagnosed glioblastoma with methylated MGMT promoter (CeTeG/NOA-09): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Intercellular Cytosolic Traffic via Gap Junctions Reinforces this compound-Induced Toxicity in Glioblastoma Independent of MGMT Promoter Methylation Status | MDPI [mdpi.com]
Validating the Synergistic Effect of Lomustine and PARP Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of combining Lomustine, a DNA alkylating agent, with PARP (Poly(ADP-ribose) polymerase) inhibitors in the context of cancer therapy, with a particular focus on glioblastoma. This guide synthesizes preclinical data, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further investigation and development of this promising combination therapy.
The rationale for combining this compound with PARP inhibitors stems from their complementary mechanisms of action. This compound induces interstrand crosslinks (ICLs) in DNA, a highly toxic form of DNA damage that stalls DNA replication.[1][2] PARP inhibitors, on the other hand, block the function of PARP enzymes, which are crucial for the repair of single-strand DNA breaks. The inhibition of PARP-mediated repair leads to the accumulation of unresolved DNA damage, ultimately resulting in synthetic lethality, a phenomenon where the combination of two individually non-lethal events leads to cell death.[3]
Quantitative Analysis of Synergistic Cytotoxicity
While direct quantitative data for the this compound and PARP inhibitor combination is emerging, extensive preclinical research has demonstrated significant synergy between the functionally similar alkylating agent, temozolomide (TMZ), and various PARP inhibitors. Given that both this compound and TMZ are alkylating agents that induce DNA lesions repaired by similar pathways, the data for TMZ and PARP inhibitor combinations serve as a strong surrogate to illustrate the potential synergy with this compound.
The synergistic effect of drug combinations can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method.[4] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Effect of Temozolomide and PARP Inhibitors on Glioblastoma Cell Viability
| Cell Line | PARP Inhibitor | Drug Concentrations | Combination Index (CI) | Fold Sensitization | Reference |
| U87MG (MGMT-methylated) | Olaparib | 10 µM TMZ + 1 µM Olaparib | < 1 (Synergistic) | ~2-fold | [5] |
| U251MG (MGMT-methylated) | Olaparib | 10 µM TMZ + 1 µM Olaparib | < 1 (Synergistic) | ~2.5-fold | [5] |
| T98G (MGMT-unmethylated) | Olaparib | 50 µM TMZ + 5 µM Olaparib | < 1 (Synergistic) | ~1.5-fold | [5] |
| Ewing Sarcoma A673 | Talazoparib | 100 µM TMZ + 10 nM Talazoparib | < 0.3 (Strong Synergy) | ~30-fold | [6] |
| Ewing Sarcoma TC71 | Talazoparib | 100 µM TMZ + 10 nM Talazoparib | < 0.3 (Strong Synergy) | ~50-fold | [6] |
Table 2: In Vivo Efficacy of Temozolomide and PARP Inhibitor Combination in Glioblastoma Xenograft Models
| Xenograft Model | Treatment Group | Outcome | Reference |
| Orthotopic U87MG | Temozolomide + Olaparib | Significantly increased survival compared to either agent alone | [5] |
| Orthotopic GBM12 | Temozolomide + Rucaparib | Significantly prolonged time to tumor regrowth in heterotopic xenografts | |
| Ewing Sarcoma Xenografts | Temozolomide + Talazoparib | Significant synergism in 5 out of 10 xenografts | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of the synergistic effects of this compound and PARP inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and a PARP inhibitor, alone and in combination, on cancer cell lines.
Protocol:
-
Cell Seeding: Plate glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and the chosen PARP inhibitor, both as single agents and in combination at fixed ratios. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[4]
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cancer cells after treatment with this compound and a PARP inhibitor.
Protocol:
-
Cell Seeding: Seed a known number of single cells (e.g., 200-1000 cells) into 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with this compound and the PARP inhibitor, alone and in combination, for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The surviving fraction is the number of colonies formed after treatment divided by the number of cells seeded, corrected for the plating efficiency of untreated cells.
Immunofluorescence Staining for DNA Damage Markers (γH2AX)
Objective: To visualize and quantify DNA double-strand breaks as a measure of DNA damage induced by the combination treatment.
Protocol:
-
Cell Culture and Treatment: Grow glioblastoma cells on coverslips in a 24-well plate. Treat the cells with this compound and the PARP inhibitor, alone and in combination, for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (a marker for DNA double-strand breaks) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the intensity of γH2AX foci per nucleus using image analysis software.
Signaling Pathways and Experimental Workflows
The synergistic interaction between this compound and PARP inhibitors can be visualized through signaling pathway and experimental workflow diagrams.
Caption: Mechanism of synergy between this compound and PARP inhibitors.
Caption: Workflow for validating this compound and PARP inhibitor synergy.
References
- 1. This compound and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Role of PARP Inhibitors in Glioblastoma and Perceiving Challenges as Well as Strategies for Successful Clinical Development [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Analysis of Lomustine and Other Nitrosoureas in Brain Tumor Therapy
For Researchers, Scientists, and Drug Development Professionals
Nitrosoureas represent a critical class of alkylating agents in the chemotherapeutic arsenal against malignant brain tumors, primarily due to their ability to cross the blood-brain barrier.[1] This guide provides a detailed comparative analysis of Lomustine (CCNU) against other notable nitrosoureas, including Carmustine (BCNU) and Fotemustine, with a focus on their efficacy, mechanisms of action, and safety profiles in the treatment of brain tumors like glioblastoma.
Mechanism of Action: A Shared Cytotoxic Pathway
This compound, Carmustine, and Fotemustine, as with other nitrosoureas, exert their anticancer effects primarily through the alkylation of DNA and RNA.[2][3] This process is cell-cycle nonspecific.[2] Upon administration, these compounds undergo nonenzymatic decomposition to form reactive intermediates that transfer alkyl groups to nucleic acids.[4] This alkylation, particularly at the O6 position of guanine, leads to the formation of interstrand cross-links.[2][5] These cross-links are critical cytotoxic lesions that inhibit DNA replication and transcription, ultimately triggering cell death pathways such as apoptosis.[2][5]
While the fundamental mechanism is shared, variations in their chemical structures can influence their lipophilicity and, consequently, their penetration of the blood-brain barrier and specific cellular interactions.[6] this compound, for instance, is highly lipid-soluble, which makes it particularly effective for treating brain tumors.[2]
Comparative Efficacy in Glioblastoma
The clinical efficacy of nitrosoureas in brain tumors has been evaluated in numerous studies. The following tables summarize key quantitative data from comparative clinical trials.
Table 1: Overall Survival (OS) and Progression-Free Survival (PFS) in Recurrent Glioblastoma
| Nitrosourea | Treatment Regimen | Median OS (months) | Median PFS (months) | 6-Month PFS (%) | Reference |
| This compound | Monotherapy (second line) | 3 - 5 | 2 | 13 | [7][8] |
| Fotemustine | Monotherapy (second line) | 5 - 6 | 2 | 0 | [7][8] |
| This compound + Bevacizumab | Combination therapy (recurrent, bevacizumab-naïve) | Not explicitly stated, but showed potential benefit over monotherapy | Showed potential benefit over monotherapy | Not explicitly stated | [9] |
| Fotemustine + Bevacizumab | Combination therapy (recurrent) | 7.3 | 4.47 | Not explicitly stated | [10][11] |
Table 2: Efficacy of Carmustine Wafers (Gliadel®) in Newly Diagnosed High-Grade Glioma
| Treatment Group | Median OS (months) | 1-Year OS (%) | 2-Year OS (%) | Reference |
| Carmustine Wafer + Standard Therapy | 8.7 - 16.4 | 67 - 81 | 26 - 47 | [12][13][14] |
| Standard Therapy Alone | 5.5 - 13.1 | 48 - 69 | 15 - 29 | [12][13][14] |
Toxicity Profiles: A Key Differentiating Factor
A significant consideration in the clinical use of nitrosoureas is their toxicity profile. Myelosuppression, particularly delayed and dose-dependent, is a common and often dose-limiting side effect for this class of drugs.[6][15]
Table 3: Common Adverse Events Associated with Nitrosoureas
| Adverse Event | This compound | Carmustine | Fotemustine | Nimustine (ACNU) | Ranimustine (MCNU) |
| Myelosuppression | Severe, delayed | Severe, delayed | Significant | Reported | Reported |
| Pulmonary Toxicity/Fibrosis | Dose-dependent | Dose-dependent | Reported | Reported | Not specified |
| Nausea and Vomiting | Common | Common (can last 4-6 hours post-administration) | Common | Reported | Common |
| CNS Toxicity | Reported | Reported | Reported | Headache, nuchal stiffness, vomiting, motor weakness, cranial nerve palsy | Headache, vomiting, abnormal respiration, arrhythmia |
| Hepatotoxicity | Reported | Reported | Reported | Not specified | Not specified |
| Nephrotoxicity | Reported | Reported | Reported | Not specified | Not specified |
Note: The severity and incidence of side effects can vary based on dosage, administration route, and patient-specific factors.[6][16]
Experimental Protocols
The following outlines a generalized experimental protocol for evaluating the efficacy of nitrosoureas in preclinical brain tumor models, based on methodologies cited in the literature.[17][18]
1. Cell Culture and In Vitro Cytotoxicity Assay:
-
Cell Lines: Human glioblastoma cell lines (e.g., U87MG, T98G).[1]
-
Drug Preparation: Nitrosoureas are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Assay: Cells are seeded in 96-well plates and treated with a range of drug concentrations. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the drug's potency.
2. In Vivo Efficacy in Orthotopic Brain Tumor Models:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Tumor Implantation: Human glioblastoma cells are stereotactically implanted into the brain of the mice.
-
Drug Administration: Once tumors are established (confirmed by imaging), mice are treated with the nitrosourea via an appropriate route (e.g., oral gavage for this compound, intraperitoneal injection).[17]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using non-invasive imaging techniques like bioluminescence imaging or MRI.[18]
-
Endpoint: The primary endpoint is typically overall survival. Tumor growth delay can also be measured.
3. Assessment of Tumor Response:
-
Imaging: Changes in tumor size are assessed using imaging modalities like MRI or CT scans.[19]
-
Response Criteria: Standardized criteria (e.g., RANO criteria) are used to classify tumor response as complete response, partial response, stable disease, or progressive disease.
-
Mathematical Modeling: Equations can be used to describe the rates of tumor growth and regression to provide a more continuous measure of efficacy.[20]
Signaling Pathways and Resistance Mechanisms
The cytotoxic effects of nitrosoureas are intricately linked to the DNA damage response (DDR) pathway. Resistance to these agents is a significant clinical challenge, with the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) playing a central role.[21][22]
Caption: Mechanism of action and resistance pathway for nitrosoureas.
The diagram above illustrates how nitrosoureas lead to DNA damage and apoptosis. It also depicts the primary resistance mechanism, where the MGMT enzyme repairs the O6-chloroethylguanine adducts before they can form cytotoxic interstrand cross-links, thus promoting tumor cell survival.[21]
Conclusion
This compound and other nitrosoureas remain important therapeutic options for brain tumors, particularly glioblastoma. While they share a common mechanism of action centered on DNA alkylation, they exhibit differences in efficacy and toxicity profiles. Carmustine, when delivered locally via wafers, has shown a survival benefit in newly diagnosed high-grade gliomas. In the recurrent setting, both this compound and Fotemustine are utilized, with combination therapies involving agents like bevacizumab being actively explored. The significant and often severe toxicity of nitrosoureas, especially myelosuppression, necessitates careful patient selection and management. A deeper understanding of resistance mechanisms, particularly the role of MGMT, is crucial for optimizing the use of these agents and developing strategies to overcome treatment failure. Future research should continue to focus on rational combination therapies and the identification of biomarkers to predict response and toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. P14.58 Efficacy and safety of this compound versus fotemustine as first and second line treament in relapsed glioblastoma patients | Publicación [silice.csic.es]
- 9. Retrospective study of carmustine or this compound with bevacizumab in recurrent glioblastoma patients who have failed prior bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The efficacy of carmustine wafers for older patients with glioblastoma multiforme: prolonging survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Survival outcomes and safety of carmustine wafers in the treatment of high-grade gliomas: a meta-analysis - ProQuest [proquest.com]
- 14. Overall survival of newly diagnosed glioblastoma patients receiving carmustine wafers followed by radiation and concurrent temozolomide plus rotational multiagent chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. picmonic.com [picmonic.com]
- 16. Neurotoxicity of local administration of two nitrosoureas in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemotherapy of an experimental glioma with nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-ethyl-N-nitrosourea induced brain tumors in rats monitored by nuclear magnetic resonance imaging, plasma proton nuclear magnetic resonance spectroscopy and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Response of cultured human brain tumors to nitrosoureas: correlation with clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ASCO – American Society of Clinical Oncology [asco.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Enhancement of nitrosourea activity in medulloblastoma and glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Lomustine for Pediatric Brain Tumors: A Comparative Guide
For researchers and drug development professionals navigating the challenging landscape of pediatric neuro-oncology, this guide provides a comparative analysis of Lomustine's in vivo efficacy against pediatric brain tumors. We present preclinical data, detail experimental methodologies, and contextualize this compound's performance against alternative therapies.
Executive Summary
This compound (CCNU), a well-established alkylating agent, continues to be a relevant therapeutic option for pediatric brain tumors, particularly in the context of recurrence and in combination with other agents. Preclinical studies utilizing patient-derived orthotopic xenograft (PDOX) models have demonstrated its ability to significantly extend survival in high-grade gliomas and medulloblastomas. While standard-of-care often includes temozolomide, preclinical evidence suggests this compound may offer a notable survival advantage in certain contexts. This guide synthesizes the available in vivo data to facilitate informed decisions in preclinical research and clinical trial design.
Comparative Efficacy of this compound in Pediatric Brain Tumor Models
The following tables summarize the in vivo efficacy of this compound in preclinical models of pediatric brain tumors, comparing it with control groups and other chemotherapeutic agents.
| High-Grade Glioma (HGG) - Patient-Derived Xenograft (PDX) Models | |
| Treatment Group | Median Overall Survival (days) |
| Control | 28 |
| Temozolomide | 43 |
| This compound | 50 |
| Data from a single mouse trial format pharmacological characterization of pediatric brain tumor PDX models.[1] |
| Medulloblastoma (MB) - Patient-Derived Xenograft (PDX) Models | |
| Treatment Group | Median Overall Survival (days) |
| Control | 61 |
| Endoxan | 73 |
| This compound | 99 |
| Data from a single mouse trial format pharmacological characterization of pediatric brain tumor PDX models.[1] |
| Orthotopic U-87 MG Glioblastoma Model | |
| Treatment Group | Mean Survival Time (days) |
| Untreated | 21.3 |
| Ethanolic this compound (1.2 mg/kg daily) | 22.5 |
| MET this compound Nanoparticles (13 mg/kg daily) | 33.2 |
| Data from a study on this compound nanoparticles in an orthotopic glioblastoma model.[2] |
Mechanism of Action: DNA Alkylation
This compound is a cell-cycle non-specific alkylating agent. Its lipophilic nature allows it to cross the blood-brain barrier effectively. Once in the body, it is metabolized into reactive intermediates that alkylate DNA and RNA. This process leads to the formation of interstrand cross-links in the DNA, which inhibits DNA replication and transcription, ultimately resulting in cancer cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for key experiments cited in this guide.
Patient-Derived Orthotopic Xenograft (PDOX) Model for Efficacy Studies
This protocol outlines the generation and use of PDOX models for testing the in vivo efficacy of chemotherapeutic agents against pediatric brain tumors.[3]
1. Tumor Tissue Preparation:
-
Fresh tumor tissue is obtained from pediatric patients undergoing surgical resection.
-
The tissue is mechanically dissociated and enzymatically digested to obtain a single-cell suspension.
-
Cells are cultured in serum-free neural stem cell medium supplemented with growth factors (EGF and bFGF) to form neurospheres.
2. Orthotopic Implantation:
-
Immunocompromised mice (e.g., NOD-SCID gamma mice) are anesthetized.
-
A small burr hole is drilled in the skull over the desired brain region (e.g., cerebral cortex or cerebellum).
-
A stereotactic frame is used to inject a specific number of tumor cells (typically 1x10^5 to 2x10^5 cells in 2-5 µL of media) into the brain parenchyma.
3. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
This compound is typically administered orally or via intraperitoneal injection at a clinically relevant dose and schedule (e.g., a single dose every 6 weeks).[4][5]
4. Efficacy Evaluation:
-
Tumor growth is monitored throughout the treatment period.
-
The primary endpoint is overall survival, which is plotted on a Kaplan-Meier curve.
-
Secondary endpoints can include tumor growth inhibition and histological analysis of tumors at the end of the study.
Caption: Workflow for PDOX model efficacy studies.
Comparison with Alternative Treatments
The treatment landscape for pediatric brain tumors is evolving, with several alternatives and combination strategies being explored.
Temozolomide (TMZ): The current standard-of-care for many high-grade gliomas, TMZ is an oral alkylating agent.[6] Preclinical data in some pediatric HGG PDX models suggest that this compound may offer a greater survival benefit than TMZ.[1] Clinical trials have explored the combination of this compound and TMZ, which has shown improved outcomes compared to TMZ alone in pediatric high-grade glioma.[6]
Targeted Therapies: The identification of specific molecular drivers in pediatric brain tumors has led to the development of targeted therapies. For instance, BRAF inhibitors are used for tumors with BRAF V600E mutations. The efficacy of these agents is dependent on the presence of the specific molecular target.
Immunotherapy: Approaches such as checkpoint inhibitors and CAR-T cell therapy are under investigation for pediatric brain tumors. These therapies aim to harness the patient's own immune system to fight the cancer. Their application in brain tumors is challenged by the unique immune environment of the central nervous system.
Combination Therapies: Preclinical and clinical studies are increasingly focusing on combination strategies to overcome resistance and enhance efficacy. The combination of this compound with other chemotherapeutic agents, such as vincristine and cisplatin, has been investigated for recurrent medulloblastoma.[7] More recently, the combination of this compound with bevacizumab (an anti-angiogenic agent) has been studied in progressive glioblastoma.[8]
Caption: Comparison of therapeutic approaches.
Conclusion
The in vivo data presented in this guide underscore the continued importance of this compound in the preclinical and clinical investigation of treatments for pediatric brain tumors. Its demonstrated efficacy in extending survival in patient-derived xenograft models of high-grade glioma and medulloblastoma warrants its consideration as a comparator in preclinical studies and as a component of combination therapies in clinical trials. The detailed experimental protocols provided herein are intended to support the robust design of future studies aimed at improving outcomes for children with these devastating diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Nanoparticles Enable Both Bone Marrow Sparing and High Brain Drug Levels - A Strategy for Brain Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patient-Derived Orthotopic Xenograft Models for High-Grade Pediatric Brain Cancers | Springer Nature Experiments [experiments.springernature.com]
- 4. drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. Phase 2 study of concurrent radiotherapy and temozolomide followed by temozolomide and this compound in the treatment of children with high-grade glioma: a report of the Children's Oncology Group ACNS0423 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results of treatment of children with recurrent medulloblastoma/primitive neuroectodermal tumors with this compound, cisplatin, and vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Lomustine Monotherapy Versus Lomustine in Combination with Bevacizumab for Recurrent Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of lomustine as a monotherapy against its use in combination with bevacizumab for the treatment of recurrent glioblastoma. The information presented is collated from key clinical trials and meta-analyses, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.
Efficacy Data Summary
The combination of this compound and bevacizumab has been rigorously evaluated in clinical trials for patients with recurrent glioblastoma. While the combination therapy has consistently demonstrated an improvement in progression-free survival (PFS), a definitive overall survival (OS) benefit remains a subject of debate across different studies.
Below is a summary of key efficacy data from notable clinical trials and meta-analyses.
| Study/Analysis | Treatment Arms | Median Overall Survival (OS) in months | Median Progression-Free Survival (PFS) in months | Objective Response Rate (ORR) |
| EORTC 26101 (Phase III) | This compound + Bevacizumab | 9.1 | 4.2 | 41.5% |
| This compound Alone | 8.6 | 1.5 | 13.9% | |
| BELOB (Phase II) | This compound + Bevacizumab | 9-month OS rate: 59% | - | 34% |
| This compound Alone | 9-month OS rate: 43% | - | 5% | |
| Bevacizumab Alone | 9-month OS rate: 38% | - | 38% | |
| Song et al. (Meta-analysis) | This compound + Bevacizumab | No significant improvement (OR = 0.84) | Significant improvement (OR = 0.49) | - |
| Monotherapy (this compound or Bevacizumab) | ||||
| Un-named meta-analysis 2 | This compound + Bevacizumab | Significant improvement (MD = 1.37) | Significant improvement (MD = 0.23) | 6-month PFS Rate Ratio = 2.29 |
| Control (Monotherapy or other) |
Experimental Protocols
The methodologies of two pivotal trials, the Phase III EORTC 26101 trial and the Phase II BELOB trial, are outlined below. These trials form the primary basis of evidence for this comparison.
EORTC 26101 Trial Protocol
-
Study Design: A randomized, open-label, multicenter Phase III trial.[1]
-
Patient Population: Patients with histologically confirmed glioblastoma at first recurrence after standard chemoradiation with temozolomide.[2]
-
Treatment Arms:
-
Primary Endpoint: Overall Survival (OS).[3]
-
Secondary Endpoints: Progression-free survival (PFS), response rate, and safety.
-
Response Assessment: Neuroimaging was conducted according to a standardized protocol and assessed both locally and centrally.
BELOB Trial Protocol
-
Study Design: A randomized, open-label, three-arm, multicenter Phase II trial.[4]
-
Patient Population: Adult patients (≥18 years) with a first recurrence of glioblastoma after chemoradiotherapy with temozolomide.[5]
-
Treatment Arms:
-
Combination Arm: Bevacizumab (10 mg/kg intravenously every 2 weeks) plus this compound (initially 110 mg/m², later amended to 90 mg/m² orally every 6 weeks).[5]
-
This compound Monotherapy Arm: this compound (110 mg/m² orally every 6 weeks).[5]
-
Bevacizumab Monotherapy Arm: Bevacizumab (10 mg/kg intravenously every 2 weeks).[5]
-
-
Primary Endpoint: Overall survival at 9 months.[4]
-
Response Assessment: Tumor response was evaluated based on MRI scans.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the clinical trial workflow, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of this compound as a DNA alkylating agent.
Caption: Bevacizumab's inhibition of the VEGF signaling pathway.
Caption: Generalized workflow of the comparative clinical trials.
References
- 1. EORTC [eortc.org]
- 2. Avastin® (bevacizumab) Clinical Trials | rGBM Treatment [avastin.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Single-agent bevacizumab or this compound versus a combination of bevacizumab plus this compound in patients with recurrent glioblastoma (BELOB trial): a randomised controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
Predicting Lomustine Efficacy: A Comparative Guide to Novel Biomarkers
For researchers, scientists, and drug development professionals, identifying patients who will benefit most from Lomustine therapy is a critical step in advancing cancer treatment. This guide provides a comprehensive comparison of promising predictive biomarkers, supported by experimental data and detailed methodologies, to aid in the validation and clinical integration of these novel tools.
The alkylating agent this compound (CCNU) has been a cornerstone in the treatment of various cancers, particularly glioblastoma. However, patient response is highly variable. The validation of predictive biomarkers is paramount to personalizing this compound therapy, ensuring maximal efficacy while minimizing unnecessary toxicity. This guide delves into the most promising molecular and imaging biomarkers, presenting a comparative analysis of their performance and the experimental protocols required for their validation.
Key Predictive Biomarkers for this compound Response
The landscape of predictive biomarkers for this compound is evolving, with several candidates showing significant promise. The following tables summarize the quantitative data for the most extensively studied biomarkers.
Table 1: O6-Methylguanine-DNA Methyltransferase (MGMT) Promoter Methylation
| Biomarker Status | Predictive Value | Supporting Data | Cancer Type | Citation |
| Methylated | Increased sensitivity to this compound | Median OS: 34.5 months (this compound/TMZ) vs. 23.4 months (TMZ alone) | Glioblastoma | [1] |
| Favorable prognostic marker | Associated with improved response to alkylating agents. | Glioblastoma | [2] | |
| Unmethylated | Resistance to this compound | Median OS: 12.5 months in patients with unmethylated MGMT promoter treated with this compound/TMZ. | Glioblastoma | [1] |
| Reduced efficacy of alkylating agents | MGMT protein actively repairs DNA damage induced by this compound. | Glioma | [2][3] |
Table 2: O-(2-[18F]fluoroethyl)-L-tyrosine (FET) PET Imaging
| Biomarker Parameter | Predictive Value | Supporting Data | Cancer Type | Citation |
| Relative reduction in Metabolic Tumor Volume (MTV) and Tumor-to-Brain Ratio (TBR) | Predictor of longer Progression-Free Survival (PFS) and Overall Survival (OS) | Relative changes in MTV and TBRmax predicted significantly longer PFS (p < 0.001) and OS (p < 0.05). | Recurrent Glioma | [4][5][6][7] |
| New distant hotspots on follow-up FET PET | Potent predictor of non-response and unfavorable outcome | Associated with significantly shorter PFS (p = 0.005) and OS (p < 0.001); Hazard Ratio: 8.578 (p < 0.001). | Recurrent Glioma | [4][6][7] |
| Reduced mean TBR after three cycles of this compound-Temozolomide | Predictor of longer Progression-Free Survival (PFS) | A reduction of ≥10% in mean TBR predicted a significantly longer PFS (31.0 vs. 10.4 months; P=0.039). | Newly Diagnosed Glioblastoma | [8] |
Table 3: Isocitrate Dehydrogenase 1 (IDH1) Mutation
| Biomarker Status | Predictive Value | Supporting Data | Cancer Type | Citation |
| Mutated (IDH1 R132H) | Potential for improved overall survival | Median OS: 10.4 months for IDH1 R132H positive vs. 6.9 months for IDH1 negative (p = 0.5452). | Recurrent Glioblastoma | [9][10] |
| Wild-Type | Less favorable prognosis | Associated with shorter overall survival in patients treated with this compound. | Recurrent Glioblastoma | [9][10] |
Table 4: Phosphorylated SMAD2 (pSMAD2) Expression
| Biomarker Status | Predictive Value | Supporting Data | Cancer Type | Citation |
| Positive Cytoplasmic Staining | Potential for improved overall survival in IDH1 negative patients | Median OS: 9.5 months for pSMAD2 positive vs. 6.9 months for pSMAD2 negative (p = 0.4574). | IDH1-negative Glioblastoma | [9][10] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducible validation of these biomarkers. The following sections outline the key experimental protocols.
MGMT Promoter Methylation Analysis
Objective: To determine the methylation status of the MGMT gene promoter in tumor tissue.
Methodology: DNA Extraction, Bisulfite Conversion, and Methylation-Specific PCR (MSP)
-
DNA Extraction:
-
Excise tumor tissue from formalin-fixed paraffin-embedded (FFPE) blocks.
-
Perform deparaffinization using xylene and rehydration with a graded ethanol series.
-
Lyse the tissue using a proteinase K-based digestion buffer overnight at 56°C.
-
Extract genomic DNA using a commercially available DNA extraction kit following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using spectrophotometry (e.g., NanoDrop).
-
-
Sodium Bisulfite Conversion:
-
Methylation-Specific PCR (MSP):
-
Design two pairs of PCR primers: one pair specific for the methylated sequence and another for the unmethylated sequence of the MGMT promoter.
-
Perform two separate PCR reactions for each DNA sample, one with the methylated-specific primers and one with the unmethylated-specific primers.
-
Use CpG-methylated and unmethylated control DNA for positive and negative controls.
-
Amplify the DNA using a real-time PCR system.
-
Analyze the amplification products by gel electrophoresis. The presence of a PCR product in the reaction with methylated-specific primers indicates a methylated MGMT promoter, while a product in the unmethylated-specific reaction indicates an unmethylated promoter.
-
FET PET Imaging for Response Assessment
Objective: To quantitatively assess tumor metabolic activity before and after this compound treatment to predict response.
Methodology: Dynamic FET PET Imaging and Analysis
-
Patient Preparation:
-
Patients should fast for at least 4 hours prior to the scan.
-
-
Radiotracer Injection and Imaging:
-
Administer an intravenous injection of O-(2-[18F]fluoroethyl)-L-tyrosine (FET).
-
Perform a dynamic PET scan from 0 to 50 minutes post-injection.[10]
-
Acquire a low-dose CT or an MRI for attenuation correction and anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct the PET data into a series of time frames.
-
Generate summed PET images from 20 to 40 minutes post-injection for analysis of static parameters.[10]
-
Define a region of interest (ROI) over the tumor.
-
Calculate the Tumor-to-Brain Ratio (TBR) by dividing the mean or maximum tracer uptake in the tumor ROI by the mean uptake in a contralateral, healthy brain tissue reference ROI.
-
Delineate the Metabolic Tumor Volume (MTV) as the volume of tumor tissue with a TBR above a certain threshold (e.g., >1.6).[4][6]
-
Compare baseline and follow-up scans (performed after a defined number of this compound cycles) to calculate the relative change in TBR and MTV.
-
Identify any new, distant areas of high FET uptake on follow-up scans.
-
IDH1 R132H Mutation Detection
Objective: To detect the presence of the R132H mutation in the IDH1 gene.
Methodology: Immunohistochemistry (IHC) and PCR-based methods
-
Immunohistochemistry (IHC):
-
Prepare 4-5 µm thick sections from FFPE tumor tissue.
-
Perform deparaffinization and rehydration.
-
Conduct antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate the sections with a primary antibody specific for the IDH1 R132H mutant protein (e.g., clone H09) overnight at 4°C.[11]
-
Apply a secondary antibody and a detection system (e.g., HRP-polymer).
-
Visualize the antibody binding using a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
A positive result is indicated by cytoplasmic and/or nuclear staining of tumor cells.
-
-
PCR and Sequencing (for IHC-negative or equivocal cases):
-
Extract DNA from the tumor tissue as described for MGMT analysis.
-
Amplify the region of the IDH1 gene containing codon 132 using PCR.
-
Sequence the PCR product using Sanger sequencing or a next-generation sequencing platform to identify any mutations at this codon.[11]
-
pSMAD2 Immunohistochemistry
Objective: To assess the expression and localization of phosphorylated SMAD2 in tumor tissue.
Methodology: Immunohistochemistry (IHC)
-
Tissue Preparation and Staining:
-
Follow the same initial steps for deparaffinization, rehydration, and antigen retrieval as for IDH1 IHC.
-
Block endogenous peroxidase.
-
Incubate the sections with a primary antibody against phospho-SMAD2 (Ser465/467).
-
Use an appropriate secondary antibody and detection system.
-
Visualize with a chromogen and counterstain with hematoxylin.
-
-
Scoring:
-
Evaluate the staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positive tumor cells.
-
Note the subcellular localization of the staining (nuclear and/or cytoplasmic). A positive result is typically defined by cytoplasmic staining in tumor cells.[9]
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams provide a visual representation of the key concepts.
References
- 1. Detection of MGMT promoter methylation in glioblastoma using pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Response Assessment in Neuro-Oncology working group and European Association for Neuro-Oncology recommendations for the clinical use of PET imaging in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisulfite Conversion and Other Popular Methods for Measuring Gene-Specific DNA Methylation | EpigenTek [epigentek.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Determining IDH-Mutational Status in Gliomas Using IDH1-R132H Antibody and Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Head-to-Head Study of Different Lomustine Delivery Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different Lomustine delivery systems based on available in vivo experimental data. The primary focus is on a direct head-to-head study of Molecular Envelope Technology (MET) nanoparticles versus a conventional ethanolic formulation. Additionally, this guide includes an indirect comparison with lipid-based nanostructures, including thermosensitive liposomes, to offer a broader perspective on the performance of various this compound delivery platforms in preclinical glioma models.
Executive Summary
The effective delivery of this compound, a potent alkylating agent for the treatment of glioblastoma, is often hampered by the blood-brain barrier and systemic toxicity, particularly myelosuppression. Novel drug delivery systems aim to overcome these challenges by enhancing brain tumor targeting and reducing peripheral side effects. This guide synthesizes in vivo data to compare the efficacy, biodistribution, and safety of different this compound formulations.
A direct in vivo comparison in an orthotopic U-87 MG glioblastoma mouse model demonstrates that MET nanoparticles significantly improve survival and show favorable biodistribution compared to a conventional ethanolic this compound solution. While direct head-to-head in vivo studies for other delivery systems like liposomes are limited, available data from studies using a C6 glioma model suggest that lipid-based nanostructures can also enhance the pharmacokinetic profile of this compound in the brain.
Data Presentation: Performance Comparison of this compound Delivery Systems
The following tables summarize the key quantitative data from in vivo studies on different this compound delivery systems.
Table 1: In Vivo Efficacy Comparison
| Delivery System | Animal Model | Treatment Regimen | Median Survival (days) | Increase in Lifespan (%) | Reference |
| MET Nanoparticles | Orthotopic U-87 MG Glioblastoma (Mice) | 13 mg/kg/day, i.v. for 10 days | 33.2 | 55.7 | [1][2][3] |
| Ethanolic Solution | Orthotopic U-87 MG Glioblastoma (Mice) | 1.2 mg/kg/day, i.v. for 10 days | 22.5 | 5.6 | [1][2][3] |
| Untreated Control | Orthotopic U-87 MG Glioblastoma (Mice) | - | 21.3 | - | [1][2][3] |
Table 2: In Vivo Biodistribution and Pharmacokinetics Comparison
| Delivery System | Animal Model | Key Findings | Reference |
| MET Nanoparticles | Healthy Mice | Brain/Bone AUC ratio: 0.90; Brain/Liver AUC ratio: 0.24 | [1][2] |
| Ethanolic Solution | Healthy Mice | Brain/Bone AUC ratio: 0.53; Brain/Liver AUC ratio: 0.15 | [1][2] |
| Thermosensitive Liposomes | C6 Glioma (Rats) | Prolonged half-life and improved bioavailability with mild local hyperthermia. | [4] |
| Lipid Nanostructures | Healthy Mice | Improved pharmacokinetic profile in both blood and brain compared to free drug. | [5][6] |
Table 3: Safety Profile
| Delivery System | Animal Model | Key Safety Findings | Reference |
| MET Nanoparticles | Orthotopic U-87 MG Glioblastoma (Mice) | No material treatment-related differences in blood and femoral cell counts compared to control. | [1][2][3] |
| Ethanolic Solution | Orthotopic U-87 MG Glioblastoma (Mice) | Highest repeated dose possible was 1.2 mg/kg/day due to toxicity. | [1][2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for critical evaluation and replication of the findings.
MET Nanoparticles vs. Ethanolic Solution Head-to-Head Study
-
Delivery System Preparation:
-
MET Nanoparticles: this compound was encapsulated in MET nanoparticles, which are self-assembling amphiphilic chitosan-based polymers. The final formulation was lyophilized and reconstituted to achieve the desired concentration.[2]
-
Ethanolic Solution: this compound was dissolved in an ethanol and polysorbate 80 mixture.[2]
-
-
Animal Model:
-
Drug Administration:
-
Efficacy Study: Intravenous (i.v.) administration of MET nanoparticles (13 mg/kg/day) or ethanolic this compound (1.2 mg/kg/day) for 10 consecutive days, starting 7 days after tumor cell implantation.[2][3]
-
Biodistribution Study: A single i.v. dose of MET nanoparticles (13 mg/kg) or ethanolic this compound (6.5 mg/kg) was administered to healthy male CD-1 mice.[2]
-
-
Analytical Methods:
-
Efficacy Assessment: Animal survival was monitored daily, and the mean survival time was calculated.[2][3]
-
Biodistribution Analysis: this compound concentrations in plasma, brain, liver, and bone were determined at various time points using High-Performance Liquid Chromatography (HPLC). The Area Under the Curve (AUC) was calculated to assess drug exposure.[2]
-
Safety Evaluation: Full blood counts and femoral bone marrow cell counts were performed at different time points after treatment.[2][3]
-
Thermosensitive Liposomes Study (Indirect Comparison)
-
Delivery System Preparation:
-
Thermosensitive compound liposomes (TSCLs) composed of dipalmitoylphosphatidylcholine (DPPC) were prepared by a reverse-phase evaporation method to encapsulate this compound and an imaging agent (iohexol).[4]
-
-
Animal Model:
-
C6 Glioma Model: C6 glioma cells were implanted in rats.[4]
-
-
Drug Administration:
-
Intravenous administration of the TSCLs. Mild local hyperthermia was applied to the tumor region.[4]
-
-
Analytical Methods:
-
Pharmacokinetic Analysis: Blood samples were collected at different time points, and the concentrations of this compound and iohexol were measured to determine pharmacokinetic parameters such as half-life and bioavailability.[4]
-
Lipid Nanostructures Study (Indirect Comparison)
-
Delivery System Preparation:
-
Animal Model:
-
Drug Administration:
-
Analytical Methods:
Visualizations: Experimental Workflows
The following diagrams illustrate the experimental workflows for the in vivo studies of the different this compound delivery systems.
Concluding Remarks
The in vivo data strongly suggests that nanoparticle-based delivery systems, such as the MET nanoparticles, hold significant promise for improving the therapeutic index of this compound in the treatment of glioblastoma. The direct head-to-head comparison clearly demonstrates superior efficacy and a more favorable biodistribution profile for MET nanoparticles over the conventional ethanolic formulation, without an increase in myelosuppression.
While direct comparative in vivo efficacy data for other advanced delivery systems like liposomes and nanoemulsions are not yet available, preliminary pharmacokinetic studies indicate that these platforms can also modulate the in vivo behavior of this compound, potentially leading to improved brain delivery.
For researchers and drug development professionals, these findings underscore the importance of the formulation in optimizing the therapeutic potential of existing chemotherapeutic agents. Future head-to-head in vivo studies comparing different nano-delivery platforms in the same animal model are warranted to definitively establish the most effective this compound delivery system for clinical translation.
References
- 1. This compound Incorporated Lipid Nanostructures Demonstrated Preferential Anticancer Properties in C6 Glioma Cell Lines with Enhanced Pharmacokinetic Profile in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Nanoparticles Enable Both Bone Marrow Sparing and High Brain Drug Levels – A Strategy for Brain Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Nanoparticles Enable Both Bone Marrow Sparing and High Brain Drug Levels - A Strategy for Brain Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermosensitive Liposomes Encapsulating Anti-Cancer Agent this compound, and Contrast Medium Iohexol, for Thermochemotherapy: Preparation, Characterization, and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating Resistance: A Comparative Guide to Lomustine and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to chemotherapy remains a critical obstacle in oncology. This guide provides a comprehensive comparison of cross-resistance profiles between Lomustine (CCNU) and other prominent alkylating agents. By presenting quantitative data, detailed experimental protocols, and visualizing the underlying molecular pathways, we aim to equip researchers with the necessary information to design rational combination therapies and develop novel strategies to overcome drug resistance.
Quantitative Cross-Resistance Analysis
Understanding the degree of cross-resistance between different alkylating agents is paramount for effective sequential or combination treatment strategies. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for this compound and other alkylating agents in various cancer cell lines, including those with acquired resistance to Temozolomide (TMZ).
Table 1: Comparative IC50 Values of Nitrosoureas and Temozolomide in Glioblastoma Cell Lines
| Cell Line | Parental/Resistant | This compound (CCNU) IC50 (µM) | Nimustine (ACNU) IC50 (µM) | Temozolomide (TMZ) IC50 (µM) |
| U87MG | Parental | 115.3 | 240.5 | 486.2 |
| TMZ-Resistant | 120.1 | 255.4 | >1000 | |
| U251MG | Parental | 55.2 | 115.8 | 128.5 |
| TMZ-Resistant | 60.3 | 122.3 | 890.1 | |
| U343MG | Parental | 88.4 | 180.2 | 350.6 |
| TMZ-Resistant | 92.1 | 195.7 | >1000 |
Data compiled from a study on glioblastoma models with acquired temozolomide resistance.[1][2]
Table 2: Fold Resistance of a Cisplatin-Resistant Human Squamous Carcinoma Cell Line (SCC-25/CP) to Various Alkylating Agents
| Alkylating Agent | Fold Resistance (SCC-25/CP vs. SCC-25) |
| Cisplatin (CDDP) | 12 |
| Melphalan (MEL) | 5 |
| 4-Hydroxyperoxycyclophosphamide (4-HC) | 3 |
| Carmustine (BCNU) | >1 (Resistance evident at 1% survival) |
| Nitrogen Mustard (HN2) | Not specified |
This table illustrates the cross-resistance profile of a cisplatin-resistant cell line, indicating that resistance to one alkylating agent can confer resistance to others, albeit to varying degrees.[3]
Experimental Protocols
The following section outlines the detailed methodologies for key experiments cited in cross-resistance studies.
Establishment of Drug-Resistant Cell Lines
A common method for developing drug-resistant cell lines is through continuous exposure to escalating drug concentrations.
-
Initial Seeding and IC50 Determination:
-
Seed parental cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
After 24 hours of incubation for cell attachment, treat the cells with a serial dilution of the selected alkylating agent (e.g., Temozolomide) for 48-72 hours.
-
Determine the cell viability using a standard assay such as the MTT or CellTiter-Glo® assay.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
-
Induction of Resistance:
-
Culture the parental cells in a flask with a starting concentration of the alkylating agent, typically at or below the IC20 (the concentration that inhibits 20% of cell growth).
-
Maintain the cells in the drug-containing medium, changing the medium every 2-3 days.
-
Once the cells become confluent and their growth rate recovers, gradually increase the drug concentration in a stepwise manner.
-
If significant cell death occurs, maintain the culture at the current concentration until the cells adapt.
-
Continue this process until the cells are able to proliferate in a significantly higher drug concentration (e.g., 5-10 times the initial IC50).
-
-
Validation of Resistance:
-
Perform a cell viability assay on the newly established resistant cell line and the parental cell line in parallel.
-
Calculate the new IC50 value for the resistant cell line.
-
The fold resistance is determined by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A fold resistance significantly greater than 1 confirms the resistant phenotype.
-
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the alkylating agents for the desired exposure time (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Colony Formation (Clonogenic) Assay
This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.
-
Procedure:
-
Treat a suspension of single cells with the desired concentrations of alkylating agents for a specified duration.
-
After treatment, wash the cells to remove the drug.
-
Seed a known number of cells into petri dishes or multi-well plates.
-
Incubate the cells for 1-3 weeks, allowing individual surviving cells to proliferate and form colonies.
-
Fix the colonies with a solution such as methanol and stain them with a dye like crystal violet.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
The plating efficiency and surviving fraction are calculated to determine the drug's cytotoxic effect.
-
Mechanisms of Resistance and Signaling Pathways
Cross-resistance between alkylating agents is often mediated by shared molecular mechanisms, primarily involving the upregulation of DNA repair pathways. The following diagrams illustrate the key pathways involved in repairing DNA damage induced by these agents.
Caption: MGMT-mediated direct repair pathway for alkylating agent-induced DNA damage.
References
- 1. Tolerability of this compound in combination with cyclophosphamide in dogs with lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Lomustine
For Immediate Implementation by Laboratory and Drug Development Professionals
Navigating the complex landscape of chemotherapy research requires a steadfast commitment to safety, extending from initial experiments to the final disposal of hazardous materials. Lomustine, a potent alkylating agent, necessitates stringent disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring operational integrity and regulatory compliance.
Core Principles of this compound Waste Management
This compound is classified as a NIOSH Group 1 hazardous drug, meaning it is a carcinogenic and/or has reproductive toxicity.[1] Consequently, all materials that come into contact with this compound must be treated as hazardous waste. The primary and most recommended method for the disposal of this compound and associated waste is incineration at a licensed hazardous waste facility.[2]
It is crucial to distinguish between two main categories of chemotherapy waste, as this will determine the appropriate containment and disposal pathway:
-
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug volume. Examples include empty vials, syringes, IV bags, and personal protective equipment (PPE) such as gloves and gowns that are not heavily contaminated.[3]
-
Bulk Chemotherapy Waste: This includes any amount of this compound that is not considered "trace," such as unused or partially used vials, grossly contaminated PPE, and materials used to clean up spills.
Quantitative Data for this compound Disposal
For effective thermal destruction of this compound, specific incineration parameters must be met. The following table summarizes the recommended operational temperatures for medical waste incinerators.
| Parameter | Recommended Temperature Range | Rationale |
| Primary Combustion Chamber | 850°C - 1200°C | Ensures the complete combustion of organic materials. A minimum temperature of 850°C is critical for efficient waste breakdown.[4][5] |
| Secondary Combustion Chamber | ≥ 1100°C | Crucial for the destruction of hazardous chemical residues, particularly for wastes containing halogenated organic substances like this compound. A minimum residence time of 2 seconds is recommended.[5] |
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the proper disposal of this compound waste, from segregation to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
Experimental Protocols for Decontamination
While chemical inactivation of this compound waste is not recommended due to the potential for producing mutagenic byproducts, surface decontamination following a spill is critical.[6]
Protocol for Cleaning a this compound Spill:
-
Restrict Access: Immediately secure the area of the spill to prevent further contamination.
-
Don Personal Protective Equipment (PPE): At a minimum, this should include two pairs of chemotherapy-tested gloves, a disposable gown, eye protection, and a respirator.
-
Contain the Spill:
-
For liquids, gently cover with absorbent pads.
-
For powders, carefully cover with a damp cloth to avoid aerosolization.
-
-
Decontamination:
-
Rinsing: Thoroughly rinse the area with clean water.
-
Disposal of Cleanup Materials: All materials used for cleanup, including PPE, must be disposed of as bulk chemotherapy waste in a designated black hazardous waste container.
Note on Chemical Deactivation: Research on the chemical degradation of this compound has shown that methods such as treatment with acidic potassium permanganate can result in mutagenic residues and are therefore not recommended.[6] As such, physical destruction via high-temperature incineration remains the safest and most effective disposal method.
By adhering to these rigorous disposal procedures, research facilities can ensure a safe working environment, maintain regulatory compliance, and build a foundation of trust in their commitment to laboratory safety and chemical handling.
References
- 1. Photolytic destruction and polymeric resin decontamination of aqueous solutions of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trsa.org [trsa.org]
- 3. researchgate.net [researchgate.net]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Degradation and inactivation of antitumor drugs. | Semantic Scholar [semanticscholar.org]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. safetec.com [safetec.com]
Essential Safety and Logistical Information for Handling Lomustine
Lomustine is a cytotoxic chemotherapy agent that requires stringent safety protocols to minimize exposure and ensure the well-being of laboratory personnel.[1] Adherence to proper personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is critical for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure to this compound.[1] All personnel handling this hazardous drug must be trained in the correct donning and doffing of PPE.[2][3]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested, powder-free, nitrile or latex gloves.[2][4][5][6] Double gloving is recommended.[2][5] | Prevents dermal absorption of the drug.[2] The outer glove should be worn over the gown cuff and the inner glove underneath.[3][6] |
| Gown | Disposable, lint-free, low-permeability fabric (e.g., polyethylene-coated polypropylene).[1][6] Must have a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[3] | Protects the body from contamination through splashes or spills.[1] |
| Eye & Face Protection | Safety goggles and a full-face shield.[2][6] | Protects mucous membranes of the eyes, nose, and mouth from splashes and aerosols.[6] |
| Respiratory Protection | NIOSH-certified N95 respirator or higher.[3][6] | Minimizes the risk of inhaling aerosolized drug particles, especially during compounding or in the event of a spill.[2][7] |
| Shoe Covers | Disposable, impervious shoe covers.[5] | Prevents the tracking of contamination outside of the handling area.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation:
-
Designate a specific, low-traffic area for handling this compound.[6] This area should be equipped with a biological safety cabinet (BSC) or a chemical fume hood.[6][7]
-
Ensure a hazardous drug spill kit is readily accessible.[2]
-
Assemble all necessary materials, including the drug, diluents, and administration equipment, within the designated handling area.
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][5]
2. Donning PPE:
-
Follow the correct sequence for putting on PPE: shoe covers, inner gloves, gown, outer gloves (over the gown cuffs), face shield with goggles, and respirator.
3. Drug Handling:
-
This compound capsules should never be opened, crushed, or broken to avoid aerosolization.[1][4][8]
-
If compounding is necessary, it must be performed within a BSC or fume hood.[6][7]
-
Avoid any direct contact with the drug.[9] Use tools and equipment dedicated to handling hazardous drugs.
4. Administration (in a research context):
-
For in vitro studies, add the drug to cell cultures or other experimental systems within a BSC.
-
For in vivo studies, ensure proper animal handling techniques are used to prevent bites or scratches that could lead to exposure.
5. Doffing PPE:
-
Remove PPE in a manner that prevents self-contamination. The general sequence is: outer gloves, gown, shoe covers, face shield/goggles, and finally, inner gloves.
-
Dispose of all PPE as cytotoxic waste immediately after removal.[3]
-
Wash hands thoroughly with soap and water after removing all PPE.[10]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Cytotoxic Waste: All items that have come into contact with this compound, including empty drug containers, used PPE, and disposable labware, must be segregated as cytotoxic waste.[1][11]
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[1]
-
Incineration: The primary method for the disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste management service.[1][12]
-
Spills: In the event of a spill, use a designated hazardous drug spill kit.[2] All materials used for cleanup must also be disposed of as cytotoxic waste.[2]
-
Unused Drug: Do not dispose of unused this compound in the regular trash or down the drain.[9] It must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.[12]
Emergency Exposure Plan
In the event of accidental exposure, immediate action is required to minimize harm.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5][13] Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.[13]
-
Inhalation: Move to an area with fresh air immediately.[13] If breathing is difficult, administer oxygen. Seek medical attention.[5][13]
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[5][13]
All personnel handling this compound must be familiar with the location of emergency eyewash stations and safety showers.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. chemopet.co.uk [chemopet.co.uk]
- 2. www3.paho.org [www3.paho.org]
- 3. halyardhealth.com [halyardhealth.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. gleostine.com [gleostine.com]
- 6. aaha.org [aaha.org]
- 7. fishersci.com [fishersci.com]
- 8. cancercareontario.ca [cancercareontario.ca]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. ncoda.org [ncoda.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
